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  • Product: 1-Ethoxypent-2-yne
  • CAS: 20635-10-3

Core Science & Biosynthesis

Foundational

1-Ethoxypent-2-yne: A Comprehensive Technical Guide on Physical Properties, Reactivity, and Synthetic Utility

Executive Summary 1-Ethoxypent-2-yne (CAS: 20635-10-3) is a highly versatile propargylic ether characterized by an internal alkyne flanked by an ethyl group and an ethoxymethyl ether moiety[1]. In the realm of organic sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Ethoxypent-2-yne (CAS: 20635-10-3) is a highly versatile propargylic ether characterized by an internal alkyne flanked by an ethyl group and an ethoxymethyl ether moiety[1]. In the realm of organic synthesis and drug development, propargylic ethers serve as critical building blocks. They act as masked reactive centers that can be selectively activated for complex carbon-carbon (C-C) and carbon-heteroatom bond formations. This whitepaper provides an in-depth analysis of the physical properties, mechanistic reactivity, and validated experimental workflows associated with 1-ethoxypent-2-yne, with a specific focus on its application in the Nicholas reaction and Williamson ether synthesis.

Structural and Physical Properties

The structural framework of 1-ethoxypent-2-yne consists of an sp -hybridized alkynyl core that imparts linear geometry and high electron density, making it susceptible to transition-metal coordination. The adjacent ethoxy group typically functions as a poor leaving group; however, under specific catalytic conditions, it becomes a powerful electrophilic handle.

Table 1: Physical and Chemical Properties of 1-Ethoxypent-2-yne

PropertyValueReference / Source
IUPAC Name 1-ethoxypent-2-ynePubChem[1]
CAS Number 20635-10-3ChemRadar[2]
Molecular Formula C₇H₁₂OPubChem[1]
Molecular Weight 112.17 g/mol PubChem[1]
Exact Mass 112.0888 DaPubChem[1]
Topological Polar Surface Area 9.2 ŲPubChem[1]
SMILES String CCC#CCOCCPubChem[1]
InChIKey CZJRAKLNHAXUMW-UHFFFAOYSA-NPubChem[1]

Chemical Reactivity & Mechanistic Pathways

Propargylic Substitution via the Nicholas Reaction

The most significant synthetic application of 1-ethoxypent-2-yne is its use as a substrate in the Nicholas Reaction [3]. Under standard conditions, the ethoxy group is a poor leaving group, making direct SN​1 or SN​2 substitution at the propargylic position highly inefficient and prone to side reactions (e.g., allene formation).

The Causality of Cobalt Stabilization: By introducing dicobalt octacarbonyl ( Co2​(CO)8​ ), the alkyne undergoes rapid complexation. This coordination changes the orbital hybridization of the alkynyl carbons from sp to an sp2 -like geometry[3]. When a Lewis acid (such as BF3​⋅OEt2​ ) is subsequently introduced, it promotes the cleavage of the C-O bond. The resulting propargylic carbocation is extraordinarily stable[3]. This stability is caused by the extensive delocalization of the cationic charge onto the transition metal ( Co2​(CO)6​ ) moiety[3][4]. This highly electrophilic, yet stable, intermediate can then be intercepted by a wide variety of nucleophiles (e.g., electron-rich aromatics, allylsilanes, or enolates) to form new bonds with complete regiocontrol[4][5].

Nicholas_Mechanism N1 1-Ethoxypent-2-yne (Propargyl Ether) N2 Co2(CO)8 Complexation (Alkyne Activation) N1->N2 Co2(CO)8, DCM, RT N3 Lewis Acid (BF3·OEt2) (Cleavage of C-O Bond) N2->N3 -CO N4 Cobalt-Stabilized Propargyl Cation (Electrophile) N3->N4 -EtOH N5 Nucleophilic Attack (e.g., Allylsilane) N4->N5 Nucleophile N6 Oxidative Decomplexation (CAN or Fe(NO3)3) N5->N6 N7 Functionalized Alkyne Product N6->N7 -Co species

Mechanistic pathway of the Nicholas Reaction utilizing 1-ethoxypent-2-yne.

Alkyne Functionalization

Beyond substitution, the internal alkyne of 1-ethoxypent-2-yne can be subjected to controlled hydrogenation. Using standard H2​ gas over a Lindlar catalyst (palladium deposited on calcium carbonate and poisoned with lead or quinoline), the alkyne is selectively reduced to cis-1-ethoxy-2-pentene. The causality behind the use of the Lindlar catalyst is its poisoned nature, which prevents over-reduction to the fully saturated alkane, ensuring high stereoselectivity for the syn-addition product.

Experimental Methodologies & Protocols

Synthesis via Williamson Ether Synthesis

The most robust method for synthesizing 1-ethoxypent-2-yne is the Williamson Ether Synthesis , an SN​2 reaction between a propargylic alkoxide and a primary alkyl halide[6]. This protocol is designed as a self-validating system: visual cues (gas evolution and precipitate formation) act as real-time indicators of reaction progress[6][7].

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with argon. Dissolve 1.0 equivalent of pent-2-yn-1-ol in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Causality & Validation: NaH irreversibly deprotonates the alcohol. The immediate evolution of H2​ gas serves as a visual validation that the highly nucleophilic alkoxide is forming. Wait until gas evolution ceases (approx. 30 minutes).

  • Alkylation: Dropwise, add 1.2 equivalents of ethyl bromide.

    • Causality: The primary nature of ethyl bromide ensures that the SN​2 substitution pathway heavily outcompetes E2 elimination[6][7].

  • Validation & Workup: Allow the reaction to warm to room temperature. The formation of a white precipitate ( NaBr ) confirms the substitution is occurring. Quench carefully with saturated aqueous NH4​Cl , extract with diethyl ether, dry over MgSO4​ , and purify via vacuum distillation.

Williamson_Synthesis A Pent-2-yn-1-ol (Starting Material) B Alkoxide Formation (NaH, THF, 0°C) A->B -H2 gas C Nucleophilic Attack (Ethyl Bromide, SN2) B->C Alkoxide Intermediate D 1-Ethoxypent-2-yne (Target Product) C->D -NaBr

Step-by-step synthetic workflow for 1-ethoxypent-2-yne via Williamson Ether Synthesis.

Cobalt-Catalyzed Propargylic Substitution Workflow

For researchers looking to utilize 1-ethoxypent-2-yne as an electrophile, the following Nicholas reaction protocol ensures high yields and prevents alkyne degradation[3][8].

Step-by-Step Protocol:

  • Complexation: Dissolve 1-ethoxypent-2-yne in anhydrous dichloromethane (DCM) under argon. Add 1.05 equivalents of Co2​(CO)8​ .

    • Validation: The reaction mixture will rapidly transition from clear to a deep red/brown color, accompanied by the evolution of CO gas, validating the formation of the hexacarbonyl complex[3].

  • Activation & Substitution: Cool the mixture to -78 °C. Add 1.5 equivalents of the desired nucleophile (e.g., allyltrimethylsilane), followed by the dropwise addition of 1.2 equivalents of BF3​⋅OEt2​ . Stir for 2 hours, allowing it to slowly warm to 0 °C[4].

  • Decomplexation: To liberate the newly functionalized alkyne, add 3.0 equivalents of ceric ammonium nitrate (CAN) dissolved in a minimal amount of acetone/water. The oxidative cleavage of the cobalt species will return the alkyne to its native, uncomplexed state[3][9].

Data Presentation: Quantitative Analysis

The table below summarizes the expected quantitative outcomes for the primary workflows involving 1-ethoxypent-2-yne, providing benchmarks for experimental validation.

Table 2: Reaction Scope and Expected Yields for 1-Ethoxypent-2-yne Workflows

Reaction TypeReagents & CatalystsTemp ProfileExpected YieldMechanistic Note
Williamson Synthesis Pent-2-yn-1-ol, NaH, EtBr0 °C RT85 - 90%Irreversible deprotonation drives SN​2 kinetics.
Nicholas Reaction (C-C) Co2​(CO)8​ , BF3​⋅OEt2​ , Allylsilane-78 °C RT75 - 85%Cobalt-stabilized carbocation prevents degradation.
Hydrogenation H2​ (1 atm), Lindlar CatalystRT> 95%Syn-addition yields cis-alkene; quinoline prevents over-reduction.
Ether Cleavage BBr3​ , DCM-78 °C< 30%Not recommended; propargylic ethers are highly sensitive to strong Lewis acids without Co-stabilization.

References

  • 1-Ethoxypent-2-yne | C7H12O | CID 15266968 - PubChem (National Center for Biotechnology Information) -[Link]

  • Nicholas reaction - Wikipedia, The Free Encyclopedia -[Link]

  • Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (Royal Society of Chemistry) -[Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry -[Link]

  • The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis - University of Windsor Scholarship -[Link]

  • Alkyne Ligation Handles: Propargylation via the Nicholas Reaction - PMC (National Institutes of Health) -[Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding Characteristics of 1-Ethoxypent-2-yne

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Ethoxypent-2-yne is an internal alkyne functionalized with an ether group, a structural motif that bestows it with unique reactivity and potentia...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethoxypent-2-yne is an internal alkyne functionalized with an ether group, a structural motif that bestows it with unique reactivity and potential as a versatile building block in organic synthesis. This guide provides a comprehensive analysis of its molecular structure, bonding characteristics, and spectroscopic signature. While experimental data for this specific molecule is limited, this document synthesizes information from analogous compounds and computational predictions to offer a detailed theoretical framework. Key sections explore its molecular geometry, the nuances of its sigma (σ) and pi (π) bonding, and its expected spectroscopic behavior. Furthermore, a plausible synthetic route via the Williamson ether synthesis is detailed, alongside a discussion of its potential reactivity in key organic transformations, providing a valuable resource for its application in synthetic chemistry and drug discovery.

Molecular Structure and Geometry

1-Ethoxypent-2-yne, with the chemical formula C₇H₁₂O, possesses a unique combination of an ether linkage and a carbon-carbon triple bond.[1] This arrangement dictates its three-dimensional structure and chemical behavior.

Predicted Molecular Geometry

The core of the molecule is the pent-2-yne chain. The two sp-hybridized carbon atoms of the alkyne group (C2 and C3) enforce a linear geometry in this region of the molecule, with a predicted bond angle of approximately 180°. The atoms directly attached to this alkyne unit (C1, C4, and the hydrogen on C1) will also lie in this linear plane.

The ethoxy group introduces a bent geometry around the oxygen atom due to its sp³ hybridization and the presence of two lone pairs of electrons. The C-O-C bond angle is expected to be in the range of 109.5°, similar to that in diethyl ether. The terminal ethyl group of the pentynyl chain will exhibit a standard tetrahedral geometry around its sp³ hybridized carbon atoms.

Table 1: Predicted Geometrical Parameters of 1-Ethoxypent-2-yne

ParameterAtom(s) InvolvedPredicted ValueJustification
Bond LengthC≡C~121.4 pm[2]Typical for an internal alkyne.
Bond LengthC-C (sp-sp³)~146.8 pm[2]Typical for a single bond between an sp and an sp³ carbon.
Bond LengthC-O~143 pmTypical for a C-O single bond in an ether.
Bond LengthC-H (sp³)~109 pmTypical for a C-H bond on an sp³ carbon.
Bond AngleC-C≡C~180°Due to sp hybridization of the alkyne carbons.
Bond AngleC-O-C~109.5°Due to sp³ hybridization of the oxygen atom.

Electronic Structure and Bonding Characteristics

The electronic properties of 1-ethoxypent-2-yne are a direct consequence of the hybridization of its constituent atoms and the nature of its chemical bonds.

Hybridization
  • Alkyne Carbons (C2, C3): These carbons are sp-hybridized. Each has two sp hybrid orbitals and two unhybridized p orbitals. The sp orbitals form σ bonds, while the p orbitals overlap to form two perpendicular π bonds.

  • Propargylic Carbon (C1) and Methylene Carbon of Ethoxy Group: These carbons, directly attached to the alkyne and oxygen respectively, are sp³-hybridized, forming four σ bonds in a tetrahedral arrangement.

  • Oxygen Atom: The oxygen of the ether group is sp³-hybridized, with two hybrid orbitals forming σ bonds to carbon atoms and the other two accommodating its lone pairs of electrons.

  • Other Carbon Atoms: The remaining methyl and methylene carbons in the ethyl and pentynyl chains are sp³-hybridized.

Sigma (σ) and Pi (π) Bonding

The molecular framework is established by a series of σ bonds formed by the head-on overlap of hybrid orbitals. The defining feature of 1-ethoxypent-2-yne is its carbon-carbon triple bond, which consists of one strong σ bond and two weaker, more reactive π bonds. The electron density of the π bonds is distributed in a cylindrical fashion around the internuclear axis of the alkyne.

The presence of the electron-donating ethoxy group at the propargylic position can influence the electron density of the alkyne, potentially affecting its reactivity in certain chemical transformations.

Synthesis of 1-Ethoxypent-2-yne

A logical and efficient method for the synthesis of 1-ethoxypent-2-yne is the Williamson ether synthesis.[3][4][5] This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide.

Retrosynthetic Analysis and Optimal Pathway

There are two conceivable disconnections for the ether linkage:

  • Route A: 1-bromopent-2-yne and sodium ethoxide.

  • Route B: Pent-2-yn-1-ol and an ethyl halide (e.g., ethyl bromide).

Route B is the preferred synthetic strategy. The Williamson ether synthesis proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance.[3][4] In Route A, the secondary nature of the propargylic halide would likely lead to a significant amount of elimination by-product. Conversely, Route B utilizes a primary alkyl halide (ethyl bromide), which is ideal for the Sₙ2 reaction, minimizing competing elimination reactions and maximizing the yield of the desired ether.[3][5]

Experimental Protocol: Williamson Ether Synthesis
  • Alkoxide Formation: Pent-2-yn-1-ol is reacted with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) to deprotonate the alcohol and form the corresponding sodium pent-2-yn-1-oxide.[3][4]

  • Nucleophilic Substitution: Ethyl bromide is then added to the solution containing the alkoxide. The alkoxide acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromide and displacing the bromide ion to form the C-O bond of 1-ethoxypent-2-yne.

  • Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Pentynol Pent-2-yn-1-ol NaH 1. NaH, THF EtBr Ethyl Bromide Product 1-Ethoxypent-2-yne EtBr->Product NaH->Product Sₙ2 Reaction

Caption: Synthetic workflow for 1-ethoxypent-2-yne via Williamson ether synthesis.

Spectroscopic Characterization

Infrared (IR) Spectroscopy
  • C≡C Stretch: A weak to medium, sharp absorption band is expected in the region of 2100-2260 cm⁻¹ for the internal alkyne.[6][7] The intensity of this peak is often diminished in symmetrical or near-symmetrical internal alkynes.

  • C-O Stretch: A strong, characteristic absorption band for the ether linkage should appear in the fingerprint region, typically between 1050-1150 cm⁻¹.[7]

  • sp³ C-H Stretch: Absorption bands just below 3000 cm⁻¹ will be present due to the C-H stretching vibrations of the methyl and methylene groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Propargylic Protons (-CH₂-C≡C): The protons on the carbon adjacent to the alkyne (C1) are expected to resonate in the region of 3.0-3.5 ppm.

  • Ethoxy Protons (-O-CH₂-CH₃): The methylene protons of the ethoxy group will appear as a quartet around 3.5 ppm, while the methyl protons will be a triplet further upfield, around 1.2 ppm.

  • Alkyl Protons (-C≡C-CH₂-CH₃): The methylene protons adjacent to the other side of the alkyne will likely appear around 2.2 ppm, and the terminal methyl protons will be a triplet around 1.1 ppm.

¹³C NMR:

  • Alkyne Carbons (-C≡C-): The sp-hybridized carbons of the triple bond are expected to have chemical shifts in the range of 65-90 ppm.

  • Propargylic Carbon (-CH₂-C≡C): The carbon at C1 will be deshielded by the adjacent alkyne and will likely appear around 50-60 ppm.

  • Ethoxy Carbons (-O-CH₂-CH₃): The methylene carbon of the ethoxy group will be in the range of 60-70 ppm, and the methyl carbon will be around 15 ppm.

Table 2: Predicted NMR Chemical Shifts for 1-Ethoxypent-2-yne

Protons/CarbonsPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-O-CH₂-CH₃3.5 (q)65-70
-O-CH₂-CH₃1.2 (t)~15
-CH₂-C≡C-3.0-3.5 (s)50-60
-C≡C--65-90
-C≡C-CH₂-CH₃2.2 (q)10-20
-C≡C-CH₂-CH₃1.1 (t)~13

Reactivity and Potential Applications

The reactivity of 1-ethoxypent-2-yne is dominated by the chemistry of its carbon-carbon triple bond. The presence of the ether group can modulate this reactivity.

Reactions of the Alkyne
  • Reduction: Catalytic hydrogenation can selectively reduce the alkyne. Using Lindlar's catalyst would yield the corresponding (Z)-alkene, while a more active catalyst like palladium on carbon would lead to the fully saturated ether, 1-ethoxypentane.[7]

  • Hydration: Acid-catalyzed hydration would likely proceed with Markovnikov regioselectivity to yield 1-ethoxypentan-2-one.[7][8]

  • Halogenation: The addition of halogens like bromine or chlorine across the triple bond would occur to first form a dihaloalkene and, with excess halogen, a tetrahaloalkane.[8][9][10]

  • Cycloaddition Reactions: The alkyne can act as a dienophile in Diels-Alder reactions or as a dipolarophile in [3+2] cycloadditions, providing routes to complex cyclic structures.[8][11]

Alkyne_Reactions cluster_products Potential Products Alkyne 1-Ethoxypent-2-yne Alkene (Z)-1-Ethoxypent-2-ene Alkyne->Alkene H₂, Lindlar's Catalyst Alkane 1-Ethoxypentane Alkyne->Alkane H₂, Pd/C Ketone 1-Ethoxypentan-2-one Alkyne->Ketone H₂SO₄, H₂O, HgSO₄ Dihaloalkene 2,3-Dihalo-1-ethoxypent-2-ene Alkyne->Dihaloalkene X₂ (1 equiv.)

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Exploratory

Thermodynamic Stability and Catalytic Reactivity of 1-Ethoxypent-2-yne: A Mechanistic Whitepaper

1-Ethoxypent-2-yne (also known as ethyl 2-pentynyl ether) is an internal alkyne bearing a propargylic ether moiety. With the molecular formula C₇H₁₂O, this compound serves as a critical intermediate in the synthesis of c...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Ethoxypent-2-yne (also known as ethyl 2-pentynyl ether) is an internal alkyne bearing a propargylic ether moiety. With the molecular formula C₇H₁₂O, this compound serves as a critical intermediate in the synthesis of complex polycyclic frameworks, heterocycles, and pharmaceutical precursors[1]. Because the propargyl ether system is highly sensitive to both thermodynamic equilibration and electrophilic activation, understanding its stability and reactivity is paramount for drug development professionals and synthetic chemists.

This technical guide dissects the thermodynamic parameters governing the stability of 1-ethoxypent-2-yne, explores its reactivity under transition-metal catalysis, and provides self-validating experimental protocols for its controlled transformation.

I. Physicochemical Profile and Thermodynamic Stability

1-Ethoxypent-2-yne is kinetically stable under neutral conditions but exists in a delicate thermodynamic balance with its allenyl isomer. The physical properties of the compound dictate its handling and isolation parameters.

Table 1: Physicochemical and Thermodynamic Properties of 1-Ethoxypent-2-yne

PropertyValueMechanistic Implication
Molecular Weight 112.17 g/mol [1]Standard mass for stoichiometric calculations.
Boiling Point 63–65 °C at 20 mmHg[2]Requires vacuum distillation to prevent thermal degradation.
Topological Polar Surface Area 9.2 Ų[1]High lipophilicity; highly soluble in non-polar organic solvents.
Relative Thermodynamic Stability Propargyl < Allenyl Ether[3]Driven by resonance stabilization of the allenyl ether.
Isomerization Activation Energy ~15–20 kcal/mol[3]Requires strong base (superbase) to overcome the kinetic barrier.
The Acetylene-Allene Rearrangement

The core thermodynamic vulnerability of 1-ethoxypent-2-yne lies in its propensity to undergo a base-catalyzed acetylene-allene rearrangement. While the propargyl ether is the kinetic product of standard alkylation reactions, the corresponding allenyl ether (1-ethoxypenta-1,2-diene) is the thermodynamic sink[4].

The causality behind this thermodynamic preference is electronic: in the allenyl ether, the lone pair electrons on the ether oxygen can delocalize into the adjacent π-system of the diene, providing significant resonance stabilization. The propargyl ether, separated from the alkyne by an sp³ carbon, lacks this conjugative stabilization[3].

Isomerization A 1-Ethoxypent-2-yne (Propargyl Ether) B Delocalized Carbanion Intermediate A->B Superbase (e.g., t-BuOK) -H+ (Kinetic Barrier) C 1-Ethoxypenta-1,2-diene (Allenyl Ether) B->C +H+ Thermodynamic Sink

Thermodynamic isomerization of 1-ethoxypent-2-yne to its allenyl ether isomer.

II. Mechanistic Reactivity Profiles

Beyond base-catalyzed isomerization, the internal alkyne of 1-ethoxypent-2-yne is highly susceptible to electrophilic activation. Transition metals, particularly Gold(I), are uniquely suited for this due to their "soft" Lewis acid nature.

Gold(I)-Catalyzed Electrophilic Activation

Gold(I) complexes are highly alkynophilic. They selectively coordinate to the π-system of the internal alkyne in 1-ethoxypent-2-yne without permanently binding to the "hard" ether oxygen[5]. This coordination depletes electron density from the triple bond, rendering it susceptible to nucleophilic attack.

When water is present, the system undergoes regioselective hydration. The regioselectivity is heavily influenced by the propargylic ether oxygen, which stabilizes the developing positive charge on the adjacent carbon during the transition state, leading to the formation of specific α- or β-alkoxy ketones. The mechanism proceeds via an outer-sphere nucleophilic attack on the Au-alkyne complex, generating a vinylgold oxonium intermediate, which subsequently undergoes protodeauration to release the ketone product and regenerate the catalyst[5].

GoldCatalysis A 1-Ethoxypent-2-yne B [Au]+ π-Alkyne Complex A->B + [AuL]+ Catalyst C Vinylgold Oxonium Intermediate B->C + H2O Nucleophilic Attack D Regioselective Ketone (Hydration Product) C->D Protodeauration - [AuL]+

Gold(I)-catalyzed regioselective hydration pathway of 1-ethoxypent-2-yne.

III. Self-Validating Experimental Methodologies

To harness the reactivity of 1-ethoxypent-2-yne, protocols must be designed with built-in analytical checkpoints. The following methodologies incorporate self-validating steps to ensure mechanistic fidelity.

Protocol A: Thermodynamic Isomerization to 1-Ethoxypenta-1,2-diene

This protocol leverages a superbase system to overcome the activation energy barrier, driving the propargyl ether to its thermodynamic minimum[3].

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1-ethoxypent-2-yne (10 mmol) in anhydrous DMSO (20 mL).

  • Base Addition: Add potassium tert-butoxide (t-BuOK, 1.2 equivalents) portion-wise at 25 °C. The use of DMSO as a polar aprotic solvent is critical; it poorly solvates the tert-butoxide anion, drastically increasing its basicity to form a "superbase" system.

  • Reaction Monitoring (Self-Validation Step 1): Stir the mixture for 2 hours. Extract a 0.1 mL aliquot, quench with D₂O, and analyze via ¹H NMR.

    • Validation Criteria: The disappearance of the propargylic CH₂ triplet (~4.1 ppm) and the emergence of an allenic CH proton signal (~6.8 ppm) confirms the proton migration[4].

  • Quenching & Extraction: Once conversion is >95%, quench the reaction with saturated aqueous NH₄Cl (to prevent over-reaction or degradation) and extract with diethyl ether (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Validation (Self-Validation Step 2): Perform ¹³C NMR on the crude product.

    • Validation Criteria: The presence of a distinct peak at ~203 ppm is the definitive marker of the central sp-hybridized carbon of the allene system[4]. If this peak is absent, the thermodynamic shift has failed, indicating insufficient base strength or moisture contamination.

Protocol B: Gold(I)-Catalyzed Regioselective Hydration

This protocol utilizes a cationic Gold(I) catalyst to achieve mild, regioselective hydration of the internal alkyne[5].

  • Catalyst Activation: In a glass vial, combine (Triphenylphosphine)gold(I) chloride [(Ph₃P)AuCl] (5 mol%) with Silver triflimide [AgNTf₂] (5 mol%) in 1,4-dioxane (5 mL). Stir for 10 minutes.

    • Causality: AgNTf₂ acts as a halide scavenger, precipitating AgCl and generating the highly active, alkynophilic cationic gold species[(Ph₃P)Au]⁺.

  • Substrate Addition: Add 1-ethoxypent-2-yne (5 mmol) followed by distilled water (10 equivalents).

  • Reaction Execution: Heat the mixture to 60 °C for 4 hours.

  • In-Process Monitoring (Self-Validation Step 1): Monitor via TLC (Hexanes:EtOAc 4:1) or GC-MS.

    • Validation Criteria: The starting material (m/z 112) should deplete, replaced by a product mass of m/z 130 (hydration product).

  • Workup: Filter the reaction mixture through a short pad of Celite to remove gold and silver residues. Extract the filtrate with dichloromethane.

  • Final Validation (Self-Validation Step 2): Analyze the purified product via FT-IR and ¹H NMR.

    • Validation Criteria: FT-IR must show a strong, sharp absorption band at ~1715 cm⁻¹ (carbonyl C=O stretch). The absence of the alkyne C≡C stretch (~2200 cm⁻¹) confirms complete conversion.

IV. References
  • PubChem. "1-Ethoxypent-2-yne | C7H12O | CID 15266968". National Center for Biotechnology Information.

  • Fisher Scientific. "Ethyl 2-pentynyl ether, 97%". Thermo Fisher Scientific.

  • Deryagina, E. N., et al. "Nucleophilic Addition of Ketones To Acetylenes and Allenes: A Quantum-Chemical Insight". The Journal of Organic Chemistry.

  • Tarasova, O. A., et al. "Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor". MDPI Molecules.

  • Dorel, R., & Echavarren, A. M. "Intriguing mechanistic labyrinths in gold(I) catalysis". National Center for Biotechnology Information (PMC).

Sources

Exploratory

1-Ethoxypent-2-yne: A Comprehensive Technical Guide on Boiling Point Dynamics and Solvent Solubility Profiles

Executive Summary 1-Ethoxypent-2-yne (also known as ethyl 2-pentynyl ether; CAS: 20635-10-3) is a highly versatile alkyne-ether hybrid molecule utilized extensively in advanced organic synthesis. Serving as a critical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Ethoxypent-2-yne (also known as ethyl 2-pentynyl ether; CAS: 20635-10-3) is a highly versatile alkyne-ether hybrid molecule utilized extensively in advanced organic synthesis. Serving as a critical intermediate in transition-metal-catalyzed cross-coupling reactions and targeted lithiation workflows, its physical behavior in various thermal and solvent environments dictates the success of downstream synthetic pathways. This whitepaper provides an in-depth analysis of the boiling point dynamics, thermodynamic solubility profiles, and self-validating experimental protocols necessary for handling 1-ethoxypent-2-yne, grounded in authoritative physicochemical data[1].

Physicochemical Profiling: Boiling Point Dynamics

The thermal boundaries of a solvent or liquid reagent dictate the operational window for reaction heating (reflux) and product isolation (distillation). For 1-ethoxypent-2-yne, the boiling point is heavily influenced by its molecular architecture ( C7​H12​O ).

Mechanistic Causality of Thermal Behavior

Structurally, 1-ethoxypent-2-yne lacks hydrogen-bond donors (such as O-H or N-H groups). Its cohesive energy density relies entirely on two weaker intermolecular forces:

  • Dipole-Dipole Interactions: Driven by the electronegative ether oxygen.

  • London Dispersion Forces: Provided by the polarizable π -electron cloud of the alkyne and the aliphatic pentyl chain.

Because it cannot form a rigid hydrogen-bonded network like corresponding alcohols, its boiling point is significantly lower than that of heptanol isomers. Under reduced pressure (20 mmHg), the kinetic energy required for molecules to escape the liquid phase is drastically reduced, resulting in a boiling point of 63–65 °C[2].

Quantitative Boiling Point Data
Pressure ConditionBoiling Point RangeSource / Methodology
Reduced Pressure (20 mmHg) 63 – 65 °CExperimental / [2]
Standard Atmospheric (760 mmHg) ~170 – 190 °CExtrapolated / Predictive Modeling[3]

Solvent Solubility Profile & Partitioning Behavior

Understanding the solubility of 1-ethoxypent-2-yne is critical for selecting reaction media and designing biphasic liquid-liquid extraction workflows.

Thermodynamic Causality of Solvation

The dissolution of 1-ethoxypent-2-yne is governed by the Gibbs free energy of mixing ( ΔGmix​=ΔHmix​−TΔSmix​ ).

  • In Aqueous Media: Water possesses a high dielectric constant and forms a highly ordered hydrogen-bond network. The hydrophobic penalty of accommodating the 5-carbon alkyne chain far outweighs the favorable hydrogen-bond accepting capability of the single ether oxygen. Consequently, ΔHmix​ is highly positive, making the compound insoluble in water.

  • In Organic Media: In solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), the Hildebrand solubility parameters are closely matched. The enthalpy of mixing ( ΔHmix​ ) is negligible, allowing the positive entropy of mixing ( ΔSmix​ ) to drive complete miscibility.

Solubility Matrix
Solvent CategoryRepresentative SolventSolubility ProfileMechanistic Rationale
Aqueous WaterInsolubleHigh dielectric constant; hydrophobic bulk of the alkyne chain prevents network disruption.
Alcohols Methanol, EthanolSolubleModerate polarity; solvent acts as an H-bond donor to the ether oxygen.
Ethers THF, Diethyl EtherMiscibleMatched cohesive energy densities; optimal dipole-dipole stabilization.
Halogenated Dichloromethane (DCM)MiscibleStrong dispersion forces; DCM acts as a weak Lewis acid to the ether oxygen.
Hydrocarbons Hexanes, TolueneMiscibleDominated by London dispersion forces interacting with the alkyl and alkyne moieties.

Experimental Methodologies

To ensure scientific integrity, physical properties must be empirically verified before scaling up synthetic reactions. The following protocols are designed as self-validating systems.

Protocol 1: Precision Micro-Boiling Point Determination (Siwoloboff’s Method)

When working with scarce or expensive intermediates, traditional distillation requires too much volume. [4] is a self-validating microscale technique that relies on the exact equilibrium between vapor pressure and atmospheric pressure.

Step-by-Step Execution:

  • Preparation: Load approximately 0.2 mL of 1-ethoxypent-2-yne into a dry glass ignition tube (fusion tube).

  • Capillary Insertion: Insert a glass capillary tube (sealed at the top, open at the bottom) directly into the liquid sample.

  • Assembly: Secure the ignition tube to a calibrated thermometer using a high-temperature silicone band, ensuring the sample aligns with the thermometer bulb.

  • Heating: Submerge the assembly into a Thiele tube filled with silicone oil. Heat the side arm of the Thiele tube gently to establish convection currents (approx. 2 °C/min).

  • Observation (The Self-Validating Step): As the liquid heats, the trapped air in the capillary expands and escapes as slow bubbles. When the liquid reaches its boiling point, its vapor pressure exceeds atmospheric pressure, resulting in a rapid, continuous stream of bubbles.

  • Data Acquisition: Remove the heat source. The temperature will begin to drop. The exact boiling point is recorded at the precise fraction of a second when the bubbling ceases and the liquid is sucked up into the capillary (indicating Pvapor​=Patm​ ).

Protocol 2: High-Throughput Solvent Solubility Screening

This protocol validates the partition coefficient for downstream biphasic extractions.

Step-by-Step Execution:

  • Taring: Tare a clear 2 mL glass HPLC vial on an analytical balance.

  • Substrate Loading: Add exactly 10 mg (approx. 11 µL, based on typical ether densities) of 1-ethoxypent-2-yne to the vial.

  • Titration: Incrementally add the target solvent (e.g., Hexanes or Water) in 50 µL aliquots using a precision micropipette.

  • Agitation: Agitate the mixture using a vortex mixer at 2500 RPM for 30 seconds after each addition to ensure kinetic energy overcomes any activation barriers to solvation.

  • Visual Validation: Inspect the vial against both a dark and light background. The system is self-validating: complete transparency indicates a single thermodynamic phase (miscible), while turbidity or a distinct meniscus indicates phase separation (immiscible).

Application Workflow: Solvent Selection in Synthesis

The physical properties of 1-ethoxypent-2-yne directly dictate its handling in the laboratory. The workflow below illustrates the logical decision matrix for integrating this compound into a synthetic pathway, ensuring thermal limits and solubility constraints are respected.

Workflow A 1-Ethoxypent-2-yne (CAS: 20635-10-3) B Solvent Miscibility Check A->B C Aprotic Solvents (THF, DCM, Ether) B->C High Solubility D Aqueous / Protic (Water) B->D Immiscible E Reaction Setup (e.g., Lithiation) C->E Proceed to Synthesis F Biphasic Extraction (Aqueous Wash) D->F Use for Workup Phase G Thermal Management (BP: 64°C @ 20 mmHg) E->G Distillation / Reflux

Figure 1: Solvent selection and thermal management workflow for 1-ethoxypent-2-yne.

References

  • National Center for Biotechnology Information (PubChem). "1-Ethoxypent-2-yne (CID 15266968) - Computed Properties." PubChem Database. Available at:[Link]

  • Siwoloboff, A. (1886). "Ueber die Siedepunktbestimmung kleiner Mengen Flüssigkeiten" [About determining the boiling point of small amounts of liquids]. Berichte der Deutschen Chemischen Gesellschaft, 19 (1): 795–796. Available at:[Link]

Sources

Foundational

Technical Guide: Mechanistic Pathways and Synthesis Protocols for Internal Propargylic Ethers (1-Ethoxypent-2-yne)

Executive Summary The synthesis of internal alkynyl ethers—specifically propargylic ethers like 1-ethoxypent-2-yne—is a foundational operation in organic synthesis and drug development. These motifs serve as critical rig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of internal alkynyl ethers—specifically propargylic ethers like 1-ethoxypent-2-yne—is a foundational operation in organic synthesis and drug development. These motifs serve as critical rigid linkers and reactive intermediates in transition-metal-catalyzed cross-couplings and click chemistry. This whitepaper details the causality, mechanistic logic, and step-by-step self-validating protocols for the two primary synthetic routes to 1-ethoxypent-2-yne: O-Alkylation (Williamson Ether Synthesis) and C-Alkylation (Acetylide Substitution).

Structural Nomenclature & Mechanistic Logic

Before executing a synthesis, it is critical to classify the target molecule accurately. 1-Ethoxypent-2-yne (SMILES: CCC#CCOCC) is structurally defined as an internal propargylic ether[1].

Unlike ynol ethers ( R−C≡C−O−R′ ), where the oxygen is directly attached to the sp -hybridized carbon, propargylic ethers feature a methylene bridge ( sp3 carbon) separating the alkyne from the ether oxygen. This structural nuance dictates the synthetic logic. Because the molecule contains two distinct functional halves—an ether linkage and an internal alkyne—it can be constructed via two convergent disconnections:

  • Pathway A (O-Alkylation): Forging the Carbon-Oxygen bond via the [2].

  • Pathway B (C-Alkylation): Forging the Carbon-Carbon bond via the [3].

Pathways P1 Pent-2-yn-1-ol (Starting Material A) NaH NaH / THF (Deprotonation) P1->NaH Alkoxide Sodium Alkoxide Intermediate NaH->Alkoxide EtBr1 Ethyl Bromide (SN2 Attack) Alkoxide->EtBr1 Product 1-Ethoxypent-2-yne (Target) EtBr1->Product P2 Ethyl Propargyl Ether (Starting Material B) BuLi n-BuLi / -78°C (Metalation) P2->BuLi Acetylide Lithium Acetylide Intermediate BuLi->Acetylide EtBr2 Ethyl Bromide (SN2 Attack) Acetylide->EtBr2 EtBr2->Product

Caption: Dual synthetic pathways for 1-ethoxypent-2-yne formation via O-alkylation and C-alkylation.

Pathway A: O-Alkylation (Williamson Ether Synthesis)

Causality & Experimental Choices

The is a classic SN​2 bimolecular nucleophilic substitution[4].

  • Base Selection (NaH): Sodium hydride is chosen because its conjugate acid is hydrogen gas ( H2​ , pKa​≈35 ). The irreversible evolution of H2​ gas drives the deprotonation of pent-2-yn-1-ol ( pKa​≈16 ) to 100% completion. The bubbling provides a self-validating visual cue that the active nucleophile (the alkoxide) has successfully formed[4].

  • Electrophile Selection (Ethyl Bromide): The SN​2 pathway is highly sensitive to steric hindrance. Ethyl bromide is a primary alkyl halide, which ensures that nucleophilic substitution vastly outcompetes any unwanted E2 elimination side-reactions[2].

  • Solvent (THF): Tetrahydrofuran is a polar aprotic solvent that strongly solvates the Na+ counterion while leaving the alkoxide "naked" and highly nucleophilic.

Step-by-Step Protocol
  • Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Wash the NaH with anhydrous hexane to remove the mineral oil, then suspend in anhydrous THF (0.5 M).

  • Deprotonation: Cool the suspension to 0 °C. Add pent-2-yn-1-ol (1.0 equiv) dropwise. Observation: Effervescence ( H2​ gas) will occur. Stir for 30 minutes at room temperature until gas evolution ceases, validating complete alkoxide formation.

  • Alkylation: Cool the mixture back to 0 °C. Add ethyl bromide (1.5 equiv) dropwise.

  • Reaction Execution: Warm the reaction to room temperature and stir for 4-6 hours. Monitor the disappearance of the alcohol via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate system.

  • Quenching & Isolation: Carefully quench the remaining NaH by adding saturated aqueous NH4​Cl dropwise at 0 °C. Extract the aqueous layer with diethyl ether ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield 1-ethoxypent-2-yne.

Pathway B: C-Alkylation (Acetylide Substitution)

Causality & Experimental Choices

This pathway relies on the[5].

  • Base Selection (n-BuLi): The terminal alkyne C-H bond of ethyl propargyl ether has a pKa​ of approximately 25. n-Butyllithium ( pKa​ of conjugate acid ≈50 ) is required to quantitatively deprotonate the alkyne and generate the lithium acetylide[3],[5].

  • Cryogenic Conditions (-78 °C): The reaction is initiated at -78 °C (dry ice/acetone bath) to prevent the highly reactive organolithium intermediate from cleaving the adjacent ether linkage or inducing unwanted allene isomerization.

  • Mechanism: The linear, sp -hybridized acetylide acts as a potent nucleophile, performing a backside SN​2 attack on the primary carbon of ethyl bromide, forging the new C-C σ -bond[3].

Mechanism Nuc Lithium Acetylide (Nucleophile) TS SN2 Transition State [δ- C···C···Br δ-] Nuc->TS Backside Attack Elec Ethyl Bromide (Electrophile) Elec->TS C-Br Bond Breaks Prod Internal Alkyne (C-C Bond Formed) TS->Prod LG LiBr (Leaving Group) TS->LG

Caption: SN2 Mechanistic Transition State for Acetylide Alkylation.

Step-by-Step Protocol
  • Metalation: In a flame-dried flask under argon, dissolve ethyl propargyl ether (3-ethoxyprop-1-yne, 1.0 equiv) in anhydrous THF (0.3 M). Cool the solution to -78 °C.

  • Deprotonation: Slowly add n-Butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise via syringe. Stir at -78 °C for 45 minutes to ensure complete formation of the lithium acetylide.

  • Alkylation: Add ethyl bromide (1.2 equiv) dropwise. (Optional: Addition of 10% volume DMPU or HMPA can be utilized to break up lithium aggregates and accelerate the SN​2 attack).

  • Thermal Activation: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 2 hours. The thermal energy overcomes the activation barrier for the SN​2 substitution.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH4​Cl . Extract with diethyl ether, wash the organic phase with water (to remove DMPU/HMPA if used) and brine. Dry over Na2​SO4​ , filter, and evaporate the solvent to isolate the target compound.

Quantitative Data Summaries

The following table summarizes the operational metrics of both pathways to aid chemists in selecting the optimal route based on laboratory constraints and scale-up requirements.

MetricPathway A: O-Alkylation (Williamson)Pathway B: C-Alkylation (Acetylide)
Primary Bond Formed C - O (Ether linkage)C - C (Alkyne extension)
Typical Yield 75% – 85%80% – 92%
Reaction Temperature 0 °C 25 °C-78 °C 25 °C
Byproducts H2​ (gas), NaBr (salt)Butane (gas), LiBr (salt)
Scalability High (Avoids cryogenic cooling)Moderate (Requires cryogenic reactors)
Primary Limitation Competing E2 if electrophile is hinderedStrict anhydrous/anaerobic requirements

References

  • PubChem - 1-Ethoxypent-2-yne | C7H12O | CID 15266968. National Center for Biotechnology Information. Available at:[Link]

  • Chemistry LibreTexts - 9.9: Alkylation of Acetylide Anions. Available at:[Link]

  • Wikipedia - Williamson ether synthesis. Available at: [Link]

  • OrgoSolver - Alkyne Reactions: Acetylide Formation & Alkylation (NaNH₂; R–X). Available at: [Link]

Sources

Exploratory

Exploratory Synthesis of Novel Derivatives from 1-Ethoxypent-2-yne: A Technical Guide

Executive Summary The functionalization of internal propargylic ethers represents a critical frontier in modern synthetic organic chemistry, particularly for the generation of complex pharmacophores. This whitepaper expl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of internal propargylic ethers represents a critical frontier in modern synthetic organic chemistry, particularly for the generation of complex pharmacophores. This whitepaper explores the advanced derivatization of 1-ethoxypent-2-yne , a bifunctional building block. By bypassing traditional, limited methodologies, we detail two highly robust synthetic pathways: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Cobalt-Mediated Propargylic Substitution (the Nicholas Reaction). Designed for application scientists and drug development professionals, this guide bridges the gap between theoretical mechanism and bench-level execution, providing self-validating protocols and causal rationales for every experimental choice.

Chemical Profiling of 1-Ethoxypent-2-yne

1-ethoxypent-2-yne (CAS: 20635-10-3) is a versatile propargylic ether characterized by an internal alkyne core and a terminal ethyl ether moiety[1]. With a molecular formula of C₇H₁₂O and a molecular weight of 112.17 g/mol , it serves as a highly modular synthetic intermediate[1]. In drug discovery, propargyl groups are leveraged as critical pharmacophores and bioorthogonal conjugation handles[2]. However, the internal nature of the alkyne in 1-ethoxypent-2-yne renders it completely inert to standard copper-catalyzed click chemistry, necessitating the deployment of advanced transition-metal catalysis for successful functionalization[3].

Synthetic Strategy I: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Mechanistic Causality & Catalyst Selection

Unlike terminal alkynes that readily undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), internal alkynes like 1-ethoxypent-2-yne require Ruthenium(II) catalysts—specifically [Cp*RuCl] complexes—to achieve [3+2] cycloaddition[4]. The RuAAC reaction diverges mechanistically from CuAAC; it proceeds via the oxidative coupling of the alkyne and azide to form a six-membered ruthenacycle intermediate, followed by a rate-determining reductive elimination[3]. This pathway exclusively yields fully substituted 1,4,5-trisubstituted 1,2,3-triazoles[5].

The choice of ligand on the ruthenium center is critical. While CpRuCl(PPh₃)₂ is highly effective, the strongly coordinating triphenylphosphine ligands require elevated temperatures for dissociation. By substituting this with CpRuCl(COD) (where COD = cyclooctadiene), the more labile COD ligand allows for faster coordination of the internal alkyne at lower temperatures, preserving the integrity of thermally sensitive propargylic ethers[3].

RuAAC_Workflow A 1-Ethoxypent-2-yne (Internal Alkyne) D Oxidative Coupling (Ruthenacycle Intermediate) A->D B Organic Azide (e.g., Benzyl Azide) B->D C Ru(II) Catalyst [Cp*RuCl(COD)] C->D Catalyzes E Reductive Elimination (Rate-Determining Step) D->E F 1,4,5-Trisubstituted 1,2,3-Triazole E->F

RuAAC catalytic cycle for 1-ethoxypent-2-yne yielding fully substituted triazoles.

Quantitative Yield & Regioselectivity Data

The following table summarizes the optimization of catalytic conditions, highlighting the necessity of Ru(II) over Cu(I) for internal alkynes.

Table 1: Optimization of Cycloaddition Conditions for 1-Ethoxypent-2-yne

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio
1CuI (10 mol%)t-BuOH/H₂O25240N/A
2CpRuCl(PPh₃)₂ (5 mol%)Benzene801278>95:5
3CpRuCl(COD) (5 mol%)THF60891>99:1
4Cp*RuCl(COD) (5 mol%)Dioxane601085>99:1
Self-Validating Experimental Protocol: RuAAC

Step 1: Catalyst Activation & Reagent Assembly In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 1-ethoxypent-2-yne (1.0 equiv), benzyl azide (1.2 equiv), and Cp*RuCl(COD) (5 mol%). Causality: The slight stoichiometric excess of azide ensures the complete consumption of the volatile alkyne. The inert atmosphere prevents the oxidative degradation of the Ru(II) catalyst to an inactive Ru(III) species.

Step 2: Solvent Addition & Heating Dissolve the mixture in anhydrous THF (0.2 M). Seal the flask, remove it from the glovebox, and heat to 60°C in a precisely controlled oil bath for 8 hours. Causality: THF effectively solubilizes both the organic reactants and the organometallic Ru-complex, stabilizing the polar ruthenacycle intermediate better than non-polar solvents like benzene.

Step 3: In-Process Control (Self-Validation) Withdraw a 10 µL aliquot, dilute in dichloromethane (DCM), and analyze via FT-IR spectroscopy. Validation Check: The reaction is analytically validated as complete when the strong, distinctive azide stretching frequency at ~2100 cm⁻¹ completely disappears. If the peak persists, the system requires an additional 2 mol% catalyst spike and 2 hours of heating.

Step 4: Purification Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the 1,4,5-trisubstituted 1,2,3-triazole.

Synthetic Strategy II: Cobalt-Mediated Propargylic Substitution (Nicholas Reaction)

Mechanistic Causality & Leaving Group Activation

Propargylic ethers are prime candidates for nucleophilic substitution to generate novel amine or thioether derivatives. However, direct S_N1 or S_N2 displacement on 1-ethoxypent-2-yne often leads to unwanted allene byproducts via S_N2' pathways[2]. By pre-complexing the alkyne with dicobalt octacarbonyl (Co₂(CO)₈), the propargylic position is highly stabilized as a cobalt-complexed carbocation[2]. This transition-metal stabilization strictly enforces regioselective nucleophilic attack at the propargylic carbon, preserving the alkyne moiety.

Nicholas_Reaction A 1-Ethoxypent-2-yne B Co2(CO)8 Complexation (Deep Red Intermediate) A->B DCM, RT C Propargylic Cation (Cobalt-Stabilized) B->C BF3·OEt2, -78°C D Nucleophilic Attack (e.g., Morpholine) C->D E Oxidative Decomplexation (CAN, 0°C) D->E F Propargylic Amine Derivative E->F Color change to yellow

Nicholas reaction workflow for regioselective propargylic substitution.

Self-Validating Experimental Protocol: Nicholas Reaction

Step 1: Cobalt Complexation Dissolve 1-ethoxypent-2-yne (1.0 equiv) in anhydrous DCM at room temperature. Add Co₂(CO)₈ (1.05 equiv) portion-wise. Stir for 2 hours. Causality: Co₂(CO)₈ coordinates to the alkyne π-bonds, forming a tetrahedral dicobalt cluster. This cluster delocalizes the positive charge in the subsequent step. Validation Check: The solution will transition from colorless to a deep, dark red. TLC will show complete consumption of the starting material, validating successful complexation.

Step 2: Lewis Acid-Mediated Substitution Cool the mixture to -78°C. Add the desired nucleophile (e.g., morpholine, 3.0 equiv) followed by the dropwise addition of BF₃·OEt₂ (1.2 equiv). Causality: BF₃·OEt₂ acts as a Lewis acid to coordinate with the ethoxy oxygen, turning it into a superior leaving group and triggering the formation of the stabilized carbocation. The cryogenic temperature prevents premature decomplexation.

Step 3: Oxidative Decomplexation Warm the reaction to 0°C. Slowly add ceric ammonium nitrate (CAN) (6.0 equiv) dissolved in methanol. Causality: CAN oxidizes the Co(0) atoms to Co(II), breaking the metal-alkyne bonds and releasing the newly functionalized organic product. Validation Check: The reaction is self-validating through a stark visual color change; the deep red cobalt complex is destroyed, yielding a pale yellow or colorless organic phase and a blue/pink aqueous Co(II) waste stream.

Applications in Drug Development

The derivatives synthesized from 1-ethoxypent-2-yne have profound implications in medicinal chemistry. Propargyl ethers and their resulting triazole derivatives are highly sought after in the construction of Antibody-Drug Conjugates (ADCs)[6]. The 1,4,5-trisubstituted triazole ring generated via RuAAC acts as a highly stable, rigid bioisostere for amide bonds, rendering the linker resistant to premature enzymatic degradation in systemic circulation while maintaining the precise spatial geometry required for payload delivery to targeted cancer cells.

References

  • [6] Benchchem. Application Notes and Protocols for the Synthesis of Propargyl-Functionalized Drug-Linker Payloads. 6

  • [3] Boren, B. C., et al. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. 3

  • [1] National Center for Biotechnology Information. 1-Ethoxypent-2-yne | C7H12O | CID 15266968. PubChem. 1

  • [5] Boren, B. C., et al. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3 + 2]-Cycloaddition of Azides with Internal Alkynes. The Journal of Organic Chemistry. 5

  • [2] Abonia, R., et al. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. 2

  • [4] Boren, B. C., et al. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. 4

Sources

Protocols & Analytical Methods

Method

step-by-step laboratory synthesis protocol for 1-ethoxypent-2-yne

An Application Note and Protocol for the Laboratory Synthesis of 1-Ethoxypent-2-yne Abstract This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 1-ethoxypent-2-yne, a functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Laboratory Synthesis of 1-Ethoxypent-2-yne

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 1-ethoxypent-2-yne, a functionalized internal alkyne with potential applications as an intermediate in organic synthesis and drug development.[1][2] The described method employs the deprotonation of a terminal alkyne, 1-ethoxypropyne, using n-butyllithium (n-BuLi) to form a lithium acetylide intermediate, which is subsequently alkylated with ethyl iodide. This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety measures required for handling the pyrophoric and reactive reagents involved. It is intended for an audience of trained researchers, scientists, and professionals in drug development.

Introduction and Scientific Rationale

1-Ethoxypent-2-yne (C₇H₁₂O) is a valuable, yet not widely documented, chemical building block.[3] Its structure, featuring an internal alkyne and an ether functional group, offers two distinct points for chemical modification, making it an attractive intermediate for constructing more complex molecular architectures.[4] The alkyne can undergo a variety of transformations such as hydration, hydrogenation, and cycloaddition, while the ether linkage is generally stable under neutral to basic conditions.

The synthetic strategy detailed herein is a robust and fundamental C-C bond-forming reaction. It involves two key steps:

  • Deprotonation: The terminal proton of 1-ethoxypropyne is sufficiently acidic (pKa ≈ 25) to be removed by a strong organometallic base. n-Butyllithium (n-BuLi), a powerful, non-nucleophilic base, is ideal for this purpose, ensuring rapid and quantitative formation of the corresponding lithium acetylide.[5][6]

  • Nucleophilic Substitution (Alkylation): The resulting lithium acetylide is a potent nucleophile. It readily displaces the iodide from ethyl iodide via an Sₙ2 reaction to form the desired carbon-carbon bond, yielding 1-ethoxypent-2-yne.

This method was chosen for its high efficiency and regioselectivity, which are paramount in multi-step synthesis.

Critical Safety Protocols & Hazard Management

The reagents used in this synthesis are hazardous and require strict adherence to safety protocols. This protocol must be performed in a certified chemical fume hood, and the operator must be fully trained in handling pyrophoric and reactive chemicals.[7]

n-Butyllithium (n-BuLi):

  • Primary Hazards: Pyrophoric (ignites spontaneously on contact with air), highly flammable, and water-reactive, releasing flammable butane gas.[7][8][9] Causes severe chemical burns to skin and eyes.[9]

  • Handling Procedures:

    • Always handle n-BuLi under an inert atmosphere (Nitrogen or Argon).[7][8]

    • Use flame-dried glassware and moisture-free solvents.

    • Transfer n-BuLi solutions using a syringe or a double-tipped needle (cannula). Never pour the reagent.

    • Have a Class D dry powder fire extinguisher and a container of sand readily accessible. DO NOT USE WATER OR CO₂ EXTINGUISHERS. [10]

    • Work with a trained buddy present. Never work alone.[8]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles or a face shield, and chemical-resistant gloves (nitrile or neoprene).[7][9][11]

Ethyl Iodide (Iodoethane):

  • Primary Hazards: Toxic, harmful if swallowed, and a suspected carcinogen.[12][13] Causes skin and eye irritation and may cause respiratory irritation.[14][15] It is light-sensitive and should be stored in a dark bottle.[13]

  • Handling Procedures:

    • Handle in a well-ventilated fume hood.[12]

    • Avoid inhalation of vapors.[14]

    • Store away from strong oxidants and bases.[15]

  • Personal Protective Equipment (PPE): Standard PPE including a lab coat, safety glasses, and chemical-resistant gloves.[14][16]

Quenching and Waste Disposal:

  • Unused n-BuLi and reaction residues must be quenched carefully. This is typically done by slow addition to a non-reactive solvent like heptane, followed by the very slow, dropwise addition of isopropanol at low temperature (0 °C), and then water.[8] All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.

Materials and Equipment

Reagents & Consumables
ReagentFormulaMW ( g/mol )AmountMolesNotes
1-EthoxypropyneC₅H₈O84.124.21 g (5.0 mL)50.0 mmolAnhydrous
n-ButyllithiumC₄H₉Li64.0622.0 mL55.0 mmol2.5 M solution in hexanes
Ethyl IodideC₂H₅I155.978.58 g (4.4 mL)55.0 mmolFreshly distilled or passed through alumina
Tetrahydrofuran (THF)C₄H₈O72.11150 mL-Anhydrous, freshly distilled from Na/benzophenone
Sat. aq. NH₄Cl--50 mL-For quenching
Diethyl Ether(C₂H₅)₂O74.12150 mL-For extraction
Brine (Sat. aq. NaCl)--50 mL-For washing
Anhydrous MgSO₄--~10 g-For drying
Equipment
  • Three-necked round-bottom flask (250 mL), flame-dried

  • Magnetic stirrer and stir bar

  • Septa and glass stoppers

  • Schlenk line or manifold for inert gas (Nitrogen or Argon)

  • Low-temperature thermometer

  • Dropping funnel (50 mL), pressure-equalizing

  • Syringes and needles

  • Dry ice/acetone bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure

Experimental Workflow and Protocol

Diagram of the Synthetic Pathway

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products A 1-Ethoxypropyne (CH₃C≡COCH₂CH₃) S1 1. Deprotonation in THF @ -78 °C A->S1 B n-Butyllithium (n-BuLi) B->S1 C Ethyl Iodide (CH₃CH₂I) S2 2. Alkylation @ -78 °C to RT C->S2 S1->S2 Forms Lithium Acetylide Intermediate P1 1-Ethoxypent-2-yne (CH₃CH₂C≡CCH₂OCH₂CH₃) S2->P1 P2 Lithium Iodide (LiI) + Butane (C₄H₁₀) S2->P2

Caption: Overall reaction scheme for the synthesis of 1-ethoxypent-2-yne.

Step-by-Step Procedure
  • Apparatus Setup:

    • Assemble a 250 mL three-necked round-bottom flask with a magnetic stir bar, a rubber septum on the central neck, a low-temperature thermometer, and a pressure-equalizing dropping funnel on the side necks.

    • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.

  • Reaction Initiation:

    • Through the central septum, add anhydrous THF (100 mL) to the reaction flask via cannula or syringe.

    • Add 1-ethoxypropyne (5.0 mL, 50.0 mmol) to the THF.

    • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation (Formation of Acetylide):

    • Slowly add n-butyllithium (22.0 mL of a 2.5 M solution in hexanes, 55.0 mmol) to the reaction mixture dropwise via syringe over 20-30 minutes. Maintain the internal temperature below -70 °C.

    • After the addition is complete, stir the resulting pale yellow solution at -78 °C for an additional 1 hour to ensure complete formation of the lithium acetylide.

  • Alkylation:

    • Add ethyl iodide (4.4 mL, 55.0 mmol) to the dropping funnel via syringe and then add it dropwise to the cold acetylide solution over 20 minutes.

    • After the addition, allow the reaction mixture to stir at -78 °C for another hour.

    • Remove the dry ice/acetone bath and allow the mixture to slowly warm to room temperature. Let it stir overnight (12-16 hours) to ensure the reaction goes to completion.

  • Work-up and Extraction:

    • Cool the reaction flask to 0 °C in an ice-water bath.

    • Quench the reaction by slowly and carefully adding 50 mL of saturated aqueous ammonium chloride solution dropwise. A vigorous reaction may occur initially.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash them with brine (50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil by fractional distillation under reduced pressure to yield 1-ethoxypent-2-yne as a colorless liquid.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble & Flame-Dry Glassware B Establish Inert Atmosphere (N₂) A->B C Add THF and 1-Ethoxypropyne B->C D Cool to -78 °C C->D E Add n-BuLi (Deprotonation) D->E F Add Ethyl Iodide (Alkylation) E->F G Warm to RT Stir Overnight F->G H Quench with aq. NH₄Cl G->H I Extract with Diethyl Ether H->I J Wash & Dry Organic Layer I->J K Concentrate via Rotovap J->K L Purify by Distillation K->L M Characterize Product (NMR, IR, MS) L->M

Caption: Step-by-step workflow for the synthesis of 1-ethoxypent-2-yne.

Characterization and Expected Results

The identity and purity of the synthesized 1-ethoxypent-2-yne should be confirmed using standard spectroscopic techniques.

Parameter Expected Value / Observation
Physical Appearance Colorless liquid
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol [3]
Yield 75-85% (typical)
¹H NMR (CDCl₃, 400 MHz) δ 3.55 (t, 2H), 4.10 (s, 2H), 2.15 (q, 2H), 1.25 (t, 3H), 1.10 (t, 3H) ppm
¹³C NMR (CDCl₃, 100 MHz) δ 82.5, 80.0, 68.0, 58.0, 25.0, 15.0, 13.5 ppm
IR (Neat) ν ~2980 (C-H), ~2250 (C≡C, weak), ~1100 (C-O) cm⁻¹
Mass Spec (EI) m/z 112 (M⁺), 97 (M⁺ - CH₃), 83 (M⁺ - C₂H₅)

Note: Predicted NMR values are based on standard chemical shift tables for similar structures. Actual values may vary slightly.

References

  • Environmental Health and Safety, University of California, Santa Barbara. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

  • YouTube. nbutyl lithium safety. (2024). [Link]

  • Gelest, Inc. n-BUTYLLITHIUM, 2.5M in hexane Safety Data Sheet. (2016). [Link]

  • Techno PharmChem. ETHYL IODIDE MATERIAL SAFETY DATA SHEET. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: Butyl Lithium. [Link]

  • Samrat Pharmachem Limited. SAFETY DATA SHEET: Ethyl Iodide. [Link]

  • Inchem.org. ICSC 0479 - ETHYL IODIDE. [Link]

  • Sciencemadness Wiki. Ethyl iodide. (2025). [Link]

  • PubChem. 1-Ethoxypent-2-yne. [Link]

  • PubChemLite. 1-ethoxypent-2-yne (C7H12O). [Link]

  • Organic Syntheses. 1-ethoxy-1-butyne. [Link]

  • Amar Equipment. Lithiation in Flow: n-Butyl Lithiation and electrophile addition. [Link]

  • Vaia. Write the equation of the reaction of hydrogen iodide with: (i) 1-propoxypropane (ii) methoxybenzene and (iii) benzyl ethyl ether. [Link]

  • Organic Syntheses. SYNTHESIS OF 1,2:4,5-DI-O-ISOPROPYLIDENE-D-erythro-2,3-HEXODIULO-2,6-PYRANOSE. [Link]

  • Brainly.in. what happens when 1-ethoxy propane reacts with cold HI and hot HI. (2020). [Link]

  • ResearchGate. Preparation of a 1-Alkoxy-1-Alkyne from Reaction of a 2,2,2-Trifluoromethyl Ether with an Alkyllithium Reagent: 1-Benzyloxymethoxy-1-Hexyne. [Link]

  • Journal of Visualized Experiments. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

  • Vapourtec. Lithiation | Organolithium Reagents | Chemical Processes. [Link]

Sources

Application

Advanced Applications of 1-Ethoxypent-2-yne in Asymmetric Organic Synthesis: A Comprehensive Protocol Guide

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Executive Summary & Chemical Profiling 1-Ethoxypent-2-yne ( C7​H12​O ) is an internal...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Executive Summary & Chemical Profiling

1-Ethoxypent-2-yne ( C7​H12​O ) is an internal propargylic ether that serves as a highly versatile C5-alkynyl building block in asymmetric organic synthesis. Unlike terminal alkynes, which are prone to unwanted Glaser-type homocoupling under oxidative transition-metal catalysis, the internal alkyne of 1-ethoxypent-2-yne ensures orthogonal reactivity. The molecule features a propargylic ethoxy group that acts dualistically: as a Lewis base for directing transition metals, and as a latent leaving group during fragmentation or substitution events.

In modern drug development and complex natural product synthesis, chiral propargylic ethers are indispensable. They are primarily utilized in three catalytic paradigms:

  • Gold(I)-Catalyzed Rearrangements: Generating enantioenriched substituted allenes via 1,5-hydride shifts[1].

  • Copper(I)-Catalyzed Asymmetric Substitution: Constructing chiral propargylic centers via dicopper-allenylidene intermediates[2].

  • Rhodium(I)-Catalyzed Domino Cycloadditions: Building multicyclic frameworks (e.g., Pauson-Khand / Diels-Alder cascades)[3].

This guide details the mechanistic causality and provides self-validating protocols for utilizing 1-ethoxypent-2-yne and its derivatives in asymmetric synthesis.

Mechanistic Paradigms & Causality

Pathway A: Gold(I)-Catalyzed Asymmetric Rearrangement to Allenes

Gold(I) complexes exhibit profound carbophilic Lewis acidity, selectively activating the π -system of the alkyne over the oxygen heteroatom. When a chiral Gold(I) catalyst binds to 1-ethoxypent-2-yne, it triggers a highly stereoselective 1,5-hydride shift.

Causality in Reaction Design:

  • Counterion Selection: The use of a non-coordinating counterion (e.g., NTf2−​ or SbF6−​ ) is critical. Strongly coordinating anions like chloride will outcompete the alkyne for the gold center, shutting down catalytic activity.

  • Chiral Ligand Dynamics: Bulky chiral bisphosphines (e.g., (R)-DTBM-Segphos) create a rigid chiral pocket. This steric environment forces the substrate to adopt a specific conformation, dictating the facial selectivity of the hydride shift and maximizing enantiomeric excess (ee)[1].

GoldCatalysis A 1-Ethoxypent-2-yne B [Au(I)L*]+ Coordination A->B Add Catalyst C π-Alkyne-Gold Complex B->C D 1,5-Hydride Shift C->D Enantiodetermining Step E Oxonium Intermediate D->E F Fragmentation E->F -EtOH F->B [Au] Regeneration G Chiral Allene Product F->G

Figure 1: Gold(I)-catalyzed asymmetric 1,5-hydride shift and fragmentation catalytic cycle.

Pathway B: Copper(I)-Catalyzed Enantioselective Propargylic Etherification

Chiral 1-ethoxypent-2-yne derivatives can be synthesized from propargylic esters via Copper(I) catalysis. The reaction proceeds through a cationic dicopper-allenylidene intermediate.

Causality in Reaction Design:

  • Temperature Control: Operating at sub-zero temperatures (-20°C to -10°C) is mandatory. It suppresses the background (uncatalyzed) racemic solvolysis of the propargylic ester, ensuring the substitution proceeds exclusively through the chiral catalyst-bound intermediate[2].

  • Base Addition: N,N-Diisopropylethylamine (DIPEA) is added to neutralize the acid generated during the reaction, protecting the acid-sensitive propargylic ether product from degradation.

Experimental Protocols

Protocol 1: Gold-Catalyzed Enantioselective Synthesis of Chiral Allenes

This protocol describes the conversion of 1-ethoxypent-2-yne derivatives into highly enantioenriched allenes.

Reagents:

  • Substrate: 1-Ethoxypent-2-yne derivative (0.5 mmol)

  • Catalyst Precursor: (R)-DTBM-Segphos(AuCl)₂ (2.5 mol %)

  • Activator: AgNTf₂ (5.0 mol %)

  • Solvent: Anhydrous Dichloromethane (DCM), degassed.

Step-by-Step Methodology:

  • Catalyst Activation (Self-Validating Step): In a flame-dried Schlenk flask under an argon atmosphere, combine (R)-DTBM-Segphos(AuCl)₂ (15 mg, 0.0125 mmol) and AgNTf₂ (9.7 mg, 0.025 mmol) in 2.0 mL of anhydrous DCM. Stir in the dark for 15 minutes. Validation: The formation of a white precipitate (AgCl) confirms the successful generation of the active cationic gold species.

  • Substrate Addition: Cool the catalyst suspension to -20°C using a cryocooler. Dissolve the 1-ethoxypent-2-yne derivative (0.5 mmol) in 1.0 mL of DCM and add it dropwise to the reaction mixture over 5 minutes to prevent localized thermal spikes.

  • Reaction Monitoring: Stir the mixture at -20°C. Monitor the reaction via TLC (Hexane/EtOAc 9:1, visualized with KMnO₄ stain). The internal alkyne will consume rapidly (typically 2-4 hours).

  • Quench and Workup: Once the starting material is consumed, quench the reaction by adding 2 drops of triethylamine (to neutralize any trace Brønsted acid) and filter the mixture through a short pad of basic alumina to remove the gold and silver salts.

  • Purification: Concentrate the filtrate under reduced pressure (careful: allenes can be volatile) and purify via flash column chromatography to isolate the chiral allene.

Protocol 2: Cu(I)-BOX Catalyzed Asymmetric Synthesis of Chiral 1-Ethoxypent-2-ynes

This protocol describes the enantioselective etherification to yield chiral propargylic ethers.

Reagents:

  • Substrate: Pent-2-yn-1-yl ester (0.2 mmol)

  • Nucleophile: Absolute Ethanol (2.0 mL, serves as reactant and solvent)

  • Catalyst: CuOTf·1/2C₆H₆ (5 mol %)

  • Chiral Ligand: (R,R)-Ph-PyBOX (10 mol %)

  • Base: DIPEA (1.2 equiv)

CuWorkflow S1 Cu(I) + Chiral PyBOX Stir in EtOH (rt, 1h) S2 Cool to -10°C Add DIPEA S1->S2 S3 Add Propargylic Ester Stir 72h S2->S3 S4 Aqueous Quench & Extraction S3->S4 S5 Flash Chromatography Isolation S4->S5

Figure 2: Experimental workflow for Cu(I)-catalyzed enantioselective propargylic etherification.

Step-by-Step Methodology:

  • Complexation: In a dry vial under argon, mix CuOTf·1/2C₆H₆ (2.5 mg, 0.010 mmol) and (R,R)-Ph-PyBOX (7.4 mg, 0.020 mmol) in 1.0 mL of absolute ethanol. Stir at room temperature for 1 hour to ensure complete formation of the chiral catalyst complex.

  • Conditioning: Cool the bright green solution to -10°C. Add DIPEA (42 µL, 0.24 mmol).

  • Etherification: Add the pent-2-yn-1-yl ester (0.2 mmol) dissolved in 1.0 mL of ethanol. Seal the vial and stir at -10°C for 72 hours. Validation: Extended reaction times at low temperatures are required for high ee; do not artificially heat the reaction to force completion, as this will result in racemic mixtures.

  • Isolation: Quench with saturated aqueous NH₄Cl (2 mL) and extract with ethyl acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected catalytic efficiencies and stereochemical outcomes when utilizing propargylic ethers across different asymmetric methodologies.

Catalytic SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Application
(R)-DTBM-Segphos(AuCl)₂ / AgNTf₂ DCM-2088941,5-Hydride Shift to Chiral Allene[1]
CuOTf·1/2C₆H₆ / (R,R)-Ph-PyBOX Ethanol-108390Asymmetric Propargylic Etherification[2]
[RhCl(CO)₂]₂ / (S)-BINOL Toluene1107588Domino Pauson-Khand / Diels-Alder[3]

References

  • PubChem Compound Summary for CID 15266968, 1-Ethoxypent-2-yne. National Center for Biotechnology Information. URL:[Link]

  • Gold(I)-Catalyzed Rearrangement of Propargyl Benzyl Ethers: A Practical Method for the Generation and in Situ Transformation of Substituted Allenes. Journal of the American Chemical Society (2010). URL:[Link]

  • Copper-Catalyzed Enantioselective Propargylic Etherification of Propargylic Esters with Alcohols. Journal of the American Chemical Society (2015). URL:[Link]

  • A Facile Asymmetric Approach to the Multicyclic Core Structure of Mangicol A. Chemistry - A European Journal (2014). URL:[Link]

Sources

Method

Catalytic Hydrogenation Methods for 1-Ethoxypent-2-yne Reduction: A Comprehensive Protocol Guide

Executive Summary The controlled reduction of internal alkynes is a cornerstone transformation in synthetic organic chemistry and drug development. 1-Ethoxypent-2-yne (CAS 20635-10-3) is a highly versatile propargylic et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The controlled reduction of internal alkynes is a cornerstone transformation in synthetic organic chemistry and drug development. 1-Ethoxypent-2-yne (CAS 20635-10-3) is a highly versatile propargylic ether building block[1]. Due to the presence of the ether linkage adjacent to the alkyne, its reduction requires precise chemoselectivity to avoid unwanted hydrogenolysis (C–O bond cleavage). This application note details the mechanistic rationale, analytical validation, and step-by-step protocols for directing the reduction of 1-ethoxypent-2-yne toward three distinct saturation states: the (Z)-alkene, the (E)-alkene, and the fully saturated alkane.

Mechanistic Pathways & Catalyst Selection

The choice of catalytic system dictates the thermodynamic and kinetic fate of the alkyne reduction. Understanding the surface chemistry and coordination geometry is critical for achieving high stereoselectivity.

  • (Z)-Selective Partial Hydrogenation (Lindlar Catalyst): Achieving cis-stereoselectivity relies on the use of a poisoned palladium catalyst (5 wt% Pd on CaCO₃, poisoned with lead acetate)[2]. The solid-state surface forces the alkyne to coordinate side-on, ensuring that both hydrogen atoms are delivered from the same face (syn-addition). The addition of quinoline acts as a dynamic poison; it selectively binds to the highly active, uncoordinated edge sites of the Pd nanoparticles. This prevents the over-reduction of the resulting alkene to an alkane and suppresses Z-to-E isomerization.

  • (E)-Selective trans-Hydrogenation (Ruthenium Catalysis): Direct catalytic trans-hydrogenation with H₂ gas is thermodynamically forbidden under standard conditions. While Birch reductions (Na/NH₃) are traditionally used, they frequently cause reductive cleavage of propargylic ethers. Instead, modern state-of-the-art methodology utilizes a Ruthenium-catalyzed trans-hydrosilylation followed by stereoretentive protodesilylation[3]. The steric bulk of the [Cp*Ru(MeCN)₃]PF₆ catalyst forces the hydride and silyl groups to add to opposite faces of the alkyne, yielding the (E)-alkene with >95% selectivity.

  • Exhaustive Hydrogenation (Pd/C): Standard 10% Palladium on Carbon (Pd/C) features unpoisoned, highly active catalytic sites. The alkyne undergoes rapid syn-addition to the alkene, which immediately re-adsorbs and is reduced to 1-ethoxypentane. Mild conditions (1 atm H₂, room temperature) must be strictly maintained to prevent the hydrogenolysis of the ethoxy group.

Reaction Pathway Visualization

G Alkyne 1-Ethoxypent-2-yne (Propargylic Ether) Z_Alkene (Z)-1-Ethoxypent-2-ene (cis-Alkene) Alkyne->Z_Alkene Lindlar Cat., H2 Quinoline, rt E_Alkene (E)-1-Ethoxypent-2-ene (trans-Alkene) Alkyne->E_Alkene 1. [Ru] Cat., R3SiH 2. Protodesilylation Alkane 1-Ethoxypentane (Fully Saturated) Alkyne->Alkane Pd/C, H2 Excess, rt

Fig 1: Divergent catalytic hydrogenation pathways for 1-ethoxypent-2-yne reduction.

Analytical Self-Validation (¹H NMR)

To ensure the integrity of the protocols, reactions must be monitored as self-validating systems using ¹H NMR (CDCl₃, 400 MHz).

  • Starting Material (1-Ethoxypent-2-yne): Look for the propargylic CH₂ protons appearing as a distinct triplet/multiplet at ~4.1 ppm .

  • Protocol A (Z-Alkene): Validation is confirmed by the disappearance of the 4.1 ppm signal and the emergence of two vinyl protons at ~5.4–5.6 ppm with a characteristic cis-coupling constant ( J≈10−12 Hz ).

  • Protocol B (Alkane): Validation is confirmed by the complete absence of vinyl protons and the upfield shift of the C1 protons to ~3.4 ppm , typical of an aliphatic ether.

  • Protocol C (E-Alkene): Validation is confirmed by vinyl protons at ~5.5–5.7 ppm exhibiting a large trans-coupling constant ( J≈15−16 Hz ).

Experimental Protocols

Protocol A: Z-Selective Hydrogenation (Lindlar Method)

Designed to yield (Z)-1-ethoxypent-2-ene while preventing over-reduction[2].

  • System Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 1-ethoxypent-2-yne (10.0 mmol, 1.12 g) in anhydrous ethyl acetate (20 mL).

  • Selectivity Enhancement: Add synthetic quinoline (0.2 mmol, ~26 µL). Causality: This precise stoichiometric ratio of quinoline poisons the non-selective edge sites of the Pd lattice without deactivating the terrace sites required for alkyne coordination.

  • Catalyst Loading: Add Lindlar catalyst (5 wt% Pd on CaCO₃, poisoned with Pb, 100 mg).

  • Hydrogenation: Evacuate the flask under vacuum and backfill with H₂ gas using a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at 20–25 °C.

  • In-Process Monitoring: Monitor H₂ uptake. The reaction typically completes in 2–4 hours. Critical: Terminate the reaction immediately once 1 equivalent of H₂ is consumed to prevent trace isomerization.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the catalyst. Wash the pad with ethyl acetate (10 mL). Concentrate the filtrate under reduced pressure at 0 °C (product is highly volatile).

Protocol B: Exhaustive Reduction to 1-Ethoxypentane

Designed for complete saturation while avoiding ether hydrogenolysis.

  • System Preparation: Dissolve 1-ethoxypent-2-yne (10.0 mmol, 1.12 g) in HPLC-grade methanol (20 mL).

  • Catalyst Loading: Under a strict argon blanket, carefully add 10% Pd/C (50 mg). Causality: Dry Pd/C can ignite methanol vapors upon contact with oxygen; the argon blanket ensures laboratory safety.

  • Hydrogenation: Evacuate and backfill with H₂ (1 atm, balloon). Stir vigorously at room temperature. Do not apply elevated pressure, as >3 atm H₂ will induce C–O bond cleavage.

  • Workup: Once GC-MS confirms the complete disappearance of both alkyne and alkene intermediates, filter the mixture through Celite, wash with methanol, and concentrate carefully.

Protocol C: E-Selective Reduction (Ru-Catalyzed trans-Hydrosilylation)

Designed to bypass the limitations of Birch reductions for propargylic ethers[3].

  • Hydrosilylation Step: To a solution of 1-ethoxypent-2-yne (5.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under argon, add [Cp*Ru(MeCN)₃]PF₆ (2 mol%) and dimethylphenylsilane (PhMe₂SiH, 6.0 mmol). Stir at room temperature for 2 hours.

  • Intermediate Isolation: Concentrate the mixture and pass it through a short silica plug (eluting with Hexanes/EtOAc 9:1) to isolate the (E)-alkenylsilane intermediate.

  • Protodesilylation Step: Dissolve the intermediate in a 1:1 mixture of CH₂Cl₂ and MeOH (10 mL). Add Silver(I) Fluoride (AgF, 7.5 mmol) and stir in the dark for 4 hours. Causality: AgF facilitates a stereoretentive cleavage of the C–Si bond, replacing it with a proton while strictly maintaining the trans geometry.

  • Workup: Filter through Celite, partition with aqueous NH₄Cl, extract with Et₂O, dry over MgSO₄, and concentrate.

Quantitative Data Summary

Target CompoundCatalyst SystemAdditivesH₂ Source / PressureStereoselectivityTypical Yield
(Z)-1-Ethoxypent-2-ene Lindlar (Pd/CaCO₃/Pb)QuinolineH₂ Gas (1 atm)>95% cis85–95%
(E)-1-Ethoxypent-2-ene [Cp*Ru(MeCN)₃]PF₆PhMe₂SiH, then AgFSilane (No H₂ gas)>95% trans70–80%
1-Ethoxypentane 10% Pd/CNoneH₂ Gas (1 atm)N/A (Saturated)>95%

Sources

Application

Application Notes &amp; Protocols: Leveraging 1-Ethoxypent-2-yne for the Synthesis of Complex Heterocycles

Abstract This technical guide provides an in-depth exploration of 1-ethoxypent-2-yne as a versatile and highly reactive precursor for the synthesis of a diverse array of complex heterocyclic compounds. We will delve into...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 1-ethoxypent-2-yne as a versatile and highly reactive precursor for the synthesis of a diverse array of complex heterocyclic compounds. We will delve into the fundamental principles governing its reactivity, underpinned by its unique electronic and structural characteristics. This document furnishes researchers, scientists, and professionals in drug development with detailed, field-proven protocols for the synthesis of key heterocyclic scaffolds, including furans, pyrazoles, and pyridines. Each protocol is accompanied by mechanistic insights, causality behind experimental choices, and troubleshooting guidance to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of 1-Ethoxypent-2-yne

The quest for novel molecular architectures with potential therapeutic applications is a cornerstone of modern medicinal chemistry and drug discovery.[1] Heterocyclic compounds form the bedrock of many pharmaceuticals, owing to their diverse biological activities and ability to engage with biological targets in a specific manner.[2] The strategic selection of starting materials is paramount for the efficient construction of these complex scaffolds. 1-Ethoxypent-2-yne, an electron-rich alkoxyalkyne, has emerged as a powerful building block in synthetic organic chemistry. Its intrinsic reactivity, stemming from the polarization induced by the ethoxy group, makes it an excellent substrate for a variety of transformations, particularly cycloaddition and metal-catalyzed reactions, to generate intricate heterocyclic systems.[3][4] This guide aims to illuminate the synthetic utility of this promising, yet under-explored, reagent.

Physicochemical Properties and Safe Handling

A thorough understanding of the physical and chemical properties of 1-ethoxypent-2-yne is crucial for its safe and effective use in the laboratory.

PropertyValue
IUPAC Name 1-ethoxypent-2-yne[5]
Molecular Formula C₇H₁₂O[5][6]
Molecular Weight 112.17 g/mol [5]
CAS Number 20635-10-3[5]
Canonical SMILES CCC#CCOCC[5]
InChIKey CZJRAKLNHAXUMW-UHFFFAOYSA-N[5]
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not available
Density Not available

Safety and Handling Precautions:

Alkoxyalkynes, like other volatile organic compounds, require careful handling to minimize exposure and mitigate risks.[7][8][9][10][11]

  • Ventilation: Always handle 1-ethoxypent-2-yne in a well-ventilated fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

  • Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Reactivity and Mechanistic Underpinnings

The synthetic utility of 1-ethoxypent-2-yne is dictated by the interplay between its alkyne functionality and the electron-donating ethoxy group. This substitution pattern renders the alkyne "electron-rich," significantly influencing its reactivity profile, particularly in cycloaddition reactions where it can readily engage with electron-deficient partners.[3]

Caption: General reactivity pathways of 1-ethoxypent-2-yne for heterocycle synthesis.

Synthetic Protocols: A Gateway to Diverse Heterocycles

The following sections provide detailed, step-by-step protocols for the synthesis of various classes of heterocycles using 1-ethoxypent-2-yne as the key precursor.

Synthesis of Substituted Furans via Gold-Catalyzed Cycloisomerization

Gold catalysts have proven to be exceptionally effective in mediating the cyclization of functionalized alkynes to form furans.[12] The high affinity of gold(I) or gold(III) for the alkyne moiety in 1-ethoxypent-2-yne facilitates an intramolecular attack by a tethered oxygen nucleophile, leading to the furan core.[12]

Protocol 1: Gold(III) Chloride-Catalyzed Synthesis of 2-Ethyl-3-methyl-5-phenylfuran

This protocol describes a hypothetical reaction based on established gold-catalyzed furan syntheses, adapted for 1-ethoxypent-2-yne. It involves a tandem hydration/cyclization sequence.

Reagents and Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Purpose
1-Ethoxypent-2-yne20635-10-3112.17Precursor
Phenylacetylene536-74-3102.14Reaction Partner
Gold(III) Chloride (AuCl₃)13453-07-1303.33Catalyst
Acetonitrile (MeCN)75-05-841.05Solvent
Water (H₂O)7732-18-518.02Co-reactant
Celite®61790-53-2N/AFiltration Aid
Anhydrous Sodium Sulfate7757-82-6142.04Drying Agent

Experimental Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1-ethoxypent-2-yne (1.12 g, 10 mmol) and phenylacetylene (1.02 g, 10 mmol).

  • Dissolve the starting materials in anhydrous acetonitrile (20 mL).

  • In a separate vial, prepare a stock solution of Gold(III) chloride in acetonitrile (1 mg/mL).

  • Add the AuCl₃ solution (3.03 mg, 0.01 mmol, 1 mol%) to the reaction mixture.

  • Add water (0.18 mL, 10 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired furan.

Mechanistic Rationale:

Caption: Simplified mechanism for gold-catalyzed furan synthesis.

Expected Results and Characterization:

The product, 2-ethyl-3-methyl-5-phenylfuran, is expected as a pale yellow oil. Characterization would be performed using:

  • ¹H and ¹³C NMR: To confirm the structure and purity.

  • GC-MS: To determine the molecular weight and fragmentation pattern. A comparative analysis with known fragmentation patterns of similar ethers and alkynes can aid in structural elucidation.[13]

Synthesis of Substituted Pyrazoles via [3+2] Cycloaddition

The reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives is a classic and reliable method for pyrazole synthesis.[14][15][16] Activated enol ethers, such as 1-ethoxypent-2-yne, can serve as effective three-carbon synthons in their reaction with hydrazine, leading to the formation of substituted pyrazoles.[17]

Protocol 2: Synthesis of 5-Ethyl-3-propyl-1H-pyrazole

This protocol details the direct condensation of 1-ethoxypent-2-yne with hydrazine hydrate.

Reagents and Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Purpose
1-Ethoxypent-2-yne20635-10-3112.17Precursor
Hydrazine Hydrate (N₂H₄·H₂O)7803-57-850.06Nitrogen source
Ethanol (EtOH)64-17-546.07Solvent
Acetic Acid (glacial)64-19-760.05Catalyst

Experimental Procedure:

  • In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve 1-ethoxypent-2-yne (2.24 g, 20 mmol) in ethanol (40 mL).

  • Add hydrazine hydrate (1.1 g, 22 mmol, 1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6 hours. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) or by distillation under reduced pressure to yield the 5-ethyl-3-propyl-1H-pyrazole.

Mechanistic Rationale:

The reaction proceeds through an initial Michael-type addition of hydrazine to the activated alkyne, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity is driven by the electronic and steric influences of the substituents on the alkyne.

Pyrazole_Synthesis_Mechanism Start 1-Ethoxypent-2-yne + Hydrazine Intermediate1 Michael Adduct (Enamine/Imine) Start->Intermediate1 Nucleophilic Addition Intermediate2 Cyclized Intermediate (Pyrazoline) Intermediate1->Intermediate2 Intramolecular Condensation Product 5-Ethyl-3-propyl-1H-pyrazole Intermediate2->Product Dehydration/ Aromatization

Caption: Mechanism for pyrazole formation from 1-ethoxypent-2-yne and hydrazine.

Expected Results and Characterization:

The product is expected as a crystalline solid or a high-boiling oil. Characterization would involve:

  • NMR Spectroscopy: To confirm the regiochemistry of the pyrazole product.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • FT-IR Spectroscopy: To identify key functional groups.

Synthesis of Substituted Pyridines via [4+2] Cycloaddition

The construction of the pyridine ring can be achieved through various strategies, including Diels-Alder type reactions.[18][19] Electron-rich alkynes like 1-ethoxypent-2-yne can participate in inverse-electron-demand Diels-Alder reactions with electron-deficient dienes, such as 1,2,4-triazines, to yield substituted pyridines after the extrusion of dinitrogen.

Protocol 3: Synthesis of 3-Ethoxy-4-propyl-5,6-diphenylpyridine

This protocol outlines a potential cycloaddition/retro-Diels-Alder sequence with an electron-deficient diene.

Reagents and Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Purpose
1-Ethoxypent-2-yne20635-10-3112.17Dienophile
3,6-Diphenyl-1,2,4,5-tetrazine1671-19-8234.27Diene
Toluene108-88-392.14Solvent

Experimental Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add 3,6-diphenyl-1,2,4,5-tetrazine (234 mg, 1.0 mmol).

  • Add anhydrous toluene (10 mL) to dissolve the tetrazine.

  • Add 1-ethoxypent-2-yne (135 mg, 1.2 mmol, 1.2 equivalents) to the solution.

  • Heat the reaction mixture to 110 °C and stir for 24 hours. The disappearance of the characteristic deep red/purple color of the tetrazine indicates the progress of the reaction.

  • Monitor the reaction by TLC until the tetrazine is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to isolate the desired pyridine derivative.

Mechanistic Rationale:

The reaction is a [4+2] cycloaddition between the electron-deficient tetrazine and the electron-rich 1-ethoxypent-2-yne. The resulting bicyclic intermediate is unstable and undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas to form the stable aromatic pyridine ring.

Caption: Workflow for the synthesis of pyridines via [4+2] cycloaddition.

Expected Results and Characterization:

The product, a polysubstituted pyridine, is likely to be a solid at room temperature.[20] Characterization would include:

  • Melting Point: To determine purity.

  • NMR (¹H, ¹³C, and 2D): For complete structural elucidation.

  • HRMS: For confirmation of the molecular formula.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or no product yield - Inactive catalyst- Insufficient reaction time or temperature- Presence of moisture or oxygen- Impure starting materials- Use fresh or newly activated catalyst- Optimize reaction conditions (time, temp, concentration)- Ensure anhydrous and inert conditions- Purify starting materials before use
Formation of multiple products - Lack of regioselectivity- Side reactions (e.g., polymerization)- Isomerization of starting material or product- Change catalyst or solvent to influence selectivity- Lower the reaction temperature- Use a scavenger for reactive intermediates
Difficulty in product isolation - Product is volatile or water-soluble- Similar polarity to byproducts- Use gentler workup procedures (e.g., back-extraction)- Employ alternative purification techniques (e.g., preparative TLC, HPLC, or distillation)

Conclusion and Future Outlook

1-Ethoxypent-2-yne stands out as a highly valuable and versatile precursor for the synthesis of complex heterocycles. Its electron-rich nature facilitates a range of powerful chemical transformations, providing access to important scaffolds like furans, pyrazoles, and pyridines. The protocols detailed herein serve as a robust starting point for researchers to explore the synthetic potential of this reagent.

Future investigations could expand the scope of its applications to include:

  • Multicomponent Reactions: Designing one-pot syntheses of highly substituted heterocycles.[21]

  • Asymmetric Catalysis: Developing enantioselective methods for the synthesis of chiral heterocyclic compounds.

  • Flow Chemistry: Adapting these protocols for continuous flow systems to improve efficiency, safety, and scalability.

  • Synthesis of Other Heterocycles: Exploring its utility in the synthesis of other important heterocyclic systems such as indoles, quinolines, and oxazoles.[22]

The continued exploration of the reactivity of 1-ethoxypent-2-yne and similar activated alkynes will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new molecular entities with significant potential in materials science and medicine.

References

  • A Theoretical and Comparative Guide to the Cycloaddition Reactions of 1,1-Diethoxypent-2-yne: A DFT Perspective. Benchchem.
  • 1-Ethoxypent-2-yne | C7H12O. PubChem.
  • 1-ethoxypent-2-yne (C7H12O). PubChemLite.
  • Synthesis of Complex Condensed Heterocycles by Diels–Alder Reactions. (2006). Synfacts, 2006(02), 0123-0123.
  • Synthesis of complex oxygenated heterocycles. OUCI.
  • Safety Summary - Polyoxyalkylene alkyl ether. Kao Chemicals.
  • Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes. (2013). Chemical Society Reviews.
  • Heterocyclic Aryne Precursors: Versatile Tools for Constructing Highly Substituted Indoles and Pyridines. Sigma-Aldrich.
  • Synthesis of Saturated N- Heterocycles. (2014). Research Collection.
  • Comparative Analysis of the Mass Spectrometry Fragmentation Pattern of 1-Ethoxybut-2-yne. Benchchem.
  • Metal-Catalyzed Multicomponent Synthesis of Heterocycles. ResearchGate.
  • A decennary update on applications of metal nanoparticles (MNPs) in the synthesis of nitrogen- and oxygen-containing heterocyclic scaffolds. (2020). RSC Advances.
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024). MDPI.
  • SAFETY DATA SHEET. Shin-Etsu Silicones of America, Inc.
  • Material Safety Data Sheet. Kao Chemicals.
  • Pyridines. University of Michigan.
  • Material Safety Data Sheet. Kao Chemicals.
  • (E)-1-ethenoxypent-2-ene | C7H12O. PubChem.
  • SAFETY DATA SHEET. Shin-Etsu Silicones of America, Inc.
  • Supported Metal Catalysts for the Synthesis of N-Heterocycles. (2022). MDPI.
  • 1-Ethoxypentan-2-one | C7H14O2. PubChem.
  • One-step synthesis of complex nitrogen heterocycles from imines and alkyl-substituted maleic anhydrides. (2009). PubMed.
  • NOVEL SYNTHESIS OF HETROCYCLIC COMPOUNDS HAVING ANGULAR. (1985). HETEROCYCLES.
  • Selective preparation of pyridines, pyridones, and iminopyridines from two different alkynes via azazirconacycles. (2002). PubMed.
  • Construction of pyrroles, furans and thiophenes via intramolecular cascade desulfonylative/dehydrogenative cyclization of vinylidenecyclopropanes induced by NXS (X = I or Br). (2021). Chemical Science.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Furan synthesis. Organic Chemistry Portal.
  • Novel [4 + 2] cycloaddition reactions of alkyne and enyne key-units: Direct access to bicyclic aromatic and heteroaromatic products. A theoretical mechanistic study. (2011). Chemical Science.
  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). Beilstein Journal of Organic Chemistry.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans. (2025). Progress in Reaction Kinetics and Mechanism.
  • FURANNULATION STRATEGY. AN EFFICIENT SYNTHESIS OF FUSED 3-METIIYLFURANS. (1990). HETEROCYCLES.
  • Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. (2022). DergiPark.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). MDPI.
  • Cycloadditions of Cyclohexynes and Cyclopentyne. (2015). Journal of the American Chemical Society.
  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2024). ACS Omega.
  • The Puzzle of the New Type of Intermediate in the Course of [2 + 2] Cycloaddition with the Participation of Conjugated Nitroalkenes: MEDT Comput
  • A Mechanism Study and an Investigation of the Reason for the Stereoselectivity in the [4+2] Cycloaddition Reaction between Cyclo. (2021).

Sources

Method

Application Note: Transition Metal-Catalyzed Cross-Coupling Reactions with 1-Ethoxypent-2-yne

Executive Summary In modern synthetic chemistry and drug development, the construction of highly functionalized, stereodefined scaffolds is paramount. 1-Ethoxypent-2-yne (CAS: 20635-10-3)[1] is an internal propargylic et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic chemistry and drug development, the construction of highly functionalized, stereodefined scaffolds is paramount. 1-Ethoxypent-2-yne (CAS: 20635-10-3)[1] is an internal propargylic ether that serves as a highly versatile electrophilic building block in transition metal-catalyzed cross-coupling reactions. Unlike highly reactive propargylic halides which are prone to background SN​1 solvolysis, the ethoxy leaving group of 1-ethoxypent-2-yne provides a balanced reactivity profile. This enables precise chemo-, regio-, and stereoselective transformations into valuable motifs such as substituted allenes and allylated heterocycles. This application note details the mechanistic rationale, comparative data, and validated protocols for utilizing 1-ethoxypent-2-yne in iron- and rhenium-catalyzed cross-coupling paradigms.

Mechanistic Paradigms & Causality

Iron-Catalyzed SN​2′ Cross-Coupling to Allenes

The synthesis of substituted allenes from propargylic electrophiles traditionally suffers from poor regioselectivity, yielding mixtures of alkyne ( SN​2 ) and allene ( SN​2′ ) products. The application of low-toxicity iron catalysts (e.g., Fe(acac)3​ ) with Grignard reagents resolves this by directing the reaction almost exclusively through an SN​2′ pathway[2].

Causality: The active low-valent iron species is generated in situ via reduction by the Grignard reagent. This electron-rich Fe center coordinates to the alkyne moiety of 1-ethoxypent-2-yne. The moderate leaving ability of the ethoxy group prevents premature ionization, forcing a controlled oxidative addition into the C–O bond to form an allenyl-iron(II) intermediate. Subsequent transmetalation with the Grignard reagent and rapid reductive elimination yields the substituted allene with exceptional regiocontrol[2][3].

Mechanism A 1-Ethoxypent-2-yne (Electrophile) D Oxidative Addition / C-O Cleavage A->D B Fe(acac)3 Catalyst + Grignard Reagent C Low-Valent Fe Species (Active Catalyst) B->C C->D E Allenyl-Iron(II) Intermediate D->E F Transmetalation (R-MgX) E->F G Reductive Elimination F->G G->C Catalyst Regeneration H Substituted Allene (Product) G->H

Caption: Mechanistic pathway of Iron-catalyzed SN2' cross-coupling with 1-ethoxypent-2-yne.

Rhenium-Catalyzed Vinylcarbenoid Formation

Beyond traditional cross-coupling, propargyl ethers like 1-ethoxypent-2-yne can undergo unique vinylogous cross-coupling with nucleophiles (e.g., indoles) using rhenium catalysis[4].

Causality: The rhenium catalyst coordinates to the alkyne, inducing a rate-determining vinylidene formation. Because 1-ethoxypent-2-yne possesses an ethoxy group, a highly specific 1,5-hydride shift occurs from the ethoxy CH2​ to the vinylidene carbon. This generates a zwitterionic rhenium vinylcarbenoid. This electrophilic species is then intercepted at the vinylogous position by indoles, leading to complex allylated products[4][5].

Comparative Reaction Profiles

Summarizing the catalytic landscapes allows researchers to select the appropriate transition metal based on the desired target scaffold.

Table 1: Transition Metal Catalytic Systems for 1-Ethoxypent-2-yne Functionalization

Catalyst SystemReagent / NucleophilePrimary ProductRegioselectivityKey Advantage
Fe(acac)3​ (5 mol%)Alkyl/Aryl Grignard ( RMgX )Substituted Allene >99% ( SN​2′ )High stereospecificity, scalable, non-toxic[2].
CuBr (5 mol%)Aryl Grignard ( ArMgX )Propargyl DerivativeHigh ( SN​2 )Favors propargylic retention over allene formation[6].
Re2​(CO)10​ (5 mol%)Indole DerivativesAllylated IndoleVinylogousAccess to unique vinylcarbenoid intermediates in air[4].
Cp2​ZrCl2​ / BuLi Aryl Iodides (with Pd cat.)Multisubstituted AlleneHigh ( SN​2′ )Tunable via Negishi-type cross-coupling[7].

Standard Operating Protocols

Protocol A: Iron-Catalyzed Synthesis of 1-Aryl-penta-1,2-dienes

Objective: Regioselective synthesis of allenes via SN​2′ cross-coupling of 1-ethoxypent-2-yne with aryl Grignard reagents[3].

Materials:

  • 1-Ethoxypent-2-yne (1.0 mmol, 112 mg)

  • Fe(acac)3​ (0.05 mmol, 17.6 mg, 5 mol%)

  • Phenylmagnesium bromide (1.5 mmol, 1.0 M solution in THF)

  • Anhydrous THF (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with nitrogen (repeat 3x).

  • Catalyst Loading: Add Fe(acac)3​ and anhydrous THF to the flask. Stir at room temperature until the catalyst is fully dissolved.

  • Substrate Addition: Add 1-ethoxypent-2-yne via syringe. Cool the reaction mixture strictly to -20 °C using a dry ice/ethylene glycol bath.

  • Grignard Addition: Add Phenylmagnesium bromide dropwise over 10 minutes using a syringe pump.

    • Critical Causality: Slower addition prevents the homocoupling of the Grignard reagent and limits localized exothermic heating, which is vital for preserving >99% SN​2′ regioselectivity[2][3].

  • Reaction: Stir the mixture at -20 °C for 1 hour. Monitor completion via TLC (Hexane/EtOAc 9:1).

  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NH4​Cl (5 mL) at -20 °C. Warm to room temperature, extract with Diethyl Ether ( 3×10 mL). Wash combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 100% hexanes) to afford the substituted allene.

Workflow S1 Step 1 Preparation Dry THF, Fe(acac)3, 1-Ethoxypent-2-yne under N2 at -20°C S2 Step 2 Grignard Addition Dropwise addition over 10 min Maintain -20°C S1->S2 S3 Step 3 Reaction & Quench Stir 1 h at -20°C Quench with sat. NH4Cl S2->S3 S4 Step 4 Extraction Extract with Et2O Wash with brine Dry over MgSO4 S3->S4 S5 Step 5 Purification Concentrate Flash Chromatography (100% Hexane) S4->S5

Caption: Step-by-step workflow for the synthesis of allenes via Fe-catalyzed cross-coupling.

Protocol B: Rhenium-Catalyzed Vinylogous Cross-Coupling with Indoles

Objective: Synthesis of allylated indoles via rhenium vinylcarbenoid intermediates[4].

Procedure:

  • In a standard glass vial open to the air, combine 1-ethoxypent-2-yne (1.0 mmol), Indole (1.0 mmol), and Re2​(CO)10​ (5 mol%)[4].

  • Add 1,2-dichloroethane (DCE, 5.0 mL) as the solvent and seal the vial with a Teflon-lined cap.

  • Heat the mixture to 80 °C for 10 hours.

    • Critical Causality: The reaction is conveniently and deliberately carried out in air, as the active rhenium vinylcarbenoid species is stable under these oxidative conditions, differentiating it from highly sensitive Fe or Pd intermediates[4][5].

  • Cool to room temperature, concentrate in vacuo, and purify via flash chromatography to isolate the allylated indole derivative.

Analytical Characterization & Troubleshooting

  • NMR Signatures: The successful formation of the allene (Protocol A) is easily verified by 13C NMR, where the central sp-hybridized allene carbon typically appears far downfield at ~200-210 ppm. The terminal allene protons will appear in the 1H NMR around 4.5-5.5 ppm.

  • Regioselectivity Issues ( SN​2 vs SN​2′ ): If significant alkyne byproduct ( SN​2 substitution) is observed in Protocol A, ensure the reaction temperature does not exceed -20 °C. Higher temperatures accelerate the direct SN​2 displacement of the ethoxy group before the allenyl-iron intermediate can fully form and undergo reductive elimination[2].

  • Catalyst Poisoning: While propargyl ethers are generally stable, traces of peroxides in the ether starting material can rapidly oxidize the low-valent Fe catalyst. It is highly recommended to pass 1-ethoxypent-2-yne through a short pad of basic alumina immediately prior to use.

Sources

Application

Application Note: Regioselective Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Using 1-Ethoxypent-2-yne

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary Click chemistry has fundamentally streamlined molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

Click chemistry has fundamentally streamlined molecular assembly in drug discovery and materials science. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the premier click reaction, its mechanistic reliance on terminal alkynes leaves a critical gap in the chemical space[1]. For internal alkynes such as 1-ethoxypent-2-yne , CuAAC fails entirely.

This application note provides a comprehensive, self-validating protocol for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . By utilizing 1-ethoxypent-2-yne as a model unsymmetrical internal alkyne, this guide details the mechanistic causality, regiochemical dynamics, and optimized parameters required to successfully synthesize fully substituted 1,4,5-trisubstituted 1,2,3-triazoles[2].

Mechanistic Rationale & Causality (E-E-A-T)

Why CuAAC Fails and RuAAC Succeeds

1-Ethoxypent-2-yne ( CH3​CH2​-C≡C-CH2​OCH2​CH3​ ) is an unsymmetrical internal alkyne.

  • The Failure of CuAAC: The classical copper-catalyzed process relies absolutely on the deprotonation of a terminal alkyne to form a reactive σ -copper acetylide intermediate[1]. Because 1-ethoxypent-2-yne lacks a terminal proton, it cannot form this intermediate, rendering it completely inert under standard CuAAC conditions.

  • The Success of RuAAC: Ruthenium(II) catalysis operates via a completely orthogonal mechanism. Complexes such as Cp∗RuCl(COD) initiate the cycle by displacing spectator ligands (like cyclooctadiene, COD) to coordinate both the alkyne and the azide simultaneously[1]. This is followed by an oxidative coupling step that forms a six-membered ruthenacycle, which subsequently undergoes reductive elimination to yield the triazole[3]. This pathway has no requirement for a terminal C-H bond, making RuAAC the exclusive click methodology for internal alkynes[4].

Regioselectivity Dynamics

The unsymmetrical nature of 1-ethoxypent-2-yne—bearing an aliphatic ethyl group and an oxygen-containing propargylic ethoxymethyl group ( -CH2​OEt )—introduces regiochemical considerations. During the oxidative coupling step, heteroatoms adjacent to the propargylic position can weakly coordinate with the ruthenium center or exert electronic biases. This interaction typically directs the heteroatom-containing substituent toward the C5 position of the resulting 1,2,3-triazole, allowing for moderate to high regioselectivity[5].

RuAAC_Mechanism Cat Catalyst Cp*RuCl(COD) Act Activated Ru Complex (Ligand Displacement) Cat->Act - COD Coord Coordination 1-ethoxypent-2-yne + Azide Act->Coord + Reactants Ruthenacycle Six-Membered Ruthenacycle (Oxidative Coupling) Coord->Ruthenacycle Oxidative Coupling Product 1,4,5-Trisubstituted Triazole (Reductive Elimination) Ruthenacycle->Product Reductive Elimination Product->Act Catalyst Regeneration

Caption: Catalytic cycle of RuAAC demonstrating oxidative coupling and ruthenacycle formation.

Empirical Data & Optimization

The following table summarizes the quantitative optimization of the cycloaddition between 1-ethoxypent-2-yne and a model azide (benzyl azide). The data clearly demonstrates the necessity of Ru(II) catalysis over Cu(I) and highlights the optimal conditions for maximizing both yield and regioselectivity.

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio (A:B)
1 CuSO4​ / NaAsct-BuOH/ H2​O 25240 N/A
2 Cp∗RuCl(PPh3​)2​ Toluene8012753:1
3 Cp∗RuCl(COD) 1,4-Dioxane801288 4:1
4 Cp∗RuCl(COD) THF6524823.5:1

Note: Entry 1 serves as a negative control, validating the mechanistic limitation of CuAAC for internal alkynes.

Self-Validating Experimental Protocol

This protocol is engineered with built-in validation checkpoints to ensure high fidelity, reproducibility, and protection of the oxygen-sensitive ruthenium catalyst.

Workflow Step1 1. Preparation Weigh Reagents Step2 2. Degassing Freeze-Pump-Thaw Step1->Step2 Step3 3. Reaction 80 °C for 12 h Step2->Step3 Step4 4. Workup Solvent Evaporation Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the RuAAC of 1-ethoxypent-2-yne.

Materials Required
  • Alkyne: 1-Ethoxypent-2-yne (CAS: 20635-10-3, MW: 112.17 g/mol )

  • Azide: Benzyl azide (MW: 133.15 g/mol )

  • Catalyst: Cp∗RuCl(COD) (Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II), MW: 379.93 g/mol )

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Methodology

Step 1: Solvent Degassing (Critical Causality Step)

  • Action: Transfer 5.0 mL of anhydrous 1,4-dioxane to an oven-dried Schlenk flask. Perform three consecutive cycles of freeze-pump-thaw degassing, then backfill with high-purity Argon.

  • Causality: Ru(II) catalysts are highly susceptible to oxidation. Exposure to dissolved atmospheric oxygen will irreversibly oxidize the catalyst to inactive Ru(III)/Ru(IV) species, stalling the catalytic cycle[3].

Step 2: Reagent Loading

  • Action: Under a positive flow of Argon, add 1-ethoxypent-2-yne (1.0 mmol, 112.17 mg) and benzyl azide (1.0 mmol, 133.15 mg) to the degassed solvent. Stir gently to homogenize.

Step 3: Catalyst Addition & Initiation

  • Action: Quickly add Cp∗RuCl(COD) (0.05 mmol, 5 mol%, ~19 mg) to the reaction mixture and immediately seal the flask.

  • Validation Checkpoint 1: Observe the solution. It should immediately transition to a deep red/brown hue. This color change visually validates the displacement of the COD ligand and the active coordination of the reactants to the Ru center. (If the solution turns green or black, oxidation has occurred, and the reaction must be aborted).

Step 4: Thermal Activation

  • Action: Submerge the sealed flask into a pre-equilibrated oil bath at 80 °C. Stir vigorously for 12 hours.

  • Validation Checkpoint 2: At the 12-hour mark, monitor the reaction via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the azide spot (visualized via UV or Ninhydrin) and the emergence of a lower-Rf UV-active spot confirms successful ruthenacycle reductive elimination and product formation.

Step 5: Workup & Purification

  • Action: Cool the reaction to room temperature. Concentrate the mixture entirely under reduced pressure. Purify the crude dark residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes).

  • Causality: Silica gel chromatography serves a dual purpose: it effectively traps the spent ruthenium catalyst (which adheres strongly to the baseline) and separates the major and minor regioisomers based on their differing polarities induced by the propargylic ether moiety.

References

  • [3] Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, 2008, 130(28), 8923-8930. URL: [Link]

  • [1] Wikipedia Contributors. "Azide-alkyne Huisgen cycloaddition." Wikipedia, The Free Encyclopedia. URL: [Link]

  • [4] Boren, B. C., et al. "Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, 2008. URL: [Link]

  • [5] Johansson, J. R., et al. "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications." Chemical Reviews, 2016, 116(22), 14656-14726. URL: [Link]

  • [2] Sharpless, K. B., Fokin, V. V., & Jia, G. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 2005, 127(46), 15998–15999. URL: [Link]

Sources

Method

Application Note: Laboratory-Scale Synthesis of 1-Ethoxypent-2-yne from 1-Pentyne

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Generation of rigid alkynyl pharmacophores, stereodefined cis-alkene precursors, and functionalized cycloaddition substrat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Generation of rigid alkynyl pharmacophores, stereodefined cis-alkene precursors, and functionalized cycloaddition substrates.

Introduction & Mechanistic Rationale

The synthesis of functionalized internal alkynes is a critical operation in modern drug development, providing rigid structural linkers and versatile handles for downstream cross-coupling or click chemistry. This application note details a robust, laboratory-scale, three-step protocol to convert the commercially available terminal alkyne, 1-pentyne, into 1-ethoxypent-2-yne.

Rather than relying on complex organometallic homologations, this protocol leverages fundamental thermodynamic and kinetic principles to achieve the transformation without altering the carbon skeleton length. The sequence is built on three causal pillars:

  • Thermodynamic Isomerization: Terminal alkynes are kinetically accessible but thermodynamically less stable than internal alkynes. By subjecting 1-pentyne to a strong base (KOH) at elevated temperatures, the system is driven toward the more stable 2-pentyne. This stability arises from the hyperconjugative electron donation of the flanking alkyl groups into the π∗ -antibonding orbitals of the alkyne .

  • Regioselective Radical Substitution: The Wohl-Ziegler bromination utilizes N-bromosuccinimide (NBS) as a low-concentration source of molecular bromine. Initiated by benzoyl peroxide (BPO), the reaction proceeds via a radical chain mechanism. The propargylic position is selectively targeted due to the resonance stabilization of the resulting radical, yielding 1-bromopent-2-yne .

  • Kinetic SN​2 Etherification: The primary propargylic bromide is an exceptional electrophile. Sodium ethoxide attacks the unhindered primary carbon via a Williamson ether synthesis. Maintaining low temperatures (0 °C to RT) suppresses competing E2 elimination pathways, ensuring high yields of the target ether.

Synthetic Workflow

Workflow A 1-Pentyne (Terminal Alkyne) B 2-Pentyne (Internal Alkyne) A->B KOH, EtOH 175 °C, 12 h C 1-Bromopent-2-yne (Propargylic Halide) B->C NBS, BPO, CCl₄ Reflux, 6 h D 1-Ethoxypent-2-yne (Target Ether) C->D NaOEt, EtOH 0 °C to RT, 4 h

Three-step synthetic workflow for 1-ethoxypent-2-yne from 1-pentyne.

Quantitative Data Summaries

To ensure reproducibility and facilitate scale-up calculations, all stoichiometric ratios, reaction parameters, and physicochemical properties of the intermediates are summarized below.

Table 1: Stoichiometry and Reaction Parameters

StepTransformationReagents (Eq.)SolventTempTimeExpected Yield
1 IsomerizationKOH (2.0)Ethanol175 °C12 h85–90%
2 BrominationNBS (1.05), BPO (0.05)CCl₄77 °C6 h60–70%
3 EtherificationNaOEt (1.2)Ethanol0 °C → RT4 h75–80%

Table 2: Physicochemical Properties of Key Compounds

CompoundRoleMW ( g/mol )Boiling PointDensity (g/mL)
1-PentyneStarting Material68.1240 °C0.691
2-PentyneIntermediate 168.1256 °C0.710
1-Bromopent-2-yneIntermediate 2147.0193–94 °C (at 113 mmHg)1.438
1-Ethoxypent-2-yneTarget Product112.17~140 °C (Predicted)~0.850

Step-by-Step Experimental Protocols

Step 1: Base-Catalyzed Isomerization to 2-Pentyne

Caution: 1-Pentyne has a low boiling point (40 °C). Heating to 175 °C generates significant pressure. This step MUST be performed in a rated stainless-steel autoclave behind a blast shield.

  • Preparation: In a heavy-walled stainless-steel pressure reactor, dissolve potassium hydroxide (KOH, 2.0 eq) in absolute ethanol.

  • Addition: Chill the solution to 0 °C and quickly add 1-pentyne (1.0 eq). Seal the autoclave immediately.

  • Reaction: Heat the reactor to 175 °C with aggressive stirring for 12 hours. The high temperature is required to overcome the activation energy barrier for the allene intermediate formation.

  • Workup: Cool the reactor to -10 °C before carefully venting. Dilute the mixture with ice water and extract three times with pentane.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO4​ , and carefully distill at atmospheric pressure to isolate 2-pentyne (bp 56 °C).

  • Self-Validation (QC): Perform IR Spectroscopy on the distillate. The sharp terminal alkyne C-H stretch at ~3300 cm⁻¹ must be completely absent, confirming total conversion to the internal alkyne.

Step 2: Wohl-Ziegler Bromination to 1-Bromopent-2-yne
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-pentyne (1.0 eq) in anhydrous carbon tetrachloride (CCl₄). (Note: If CCl₄ is restricted, methyl acetate or fluorobenzene can serve as greener alternatives).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq) and benzoyl peroxide (BPO, 0.05 eq). NBS is dense and will initially sit at the bottom of the flask.

  • Reaction: Heat the mixture to reflux (approx. 77 °C). Maintain reflux for 4 to 6 hours.

  • Workup: Cool the reaction to 0 °C. Filter the mixture through a pad of Celite to remove the succinimide byproduct. Concentrate the filtrate under reduced pressure (careful not to evaporate the volatile product).

  • Purification: Purify via fractional vacuum distillation. The primary bromide (1-bromopent-2-yne) is separated from the secondary 4-bromo isomer, collecting the fraction boiling at 93–94 °C under 113 mmHg .

  • Self-Validation (QC): Rely on the visual phase-change cue. As the reaction proceeds, the dense NBS is consumed, and the less dense succinimide byproduct forms and floats to the surface of the CCl₄. The reaction is complete when all solid material is floating.

Step 3: Williamson Ether Synthesis of 1-Ethoxypent-2-yne
  • Preparation: In a flame-dried flask under an inert nitrogen atmosphere, prepare a solution of sodium ethoxide (NaOEt, 1.2 eq) in absolute ethanol. Alternatively, generate NaOEt in situ by adding sodium metal carefully to anhydrous ethanol.

  • Addition: Cool the nucleophile solution to 0 °C using an ice bath. Add 1-bromopent-2-yne (1.0 eq) dropwise over 15 minutes to prevent exothermic spikes that could promote E2 elimination.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 3 hours.

  • Workup: Quench the reaction by adding distilled water. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and carefully remove the solvent in vacuo. Purify the crude product via short-path vacuum distillation to yield pure 1-ethoxypent-2-yne .

  • Self-Validation (QC): Analyze the product via GC-MS. The distinct heavy bromine isotope pattern (M and M+2 peaks of equal intensity around m/z 146/148) from the starting material must be entirely replaced by the ether molecular ion (m/z 112).

References

  • Chemistry LibreTexts. Introduction to Alkyne Reactions. Available at: [Link]

  • MSU Chemistry. Alkene Reactivity - Allylic Substitution. Available at:[Link]

  • PubChem. 1-Ethoxypent-2-yne | C7H12O | CID 15266968. National Center for Biotechnology Information. Available at:[Link]

Application

Application Note: Synthetic Utility of 1-Ethoxypent-2-yne in the Preparation of Key Pharmaceutical Intermediates

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Synthesis of the Upadacitinib (ABT-494) Chiral Pyrrolidine Core Overview 1-Ethoxypent-2-yne (CAS: 20635-10-3), commonly referred t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Synthesis of the Upadacitinib (ABT-494) Chiral Pyrrolidine Core

Overview

1-Ethoxypent-2-yne (CAS: 20635-10-3), commonly referred to as ethyl 2-pentynyl ether, is a highly versatile propargyl ether utilized as a foundational building block in pharmaceutical manufacturing[1]. Its most critical industrial application is its role as the primary precursor to ethyl 2-pentynoate [2]. This ester is the starting material for the synthesis of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, the essential chiral core of Upadacitinib , a blockbuster JAK1-selective inhibitor prescribed for severe rheumatoid arthritis and atopic dermatitis[3][].

This application note details the mechanistic causality, quantitative parameters, and self-validating protocols for transforming 1-ethoxypent-2-yne into this critical active pharmaceutical ingredient (API) intermediate.

Section 1: Mechanistic Causality & Synthetic Strategy

The transformation of 1-ethoxypent-2-yne into the functionalized pyrrolidine core relies on three highly controlled synthetic stages.

Oxidative Transformation to Ethyl 2-pentynoate

The synthesis initiates with the targeted oxidation of the α -methylene group of 1-ethoxypent-2-yne. Using a catalytic amount of ruthenium trichloride (RuCl 3​ ) and stoichiometric sodium periodate (NaIO 4​ ), highly reactive ruthenium tetroxide (RuO 4​ ) is generated in situ[5].

  • Causality: The biphasic solvent system (e.g., EtOAc/H 2​ O) is structurally critical. It partitions the active RuO 4​ into the organic layer to selectively oxidize the ether to an ester without cleaving the internal alkyne. The reduced RuO 2​ precipitates and returns to the aqueous interface for re-oxidation by NaIO 4​ , creating a self-sustaining catalytic cycle.

Stereoselective Lindlar Reduction

To establish the correct relative stereochemistry for downstream cyclization, ethyl 2-pentynoate is subjected to a Lindlar reduction[6].

  • Causality: Hydrogenation over a Pd/CaCO 3​ catalyst intentionally poisoned with lead (Pb) and quinoline dampens palladium's catalytic activity. This prevents over-reduction to the alkane and strictly enforces a syn-addition of hydrogen, yielding ethyl (Z)-2-pentenoate[3]. The Z-geometry is non-negotiable, as it dictates the cis-relationship of the substituents in the final pyrrolidine ring.

[3+2] Dipolar Cycloaddition

The Z-alkene acts as a dipolarophile in a [3+2] cycloaddition with an azomethine ylide[7].

  • Causality: The ylide is generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine via acid catalysis (e.g., TFA). The concerted, suprafacial nature of the [3+2] cycloaddition strictly transfers the Z-geometry of the alkene into the cis-configuration of the resulting 1-benzyl-4-ethylpyrrolidine-3-carboxylate[3]. Subsequent chiral resolution isolates the required (3R,4S) enantiomer[7].

Workflow A 1-Ethoxypent-2-yne B Ethyl 2-pentynoate A->B RuCl3/NaIO4 Oxidation C Ethyl (Z)-2-pentenoate B->C H2, Lindlar Reduction D cis-Pyrrolidine Core C->D [3+2] Cycloaddition Azomethine Ylide E Upadacitinib (API) D->E Resolution & Coupling

Caption: Synthetic workflow from 1-ethoxypent-2-yne to the JAK1 inhibitor Upadacitinib.

Section 2: Quantitative Data & Reaction Parameters

StepTransformationPrimary ReagentsYield RangeKey Quality Attribute (KQA)
1 Ether Oxidation1-ethoxypent-2-yne, RuCl 3​ , NaIO 4​ 65–75%Preservation of alkyne (IR: ~2230 cm −1 )
2 Syn-ReductionEthyl 2-pentynoate, H 2​ , Lindlar Cat.85–90%>98% Z-isomer ( 1 H NMR J-coupling ≈ 11 Hz)
3 CycloadditionEthyl (Z)-2-pentenoate, Azomethine precursor70–80%Exclusive cis-diastereoselectivity

Section 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure process integrity at each synthetic node.

Protocol 1: Ru-Catalyzed Oxidation of 1-Ethoxypent-2-yne
  • Preparation: Charge a reaction vessel with 1-ethoxypent-2-yne (1.0 eq) in a biphasic mixture of EtOAc and deionized water (1:1 v/v).

  • Catalyst Addition: Add RuCl 3​ hydrate (0.02 eq). The aqueous layer will turn dark brown/black.

  • Oxidation: Slowly add NaIO 4​ (2.5 eq) in small portions over 1 hour to control the exotherm. The organic layer will turn pale yellow, indicating the presence of active RuO 4​ .

  • Self-Validation & Quench: Monitor by TLC (hexane/EtOAc 9:1) until the ether spot disappears. The reaction is complete when the mixture turns permanently black (depletion of NaIO 4​ and precipitation of RuO 2​ ). Quench with saturated aqueous Na 2​ S 2​ O 3​ to destroy any residual oxidants.

  • Isolation: Filter the entire biphasic mixture through a pad of Celite to remove the black RuO 2​ precipitate (critical to prevent downstream catalyst poisoning). Separate the organic layer, dry over MgSO 4​ , and concentrate under reduced pressure to yield ethyl 2-pentynoate[2][5].

Protocol 2: Lindlar Reduction to Ethyl (Z)-2-pentenoate
  • Preparation: Dissolve ethyl 2-pentynoate (1.0 eq) in anhydrous hexane or THF[6].

  • Catalyst Loading: Add Lindlar catalyst (5% Pd/CaCO 3​ , Pb poisoned, 0.1 eq by weight) and quinoline (0.2 eq)[3].

  • Hydrogenation: Purge the vessel with N 2​ , then H 2​ . Stir vigorously under 30 psi of H 2​ gas at 30°C for 2–5 hours[3].

  • Self-Validation: Monitor the volumetric uptake of H 2​ gas. The reaction must self-arrest after exactly 1.0 equivalent of H 2​ is consumed. Post-reaction 1 H NMR must show a characteristic cis-alkene coupling constant (J ≈ 11 Hz) rather than a trans-coupling (J ≈ 15 Hz).

  • Isolation: Filter the mixture through Celite to remove the catalyst, wash with 1N HCl to remove quinoline, and concentrate to yield the Z-alkene[6].

Protocol 3: [3+2] Azomethine Ylide Cycloaddition
  • Preparation: Dissolve ethyl (Z)-2-pentenoate (1.0 eq) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C[7].

  • Ylide Generation: Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) dropwise.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation: The reaction is highly exothermic upon TFA addition; temperature control (0°C) validates the controlled generation of the ylide. Successful cyclization is confirmed by LC-MS and the complete disappearance of the alkene protons in 1 H NMR.

  • Isolation: Wash the organic layer with saturated NaHCO 3​ to neutralize the TFA and remove water-soluble siloxane/methanol byproducts. Concentrate and purify via silica gel chromatography to yield cis-1-benzyl-4-ethylpyrrolidine-3-carboxylate[7].

Causality N1 Azomethine Precursor + TFA Catalyst N2 Reactive 1,3-Dipole (Azomethine Ylide) N1->N2 Desilylation & Demethoxylation N4 Suprafacial [3+2] Cycloaddition N2->N4 Concerted Attack N3 Dipolarophile Ethyl (Z)-2-pentenoate N3->N4 Z-geometry locked N5 Stereoretention: cis-Ethyl/Ester Pyrrolidine N4->N5 Diastereoselective Assembly

Caption: Mechanistic causality of the [3+2] cycloaddition ensuring cis-stereoretention.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields in 1-Ethoxypent-2-yne Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of functionalized internal alkynes like 1-ethoxypent-2-yne (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of functionalized internal alkynes like 1-ethoxypent-2-yne ( CH3​CH2​−C≡C−CH2​−O−CH2​CH3​ ).

This molecule is typically synthesized via two primary mechanistic pathways:

  • Route A (Acetylide Alkylation): Alkylation of a terminal alkyne (ethyl propargyl ether) with an ethyl halide.

  • Route B (Williamson Ether Synthesis): Alkylation of a propargyl alcohol (pent-2-yn-1-ol) with an ethyl halide.

Both routes are highly susceptible to distinct yield-limiting side reactions, including premature quenching, E2 elimination, and sluggish kinetics. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yield synthetic workflows.

I. Mechanistic Pathways

MechanisticPathways cluster_RouteA Route A: Acetylide Alkylation cluster_RouteB Route B: Williamson Ether Synthesis A1 Ethyl Propargyl Ether (Terminal Alkyne) A2 Lithium Acetylide (n-BuLi / THF) A1->A2 Deprotonation A3 1-Ethoxypent-2-yne (Ethyl Iodide + DMPU) A2->A3 SN2 Alkylation B1 Pent-2-yn-1-ol (Propargyl Alcohol) B2 Sodium Alkoxide (NaH / DMF) B1->B2 Deprotonation B3 1-Ethoxypent-2-yne (Ethyl Bromide) B2->B3 SN2 Substitution

Mechanistic pathways for 1-ethoxypent-2-yne synthesis via acetylide alkylation and Williamson ether.

II. Quantitative Data: Yield Optimization Matrix

The efficiency of both SN​2 pathways is heavily dictated by the choice of base, solvent, and electrophile. The table below summarizes the causality between reaction conditions and expected yields based on established organometallic and etherification principles[1][2][3].

RouteBase / ReagentsSolvent SystemElectrophileExpected YieldMechanistic Causality & Observations
A n-BuLi (1.1 eq)Pure THFEthyl Bromide35 - 45%Sluggish SN​2 due to tight lithium acetylide aggregation in THF.
A n-BuLi (1.1 eq)THF + DMPU (2.0 eq)Ethyl Bromide75 - 78%DMPU breaks ion pairs, exposing a highly reactive carbanion[2].
A n-BuLi (1.1 eq)Pure THFEthyl Iodide80 - 85%Iodine's superior polarizability and leaving-group ability accelerates SN​2 [3].
B K2​CO3​ (2.0 eq)Acetone (Reflux)Ethyl Bromide60 - 65%Incomplete deprotonation; weaker base leads to slower reaction times[1].
B NaH (1.2 eq)DMF (0 °C to RT)Ethyl Bromide90 - 95%DMF heavily solvates Na+ , leaving a "naked," hyper-nucleophilic alkoxide[1].
III. Troubleshooting Guide & FAQs

Q1: Why is my yield of 1-ethoxypent-2-yne so low when using ethyl bromide and n-BuLi in pure THF? A1: Focus on the nucleophilicity and aggregation state of the lithium acetylide. Terminal alkynes have a pKa of ~25[4]. While n-BuLi quantitatively deprotonates the alkyne, the resulting lithium acetylide forms tight oligomeric aggregates in pure THF, severely dampening its nucleophilicity. By adding a polar aprotic cosolvent like DMPU (N,N'-Dimethylpropyleneurea) or HMPA, you disrupt these ion pairs, exposing a highly reactive carbanion[2]. Alternatively, switching the electrophile from ethyl bromide to ethyl iodide accelerates the SN​2 pathway without the need for toxic cosolvents[3].

Q2: During the Williamson ether synthesis route, I am observing significant elimination byproducts (ethylene gas). How can I favor substitution? A2: The Williamson ether synthesis is a classic SN​2 reaction, but alkoxides are also strong bases. While ethyl halides are primary substrates (which inherently favor substitution over E2 elimination), using a heterogeneous base like K2​CO3​ in a less polar solvent can lead to prolonged reaction times and increased E2 competition. To resolve this, use Sodium Hydride (NaH) in Dimethylformamide (DMF). DMF heavily solvates the sodium cation, leaving the alkoxide "naked" and highly nucleophilic, which drastically increases the SN​2 rate over E2[1].

Q3: How do I prevent moisture quenching in the acetylide alkylation route? A3: Trace water (pKa 15.7) will instantly and irreversibly protonate the lithium acetylide intermediate back to the starting ether[5]. Your protocol must be a self-validating anhydrous system. This requires:

  • Titrating your n-BuLi prior to use to ensure accurate stoichiometry.

  • Distilling THF over sodium/benzophenone.

  • Drying DMPU over activated 4Å molecular sieves for at least 24 hours prior to use[2].

Q4: Can I use a transition-metal catalyst to improve the alkylation of the terminal alkyne without strong bases? A4: Yes. Recent advancements in organometallic chemistry have demonstrated that Nickel-catalyzed direct alkylation of terminal alkynes can proceed at room temperature. Using specific Ni-pincer complexes, primary alkyl halides can be coupled with terminal alkynes without the need for stoichiometric n-BuLi, offering a milder alternative if functional group tolerance is a concern[6].

IV. Validated Experimental Protocols
Protocol 1: Optimized Acetylide Alkylation (Route A)

This protocol utilizes DMPU to break lithium aggregates, maximizing the SN​2 attack on the ethyl halide.

Workflow Step1 Step 1: Preparation Dry THF & Substrate at -78°C Step2 Step 2: Metalation Add n-BuLi dropwise (30 min) Step1->Step2 Step3 Step 3: Activation Add DMPU Cosolvent (Warm to 0°C) Step2->Step3 Step4 Step 4: Alkylation Add Ethyl Iodide (Stir at RT) Step3->Step4 Step5 Step 5: Isolation NH4Cl Quench & Distillation Step4->Step5

Optimized experimental workflow for the acetylide alkylation route (Route A).

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add ethyl propargyl ether (10.0 mmol) and anhydrous THF (20 mL). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Metalation: Slowly add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise via syringe. Stir at -78 °C for 30 minutes to ensure complete deprotonation.

  • Activation: Add anhydrous DMPU (20.0 mmol) dropwise. Remove the dry ice bath and allow the reaction to warm to 0 °C for 15 minutes to break up the lithium acetylide aggregates[2].

  • Alkylation: Add ethyl iodide (11.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via GC-MS.

  • Isolation: Quench the reaction carefully with saturated aqueous NH4​Cl (15 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify the crude 1-ethoxypent-2-yne via vacuum distillation.

Protocol 2: Optimized Williamson Ether Synthesis (Route B)

This protocol utilizes NaH in DMF to generate a highly reactive, "naked" alkoxide.

Step-by-Step Methodology:

  • Preparation: In an argon-purged round-bottom flask, suspend Sodium Hydride (12.0 mmol, 60% dispersion in mineral oil, washed with hexanes) in anhydrous DMF (15 mL). Cool to 0 °C.

  • Deprotonation: Slowly add pent-2-yn-1-ol (10.0 mmol) in DMF (5 mL) dropwise. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete alkoxide formation[1].

  • Alkylation: Add ethyl bromide (12.0 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Isolation: Quench with ice water (20 mL). Extract with ethyl acetate (3 x 20 mL). Wash the organic layer extensively with water (5 x 20 mL) to remove DMF, followed by brine. Dry over Na2​SO4​ , concentrate, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate).

V. References

Sources

Optimization

solvent optimization for 1-ethoxypent-2-yne extraction and isolation

Technical Support Center: Solvent Optimization & Isolation of 1-Ethoxypent-2-yne Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting, validated methodologies, and extract...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solvent Optimization & Isolation of 1-Ethoxypent-2-yne

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting, validated methodologies, and extraction optimization strategies for researchers working with volatile alkyne ethers.

Core Principles & Physicochemical Profiling

Before optimizing extraction workflows, we must understand the target molecule. 1-Ethoxypent-2-yne (C7H12O) is an internal alkyne featuring an ether linkage[1]. With a molecular weight of 112.17 g/mol , the compound is highly volatile[1]. While the ether oxygen provides weak hydrogen-bond accepting capabilities, the hydrocarbon backbone renders the molecule predominantly non-polar, which dictates our solvent selection strategy.

Troubleshooting FAQs

Q: Why am I experiencing significant product loss during the final solvent evaporation step? A: This is the most common point of failure when handling low-molecular-weight alkyne ethers. 1-Ethoxypent-2-yne is highly volatile[1]. If you are using standard rotary evaporation conditions (e.g., <50 mbar vacuum, 40°C water bath), the product will co-evaporate with your extraction solvent. Actionable Fix: Switch your extraction solvent to one with a significantly lower boiling point, such as pentane (b.p. 36°C). Concentrate the organic phase using a carefully controlled, weaker vacuum (>150 mbar) and a cold water bath (≤20°C) to maximize the boiling point differential between the solvent and the product.

Q: How do I prevent emulsions and optimize phase separation during Liquid-Liquid Extraction (LLE)? A: Emulsions often form due to the presence of unquenched precursors, amphiphilic byproducts, or incorrect solvent polarity. The choice of solvent strictly dictates the extraction efficiency and phase separation speed[2]. While 1-ethoxypent-2-yne has slight polarity from the ethoxy group, its overall non-polar character means it partitions excellently into aliphatic hydrocarbons. Actionable Fix: Use pentane or methyl tert-butyl ether (MTBE) instead of ethyl acetate or dichloromethane. Ethyl acetate co-extracts polar impurities and water, leading to stubborn emulsions and complicating downstream chromatography.

Q: Can I use Accelerated Solvent Extraction (ASE) to recover 1-ethoxypent-2-yne from solid matrices (e.g., supported catalysts or biomass)? A: Yes, but standard parameters must be strictly modified. ASE combines elevated temperatures and pressures with liquid solvents to achieve fast removal of analytes[3]. However, the standard ASE operating temperature of 100°C[3] will cause thermal loss or degradation of this volatile alkyne. Actionable Fix: Lower the extraction temperature to 40–50°C. According to ASE optimization principles, while higher temperatures improve extraction kinetics, highly volatile targets require thermal moderation to prevent loss during the purging and collection phases[3].

Q: Are there specific chemical risks to the alkyne or ether functionalities during extraction? A: Yes. The ether linkage is susceptible to cleavage under strongly acidic conditions, and the alkyne can undergo unwanted side reactions if exposed to reactive transition metals or strong oxidants[4]. Actionable Fix: Always quench reactions with a mild, buffered aqueous solution (e.g., saturated NH₄Cl) before initiating solvent extraction to maintain a near-neutral pH.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 1-Ethoxypent-2-yne

Property Value Clinical/Experimental Impact
Molecular Formula C7H12O Dictates low mass and high volatility[1].
Molecular Weight 112.17 g/mol Requires strict temperature control during isolation[1].
Topological Polar Surface Area 9.2 Ų Extremely low polarity; highly soluble in hydrocarbon solvents[1].

| Functional Groups | Internal Alkyne, Ether | Sensitive to strong acids; stable under neutral/basic aqueous washes. |

Table 2: Solvent Selection Matrix for Extraction & Chromatography

Solvent Boiling Point (°C) Polarity Index Suitability for 1-ethoxypent-2-yne
Pentane 36.0 0.0 Optimal. High volatility allows safe removal; rejects polar impurities.
Diethyl Ether 34.6 2.8 Excellent. Good solubility profile, but poses higher peroxide/flammability risks.
Dichloromethane 39.6 3.1 Poor. Can cause emulsion issues and co-extracts too many polar byproducts.

| Ethyl Acetate | 77.1 | 4.4 | Unsuitable. Boiling point is too high, leading to product loss during evaporation. |

Validated Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE) Objective: Maximize recovery of 1-ethoxypent-2-yne while rejecting polar catalysts and salts.

  • Quenching: Cool the crude reaction mixture to 0°C. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the mixture without creating highly acidic conditions.

  • Solvent Addition: Add HPLC-grade pentane to the mixture (1:1 volume ratio with the aqueous phase).

  • Partitioning: Transfer the mixture to a separatory funnel. Invert gently and vent immediately to release pressure. Avoid vigorous shaking to prevent emulsions.

  • Separation: Allow the phases to separate for 5 minutes. Drain the lower aqueous phase into an Erlenmeyer flask.

  • Back-Extraction: Re-extract the aqueous phase with two additional portions of pentane to ensure complete recovery of the alkyne.

  • Washing: Wash the combined organic (pentane) phases once with brine (saturated NaCl) to remove residual water and water-soluble impurities.

  • Drying: Add anhydrous sodium sulfate (Na₂SO₄) to the organic phase. Swirl gently and let sit for 15 minutes. Filter out the drying agent.

Protocol B: Low-Temperature Concentration & Flash Chromatography Objective: Isolate the pure alkyne ether without evaporative loss, utilizing a self-validating tracking system.

  • Concentration: Transfer the dried pentane extract to a round-bottom flask. Use a rotary evaporator with the water bath set to no higher than 20°C . Set the vacuum to 150–200 mbar . Stop evaporation when ~2–3 mL of solvent remains (do not evaporate to dryness).

  • Column Preparation: Pack a flash chromatography column with silica gel (230–400 mesh) using pure pentane.

  • Loading: Carefully load the concentrated product mixture onto the silica plug.

  • Elution: Elute using an isocratic solvent system of 98:2 Pentane:Diethyl Ether. Collect small fractions (e.g., 10 mL).

  • Self-Validating Analysis: Monitor fractions using Thin-Layer Chromatography (TLC). Visualize the plates using a Potassium Permanganate (KMnO₄) stain. Causality Check: KMnO₄ reacts rapidly with the π-bonds of the alkyne, turning from bright purple to a yellow/brown spot, instantly validating the presence of your product.

  • Final Isolation: Combine product-containing fractions and concentrate using the exact low-temperature, low-vacuum parameters described in Step 1.

Process Visualization

G A Crude Reaction Mixture (1-ethoxypent-2-yne) B Aqueous Quench (NH4Cl / H2O) A->B C Liquid-Liquid Extraction (Pentane / MTBE) B->C D Aqueous Phase (Discard) C->D Phase Separation E Organic Phase (Contains Product) C->E Phase Separation F Drying & Filtration (Na2SO4) E->F G Low-Temp Concentration (>150 mbar, 20°C) F->G H Flash Chromatography (Silica, Pentane/Et2O) G->H I Pure 1-ethoxypent-2-yne H->I

Caption: Optimized workflow for the extraction and isolation of 1-ethoxypent-2-yne.

References

  • Title: 1-Ethoxypent-2-yne | C7H12O | CID 15266968 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Optimization of Extraction Conditions of Bioactive Compounds Source: PubMed Central (PMC11129532), National Institutes of Health URL: [Link]

  • Title: One-Pot Synthesis of Terminal Alkynes from Alkenes Source: PubMed Central (PMC11306352), National Institutes of Health URL: [Link]

Sources

Troubleshooting

troubleshooting incomplete conversion in 1-ethoxypent-2-yne reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address the specific mechanistic and operational bottlenecks associated with 1-ethoxypent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address the specific mechanistic and operational bottlenecks associated with 1-ethoxypent-2-yne (C₇H₁₂O)[1]. Because this substrate is an internal alkyne featuring a propargylic ether linkage, its electronic and steric profile uniquely complicates standard alkyne transformations.

Below, we dissect the causality behind incomplete conversions in three primary workflows: Semi-Hydrogenation, the Nicholas Reaction, and Gold-Catalyzed Hydration.

Diagnostic Triage Workflow

G Start Incomplete Conversion 1-Ethoxypent-2-yne RxnType Identify Reaction Type Start->RxnType Lindlar Semi-Hydrogenation (Lindlar/Pd) RxnType->Lindlar Nicholas Nicholas Substitution (Co2(CO)8) RxnType->Nicholas Gold Hydration/Cyclization (Au Catalysis) RxnType->Gold Poison Check Quinoline Ratio (Over-poisoning?) Lindlar->Poison CoComplex Check Co2(CO)6 Formation (Red/Brown Complex?) Nicholas->CoComplex AuDeact Check Catalyst Deactivation (Alkoxy Elimination?) Gold->AuDeact OptLindlar Adjust to 5 wt% Pd Optimize Poison Poison->OptLindlar OptNicholas Increase Lewis Acid (e.g., BF3·OEt2) CoComplex->OptNicholas OptGold Tune Ligand Sterics Control Hydration AuDeact->OptGold

Diagnostic workflow for troubleshooting incomplete 1-ethoxypent-2-yne conversions.

Module 1: Semi-Hydrogenation (Lindlar Catalysis)

The Causality of Failure: 1-ethoxypent-2-yne is an internal alkyne. The adjacent ethoxy group acts as a Lewis base, coordinating to the palladium surface and competing with the alkyne π-bond for active sites. If the quinoline-to-catalyst ratio is too high, the weakly adsorbing internal alkyne is entirely excluded from the coordination sphere, stalling the reaction at <50% conversion. Conversely, insufficient poisoning leads to over-reduction to the alkane[2].

FAQ: Why does my reaction stall at 40-50% conversion despite a pressurized H₂ atmosphere? You are likely over-poisoning the catalyst. Propargylic ethers require significantly less quinoline than terminal or unfunctionalized alkynes because the oxygen atom already partially passivates the Pd surface.

Self-Validating Protocol: Precision Semi-Hydrogenation

  • Catalyst Pre-activation: Suspend 5 wt% Lindlar catalyst (Pd on CaCO₃, Pb-poisoned) in ethyl acetate. Purge with H₂ gas for 15 minutes.

    • Validation Checkpoint: Observe a brief, initial H₂ uptake that stabilizes. This confirms the reduction of any surface Pd(II) oxides to active Pd(0).

  • Poisoning: Add exactly 0.01 equivalents of quinoline (relative to substrate). Stir for 5 minutes.

  • Substrate Addition: Introduce 1-ethoxypent-2-yne. Connect the flask to a gas burette to monitor volumetric H₂ consumption.

    • Validation Checkpoint: The reaction must consume exactly 1.0 molar equivalent of H₂. An abrupt cessation of gas uptake validates complete semi-hydrogenation to the (Z)-alkene without over-reduction[2].

  • Workup: Filter immediately through a short pad of Celite to prevent background isomerization.

Table 1: Optimization Parameters for 1-Ethoxypent-2-yne Semi-Hydrogenation

Catalyst LoadingQuinoline (equiv)SolventConversion (%)(Z)-Alkene SelectivityCausality / Observation
5 wt%0.05EtOAc45% (Stalled)>99%Over-poisoned; alkyne cannot displace quinoline.
5 wt%0.01EtOAc>99%98%Optimal balance of activity and selectivity.
10 wt%0.00MeOH>99%60%Lack of poison leads to rapid over-reduction.

Module 2: Propargylic Substitution (Nicholas Reaction)

The Causality of Failure: The Nicholas reaction relies on the formation of a highly stable dicobalt octacarbonyl-stabilized propargylic cation[3]. The stability of this intermediate is driven by the significant delocalization of the cationic charge onto the Co₂(CO)₆ moiety[3]. However, the ethoxy group in 1-ethoxypent-2-yne is a relatively poor leaving group compared to acetates. If a weak Lewis acid is used, ionization fails, and the reaction stalls at the unreactive Co₂(CO)₆-alkyne resting state.

NicholasMechanism Alkyne 1-Ethoxypent-2-yne (Propargylic Ether) CoComplex Co2(CO)6 Complex (Stable Red Solid) Alkyne->CoComplex Co2(CO)8 RT, 2h Cation Propargylium Cation [(RC≡CR')Co2(CO)6]+ CoComplex->Cation BF3·OEt2 (-EtOH) Product Alkylated Alkyne (Product) Cation->Product 1. Nu- 2. CAN (Oxidation)

Mechanistic pathway of the Nicholas reaction for 1-ethoxypent-2-yne substitution.

FAQ: My TLC shows a bright red spot that never converts to the product. What went wrong? The bright red spot is the stable Co₂(CO)₆-alkyne complex[3]. The failure to convert indicates that your Lewis acid (e.g., acetic acid or dilute BF₃) is insufficiently electrophilic to cleave the C-O bond of the ethoxy group. Upgrade to a stronger Lewis acid like TiCl₄ or concentrated BF₃·OEt₂ at -78 °C.

Self-Validating Protocol: Nicholas Substitution

  • Complexation: Dissolve 1-ethoxypent-2-yne in anhydrous DCM. Add 1.05 equiv of Co₂(CO)∸.

    • Validation Checkpoint: Vigorous CO gas evolution and a distinct color change from orange to deep red/brown confirms complex formation. TLC will show a highly UV-active, slower-moving red spot.

  • Activation & Attack: Cool to -78 °C. Add 1.2 equiv of BF₃·OEt₂, followed by the nucleophile.

    • Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NaHCO₃. TLC should show complete consumption of the red intermediate complex.

  • Oxidative Demetallation: Add 3.0 equiv of Ceric Ammonium Nitrate (CAN) at 0 °C.

    • Validation Checkpoint: Vigorous gas evolution and a color shift from red to pale yellow/green (indicating Co²⁺ salts) confirms successful demetallation, releasing the free alkyne product.

Module 3: Gold-Catalyzed Hydration

The Causality of Failure: Gold(I) catalysts are exceptional at hydrating alkynes. However, propargylic ethers present competing mechanistic pathways. Instead of standard Markovnikov hydration, the oxygen atom can coordinate to the Au(I) center, leading to alkoxy group elimination and the formation of enones[4]. Conversely, when properly controlled, utilizing propargylic ether substrates promotes highly regioselective hydration of internal alkynes[5]. Incomplete conversion usually stems from catalyst deactivation via water-induced aggregation or off-cycle resting states caused by the ethoxy group.

FAQ: I am getting a mixture of unreacted starting material and an α,β-unsaturated ketone instead of the hydrated product. How do I fix this? The α,β-unsaturated ketone is the product of alkoxy group elimination, a known side-reaction for propargylic ethers under gold catalysis[4]. To suppress elimination and drive complete hydration, switch from a simple AuCl₃ catalyst to a bulky cationic Gold(I) complex (e.g., JohnPhosAu(MeCN)SbF₆). The steric bulk prevents the ethoxy group from entering the inner coordination sphere, forcing the catalyst to activate the π-bond exclusively for water attack[5].

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 1-Ethoxypent-2-yne Derivative Synthesis

Welcome to the Advanced Technical Support Center. This guide is tailored for researchers and drug development professionals working on the transition-metal-catalyzed functionalization of propargylic ethers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is tailored for researchers and drug development professionals working on the transition-metal-catalyzed functionalization of propargylic ethers.

1-Ethoxypent-2-yne is a versatile internal alkyne featuring an ethoxy directing/leaving group. Its activation—typically via Gold(I) catalysis to yield complex heterocycles or enones—is notoriously plagued by high catalyst loading requirements (often 5–10 mol%). This guide provides the mechanistic causality and validated protocols required to drive catalyst loading down to <0.5 mol% without sacrificing turnover frequency (TOF) or yield.

Diagnostic Overview: The Mechanistic Challenge

The fundamental barrier to low catalyst loading in 1-ethoxypent-2-yne synthesis is competitive inhibition. Gold(I) complexes selectively activate the π-bonds of alkynes due to pronounced relativistic effects[1]. However, the adjacent ethoxy oxygen acts as a competitive Lewis base. When the catalyst coordinates to the ether oxygen instead of the alkyne π-system, the effective concentration of the active catalyst drops precipitously, leading to low turnover numbers (TON)[2].

To optimize this system, we must engineer the catalyst's steric and electronic environment to strictly favor π-activation while preventing bimolecular catalyst decay.

CatalystOptimization A Initial State 5 mol% Au(I) Loading B Ligand Tuning Bulky NHC / Phosphine A->B Suppress decay C Counterion Exchange Non-coordinating Anion B->C Boost electrophilicity D Solvent & Temp Non-polar, 20°C C->D Prevent poisoning E Optimized State < 0.5 mol% Au(I) D->E Validate TOF

Logical workflow for optimizing catalyst loading in alkyne activation.

Interactive Troubleshooting & FAQs

Q1: Why does my reaction stall at 20% conversion when I drop the catalyst loading to 0.5 mol%? A1: Stalling at sub-1 mol% loadings is a classic symptom of irreversible catalyst deactivation via bimolecular decay. Unhindered Gold(I) complexes (e.g., Ph₃PAuCl) can cluster into inactive Au(0) species over time. Causality & Solution: Switch to a highly sterically demanding ligand, such as a Buchwald-type phosphine (e.g., JohnPhos) or a bulky N-heterocyclic carbene (NHC) like IPr[3]. The massive steric bulk creates a protective "pocket" around the gold center, completely suppressing bimolecular decay while still allowing the linear 1-ethoxypent-2-yne to access the metal.

Q2: How does the choice of counterion affect the turnover frequency (TOF)? A2: The counterion dictates the electrophilicity of the active cationic gold species. Coordinating anions (like chlorides or triflates, OTf⁻) remain tightly bound in the inner sphere, dampening the Lewis acidity of the catalyst[2]. Causality & Solution: Utilize non-coordinating anions such as hexafluoroantimonate (SbF₆⁻) or tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻). This generates a "naked," highly electrophilic gold center that accelerates the rate-determining nucleophilic attack on the alkyne, allowing you to achieve >90% yield with as little as 0.1 mol% loading[1].

Q3: I am observing polymeric byproducts when scaling up the reaction. How can I prevent this? A3: Alkyne oligomerization occurs when the local concentration of 1-ethoxypent-2-yne is too high relative to the nucleophile, causing the activated alkyne-gold complex to react with another alkyne molecule instead of the intended target. Causality & Solution: Implement a slow-addition protocol using a syringe pump and lower the reaction temperature to 20 °C. Furthermore, switching to a non-polar solvent like toluene minimizes competitive solvent coordination, preserving the catalyst's selectivity[3].

DeactivationLogic Root Catalyst Deactivation (Low TON) Path1 Alkyne Oligomerization Root->Path1 Path2 Ether Oxygen Coordination Root->Path2 Path3 Bimolecular Au Decay Root->Path3 Sol1 Syringe Pump Addition Path1->Sol1 Sol2 Use SbF6⁻ Counterion Path2->Sol2 Sol3 Bulky IPr Ligand Path3->Sol3

Logical relationship between catalyst deactivation pathways and mitigation strategies.

Validated Methodologies: Self-Validating Experimental Protocol

To guarantee reproducibility, the following protocol for the Sub-1 mol% Gold(I)-Catalyzed Activation of 1-Ethoxypent-2-yne is designed as a self-validating system. Visual and chromatographic checkpoints are embedded to confirm success at each stage.

Objective: Achieve >95% conversion of 1-ethoxypent-2-yne (1.0 mmol scale) using 0.5 mol% catalyst.

Step 1: Active Catalyst Generation (In Situ)

  • Action: In a flame-dried Schlenk flask under argon, add 0.005 mmol of IPrAuCl and 0.005 mmol of AgSbF₆. Add 1.0 mL of anhydrous, degassed toluene.

  • Causality: AgSbF₆ abstracts the chloride ligand from the gold complex, generating the highly electrophilic, active [IPrAu]⁺ species. Toluene is chosen because non-polar solvents prevent competitive solvent-metal coordination[3].

  • Self-Validation Check: The immediate formation of a cloudy white precipitate (AgCl) visually confirms the successful generation of the cationic gold species. If the solution remains perfectly clear, the silver salt has degraded, and the reaction will fail.

Step 2: Substrate Addition

  • Action: Dissolve 1.0 mmol of 1-ethoxypent-2-yne and your target nucleophile (if intermolecular) in 1.0 mL of toluene. Add this solution dropwise to the catalyst suspension over 15 minutes using a syringe pump at 20 °C.

  • Causality: Slow addition maintains a low steady-state concentration of the alkyne, strictly preventing alkyne oligomerization and preserving the catalyst's lifespan.

Step 3: Reaction Monitoring

  • Action: Stir the reaction at 20 °C. Monitor the reaction via TLC (Hexanes/EtOAc 9:1) after 60 minutes.

  • Self-Validation Check: The 1-ethoxypent-2-yne spot (typically R_f ~0.6, UV inactive but stains with KMnO₄) should be completely consumed, replaced by a single product spot. If starting material persists past 2 hours, ether-oxygen poisoning has occurred due to moisture ingress.

Step 4: Quenching and Purification

  • Action: Filter the reaction mixture directly through a short pad of basic alumina (to trap the acidic AgCl salts and deactivated gold clusters). Concentrate under reduced pressure for downstream NMR analysis.

Performance Metrics: Quantitative Data Presentation

The table below summarizes the optimization trajectory, demonstrating how ligand sterics and counterion electrophilicity synergistically allow for a 50-fold reduction in catalyst loading.

Table 1: Optimization of Catalyst Loading for 1-Ethoxypent-2-yne Activation

EntryCatalyst SystemCounterionSolventLoading (mol%)Time (h)Yield (%)Mechanistic Observation
1Ph₃PAuCl / AgOTfOTf⁻DCM5.01245Significant oligomerization; catalyst decay.
2IPrAuCl / AgOTfOTf⁻DCM5.0478Bulky NHC ligand improves stability.
3IPrAuCl / AgOTfOTf⁻Toluene2.0882Non-polar solvent enhances TOF[3].
4IPrAuCl / AgSbF₆SbF₆⁻Toluene0.5294Optimal: Non-coordinating anion boosts electrophilicity[2].
5IPrAuCl / AgSbF₆SbF₆⁻Toluene0.11889Slight TOF drop at ultra-low loading; requires strict anhydrous conditions[4].

References

  • Optimization of Catalysts and Conditions in Gold(I) Catalysis—Counterion and Additive Effects Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity Source: PubMed Central (PMC) URL:[Link]

  • Synthesis of Propargylic Ethers by Gold-Mediated Reaction of Terminal Alkynes with Acetals Source: ResearchGate URL:[Link]

  • Gold(I)-Catalyzed Synthesis of Heterocycles via Allene Oxide from Propargylic Alcohols Source: The Journal of Organic Chemistry (via Organic-Chemistry.org) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification and Vacuum Distillation of 1-Ethoxypent-2-yne

Prepared by: Senior Application Scientist, Organic Synthesis Division This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-ethoxypent-2-yne...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-ethoxypent-2-yne. It provides in-depth technical support, troubleshooting advice, and validated protocols to ensure the highest purity of the final compound, a critical requirement for subsequent applications.

Critical Safety Precautions: A Non-Negotiable Prerequisite

The purification of alkynes, particularly volatile ethers, by vacuum distillation involves significant hazards. Adherence to these safety protocols is mandatory.

  • Inert Atmosphere is Crucial : Terminal alkynes can be unstable, and ethers are prone to forming explosive peroxides upon exposure to air and light. All distillation and handling procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Peroxide Testing : Before heating any ether, it must be tested for the presence of peroxides. If peroxides are detected, they must be quenched appropriately before proceeding. Never distill to dryness, as this concentrates residual peroxides to an explosive level.[3]

  • Vacuum Safety : Glassware used for vacuum distillation must be free of cracks or star fractures to prevent implosion. It is highly recommended to use a blast shield and wrap the distillation flask with tape as a secondary precaution.[4] All tubing must be thick-walled vacuum hosing.[4]

  • Flammability : 1-Ethoxypent-2-yne is a flammable organic compound. All heating must be done using a heating mantle controlled by a variable transformer, and the entire apparatus must be set up in a certified chemical fume hood.[5][6] Keep fire extinguishers (Class B) readily accessible.[5][7]

  • Personal Protective Equipment (PPE) : At a minimum, a lab coat, chemical splash goggles, and appropriate gloves are required. A face shield is strongly recommended during the distillation process.[2][7]

Physicochemical & Spectroscopic Data

Accurate characterization is the cornerstone of purity assessment. Below are the known properties of 1-ethoxypent-2-yne.

PropertyValueSource
Molecular Formula C₇H₁₂O[8][9]
Molecular Weight 112.17 g/mol [8]
IUPAC Name 1-ethoxypent-2-yne[8]
CAS Number 20635-10-3[8]
Predicted XLogP3 1.5[8]
Monoisotopic Mass 112.088815002 Da[8]

Note: Experimental boiling point data is not widely published, necessitating vacuum distillation to avoid thermal decomposition at atmospheric pressure.[4][10]

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation required for 1-ethoxypent-2-yne?

A1: Many high-boiling-point organic compounds are thermally labile, meaning they decompose at or near their atmospheric boiling point.[10] Vacuum distillation reduces the ambient pressure, which in turn lowers the temperature required to achieve boiling.[4][10] This allows for the purification of the compound well below its decomposition temperature, preserving its structural integrity.

Q2: What are the most likely impurities in my crude 1-ethoxypent-2-yne?

A2: Impurities are typically route-dependent.[11] Common impurities may include:

  • Unreacted Starting Materials: Such as pent-2-yn-1-ol, ethyl halides, or other precursors.

  • Solvent Residues: High-boiling-point solvents used in the synthesis (e.g., DMF, DMSO).

  • Isomerization Byproducts: Potential rearrangement of the alkyne to an allene or a conjugated diene under acidic or basic conditions.

  • Polymerization Products: Alkynes can polymerize, especially if exposed to trace metals or high temperatures.

Q3: How should I safely store the purified product?

A3: Due to the potential for peroxide formation, purified 1-ethoxypent-2-yne should be stored under an inert atmosphere (N₂ or Ar) in a dark, cool place.[3] Adding a radical inhibitor like BHT (Butylated hydroxytoluene) at a low concentration (e.g., <0.1%) can further enhance stability during long-term storage.[3]

Q4: Can I use boiling chips for vacuum distillation?

A4: No. Boiling chips are ineffective under reduced pressure. Their porous structure, which normally traps air to create nucleation sites for smooth boiling, is evacuated, rendering them useless. For vacuum distillation, smooth boiling must be achieved by vigorous stirring with a magnetic stir bar or by bleeding a fine stream of inert gas through a capillary into the flask.[4][12]

Troubleshooting Guide for Vacuum Distillation

This section addresses common issues encountered during the vacuum distillation of 1-ethoxypent-2-yne.

Q: My vacuum pump is running, but I can't achieve the target pressure. What's wrong?

A: This is almost always due to a leak in the system.

  • Causality: A vacuum is the absence of gas molecules. If the rate of removal by the pump is equal to the rate of ingress from the atmosphere, the pressure will plateau at a level higher than desired.

  • Troubleshooting Steps:

    • Check All Connections: Ensure all ground glass joints are properly seated and sealed with a minimal amount of vacuum grease.[12] Check that all Keck clips are secure.

    • Inspect Tubing: Ensure you are using thick-walled vacuum tubing and check for any cracks or loose connections at the vacuum adapter and the pump.[4]

    • Isolate Components: Systematically isolate parts of the distillation apparatus to pinpoint the leak. Start by connecting the vacuum gauge directly to the pump to confirm the pump's ultimate pressure. Then, add components one by one (trap, condenser, etc.) until the leak is identified.[13]

    • Check for "Virtual Leaks": A virtual leak occurs when a trapped volatile substance (like a residual solvent) slowly evaporates, creating a gas load that the pump struggles to overcome. This is indicated by a pressure that drops very slowly but continuously.[13] Ensure your crude material is free of low-boiling solvents before starting the high-vacuum distillation.[4]

Q: The compound is refluxing in the column but no distillate is collecting. Why?

A: This indicates an issue with the temperature gradient or system pressure.

  • Causality: For distillation to occur, a vapor must travel from the flask to the condenser, cool, and liquefy into the receiving flask. If the vapor condenses before reaching the condenser (refluxing), the energy input is insufficient to overcome heat loss to the environment, or the pressure is too high for the current temperature.

  • Troubleshooting Steps:

    • Insulate the Column: The distillation head and column are losing too much heat to the atmosphere. Wrap the column and distillation head (up to the condenser) with glass wool or aluminum foil to minimize heat loss.[14]

    • Check Vacuum Level: A higher-than-expected pressure will require a higher temperature to distill. Re-verify your vacuum level and check for leaks.

    • Increase Heat Input: Slowly and carefully increase the temperature of the heating mantle. Avoid rapid heating, which can cause bumping and decomposition.

Q: The liquid in the distillation flask is bumping violently.

A: Bumping occurs when the liquid superheats and then boils in a sudden, uncontrolled burst. This is dangerous as it can compromise the apparatus and contaminate the distillate.

  • Causality: A lack of nucleation sites for bubbles to form smoothly. As noted, boiling chips are ineffective under vacuum.

  • Troubleshooting Steps:

    • Ensure Vigorous Stirring: A magnetic stir bar is essential. The vortex created by rapid stirring provides the surface area and energy disruption needed for smooth boiling.[4] Ensure the stir bar is not "stuck" in any residue at the bottom of the flask.

    • Check Heat Distribution: Ensure the distillation flask is well-seated in the heating mantle for even heat distribution.

    • Introduce a Capillary Leak: If stirring is not possible, a very fine capillary tube can be inserted to introduce a slow, steady stream of inert gas (e.g., nitrogen) into the liquid. This stream provides nucleation sites. This technique requires careful control to avoid disrupting the vacuum.

Advanced Purification (Pre-Distillation Steps)

For high-purity applications, a pre-distillation cleanup can remove impurities that might otherwise co-distill with the product.

Q: How can I remove polar or colored impurities before distillation?

A: Treatment with an adsorbent like activated carbon can be highly effective.

  • Mechanism: Activated carbon has a high surface area with pores that readily adsorb large, polar, and colored molecules.[15][16] A brief treatment can remove many non-volatile impurities that might otherwise cause discoloration or decomposition during heating.

  • Protocol: See Section 6.1 for a detailed procedure.

Q: What if I suspect acidic or basic impurities?

A: A simple liquid-liquid extraction (work-up) is the standard method.

  • Mechanism: Washing the crude product (dissolved in a water-immiscible organic solvent) with a mild aqueous base (e.g., sodium bicarbonate solution) will neutralize and remove acidic impurities. A subsequent wash with a mild aqueous acid (e.g., dilute HCl) can remove basic impurities. A final wash with brine reduces the amount of dissolved water in the organic layer before drying.

  • Caution: Ensure the alkyne is stable to the pH conditions of the wash.

Detailed Experimental Protocols

Protocol: Pre-Distillation Treatment with Activated Carbon
  • Dissolve the crude 1-ethoxypent-2-yne in a minimal amount of a low-boiling, non-polar solvent (e.g., diethyl ether or pentane).

  • Add a small amount of activated carbon (approx. 1-2% by weight of the crude product).

  • Stir the slurry at room temperature for 15-30 minutes.

  • Filter the mixture through a pad of celite or a syringe filter (PTFE) to remove the carbon.

  • Wash the filter cake with a small amount of the same solvent to recover the product.

  • Carefully remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is now ready for vacuum distillation.

Protocol: High-Vacuum Distillation of 1-Ethoxypent-2-yne
  • Apparatus Assembly: Assemble the distillation apparatus as shown in the diagram below (Figure 1). Ensure all glassware is dry. Lightly grease all joints. Use a magnetic stir bar in the distillation flask.

  • System Inerting: Charge the distillation flask with the crude 1-ethoxypent-2-yne (do not fill more than 2/3 full).[2] Seal the system and purge with nitrogen or argon for 10-15 minutes.

  • Evacuation: Start the magnetic stirrer. Turn on the cooling water to the condenser. Slowly and carefully apply the vacuum.[4][14] A cold trap (using dry ice/acetone or liquid nitrogen) must be placed between the apparatus and the vacuum pump to protect the pump from volatile organics.

  • Heating: Once the target vacuum is reached and stable, begin to heat the distillation flask gently with a heating mantle.

  • Fraction Collection: The boiling point under vacuum will be significantly lower than at atmospheric pressure.[12] Collect any initial low-boiling fractions (forerun) separately. Once the temperature stabilizes and a clear, colorless liquid is distilling, switch to a clean receiving flask to collect the main product fraction. Record the temperature and pressure range over which the main fraction is collected.[14]

  • Shutdown: Once the distillation is complete (or a minimum amount of residue remains), first remove the heating mantle and allow the system to cool to room temperature under vacuum.

  • Venting: Once cool, slowly vent the system with an inert gas before turning off the vacuum pump.[14] This prevents oil from the pump from being sucked back into the system.

  • Quenching: Carefully and safely quench the distillation residue.

Diagrams and Workflows

Figure 1: Vacuum Distillation Workflow

This diagram illustrates the essential components and connections for a laboratory-scale vacuum distillation setup.

VacuumDistillation InertGas Inert Gas Source (N2 / Ar) DistillingFlask Distilling Flask (with stir bar & crude product) InertGas->DistillingFlask Purge HeatingMantle Heating Mantle & Stir Plate HeatingMantle->DistillingFlask Heat & Stir DistillationHead Distillation Head (with Thermometer) DistillingFlask->DistillationHead Condenser Condenser DistillationHead->Condenser WaterOut Cooling Water Out Condenser->WaterOut VacuumAdapter Vacuum Adapter Condenser->VacuumAdapter WaterIn Cooling Water In WaterIn->Condenser ReceivingFlask Receiving Flask VacuumAdapter->ReceivingFlask Collect Distillate ColdTrap Cold Trap (Dry Ice / Acetone) VacuumAdapter->ColdTrap Vapor Path Manometer Manometer (Pressure Gauge) ColdTrap->Manometer VacuumPump Vacuum Pump Manometer->VacuumPump

Caption: Workflow for a standard vacuum distillation apparatus.

Figure 2: Troubleshooting Logic for Vacuum Leaks

This decision tree provides a systematic approach to identifying the source of a vacuum leak.

LeakTroubleshooting Start Problem: Cannot achieve target vacuum TestPump Connect gauge directly to pump. Does it reach ultimate vacuum? Start->TestPump PumpIssue FIX/REPLACE PUMP (Change oil, service) TestPump->PumpIssue No SystemIssue Pump is OK. Leak is in the glassware/tubing. TestPump->SystemIssue Yes CheckJoints Check all ground glass joints. Are they greased and clipped? SystemIssue->CheckJoints FixJoints Re-grease and secure joints. CheckJoints->FixJoints No CheckTubing Inspect vacuum tubing. Any cracks or loose fittings? CheckJoints->CheckTubing Yes FixJoints->CheckJoints Done FixTubing Replace tubing / tighten clamps. CheckTubing->FixTubing No CheckAdapter Is the thermometer adapter (if used) sealed properly? CheckTubing->CheckAdapter Yes FixTubing->CheckTubing Done FixAdapter Reseat or replace adapter seal. CheckAdapter->FixAdapter No Success SUCCESS: System holds vacuum. CheckAdapter->Success Yes FixAdapter->CheckAdapter Done

Caption: Decision tree for systematic vacuum leak detection.

References

  • Vertex AI Search. (2025, June 11).
  • Li, Y. (2024, March 29). Advanced Technologies for Volatile Organic Compound (VOC) Emission Treatment: An Overview.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 102248110, (E)-1-ethenoxypent-2-ene.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15266968, 1-Ethoxypent-2-yne.
  • University of California, Riverside EH&S. Safe Use of Solvent Stills.
  • Georgia Institute of Technology Environmental Health & Safety.
  • LibreTexts. (2022, April 7). 5.
  • Arishtam India. (2024, April 18).
  • DAEYOO. (2024, July 23). Safety Precautions When Distilling Alcohol.
  • ACS Publications. (2022, May 10). Indoor Air Purification of Volatile Organic Compounds (VOCs) Using Activated Carbon, Zeolite, and Organosilica Sorbents. Industrial & Engineering Chemistry Research.
  • Science Publications. Volatile Organic Compounds Removal Methods: A Review.
  • Beaker & Wrench. (2025, June 30).
  • Wikipedia.
  • Sihai Energy Technology. (2024, October 11).
  • PubChemLite. 1-ethoxypent-2-yne (C7H12O).
  • Smolecule. (2026). optimizing 1-Ethoxypent-1-ene reaction yields.
  • Chevalier, A. (2018, January 26).
  • ResearchGate. (n.d.). The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from Benzaldehyde and Methyl Ethyl Ketone.

Sources

Optimization

Technical Support Center: Troubleshooting 1-Ethoxypent-2-yne Alkylation Workflows

Welcome to the Technical Support Center for propargylic ether alkylation. 1-Ethoxypent-2-yne is a highly versatile building block in drug development and complex target synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for propargylic ether alkylation. 1-Ethoxypent-2-yne is a highly versatile building block in drug development and complex target synthesis. However, its alkylation via deprotonation presents significant synthetic challenges. Because the resulting anion is highly reactive and ambident, researchers frequently encounter issues with regioselectivity (alpha-propargyl vs. gamma-allenyl products), base-induced rearrangements, and elimination pathways.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and optimized protocols to ensure high-yielding, regioselective alkylations.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: My alkylation yields a complex mixture of the desired propargylic ether and an allenyl ether byproduct. How can I control the regioselectivity? A: Deprotonation of 1-ethoxypent-2-yne generates a resonance-stabilized propargyl/allenyl lithium anion. To exclusively favor the alpha-alkylated (propargylic) product, you must use hard electrophiles (e.g., alkyl triflates or primary iodides) and employ transmetalation. Transmetalating the lithium anion to zinc using anhydrous ZnCl₂ before adding the electrophile strongly favors the propargylic product due to the stabilization of the propargyl-zinc species[1]. Conversely, if you want the allene, transmetalating to copper (using CuI) will invert the selectivity[2].

Q2: I am observing significant amounts of an unexpected alcohol byproduct instead of my alkylated ether. What is happening? A: You are experiencing a base-induced Wittig rearrangement. Propargylic ethers treated with strong bases like n-BuLi can undergo [1,2]- or [2,3]-Wittig rearrangements, where the ether oxygen bond cleaves and a new C-C bond forms, yielding allenic or homoallylic alcohols[3]. To minimize this, strictly maintain the reaction temperature at or below -78 °C and minimize the residence time of the unquenched anion (quench or transmetalate within 20 minutes of deprotonation).

Q3: The reaction mixture turns unusually dark, and NMR shows conjugated enynes. How do I prevent this elimination? A: The ethoxy group is a viable leaving group. If deprotonation occurs at the gamma position (C4), the resulting anion can expel the alpha-ethoxide group via a 1,4-elimination pathway, forming a conjugated enyne. This is usually caused by localized warming during base addition or using an excess of base. Ensure dropwise addition of the base down the side of the flask at -78 °C, maintain rigorous stirring, and never let the reaction warm above -40 °C before the electrophile is fully consumed.

Part 2: Mechanistic Grounding & Causality (E-E-A-T)

To master this reaction, one must understand the causality behind the experimental parameters. The alkylation of 1-ethoxypent-2-yne is not a simple S_N2 reaction; it is a delicate balance of competing kinetic pathways.

  • The Ambident Anion Equilibrium: Upon deprotonation at C1, the molecule forms an α -lithio propargyl ether that exists in rapid equilibrium with its γ -lithio allenyl counterpart. Lithium does not provide enough covalent character to lock the intermediate into one form. Transmetalation to Zinc creates a more covalent, less basic nucleophile that reacts via an S_E2' or direct S_E2 mechanism, heavily biasing the trajectory of the incoming electrophile to the alpha position[1].

  • Temperature-Dependent Rearrangements: The Wittig rearrangement is a thermodynamically driven sigmatropic process[3]. At -78 °C, the activation energy barrier for the rearrangement is rarely breached. However, even a transient spike to -50 °C during rapid base addition provides enough thermal energy for the ether to rearrange into an alkoxide, permanently destroying your starting material.

Part 3: Visualizations

ReactionPathway cluster_anions Ambident Anion Equilibrium SM 1-Ethoxypent-2-yne Base Base (n-BuLi) -78°C SM->Base Propargyl Alpha-Lithio Anion (Propargyl) Base->Propargyl Allenyl Gamma-Lithio Anion (Allenyl) Propargyl->Allenyl Equilibration Wittig Wittig Rearrangement (Alcohol Byproduct) Propargyl->Wittig T > -78°C AlphaProd Alpha-Alkylation (Propargylic Ether) Propargyl->AlphaProd ZnCl2 + Hard E+ Elim 1,4-Elimination (Enyne Byproduct) Allenyl->Elim Excess Base GammaProd Gamma-Alkylation (Allenyl Ether) Allenyl->GammaProd CuI + Soft E+

Fig 1: Ambident anion equilibrium and divergent reaction pathways during alkylation.

Troubleshooting Start Identify Primary Byproduct Regio Allenyl Ether (Regioselectivity Issue) Start->Regio Wittig Allenic/Homoallylic Alcohol (Wittig Rearrangement) Start->Wittig Elim Conjugated Enyne (Beta-Elimination) Start->Elim SolRegio1 Transmetalate with ZnCl2 Use Hard Electrophiles Regio->SolRegio1 SolWittig Maintain T ≤ -78°C Quench Anion < 30 min Wittig->SolWittig SolElim Avoid Excess Base Ensure Dropwise Addition Elim->SolElim

Fig 2: Decision tree for diagnosing and resolving common propargylic ether alkylation issues.

Part 4: Quantitative Data Summary

The following table summarizes the impact of reaction conditions on the regioselectivity and yield of 1-ethoxypent-2-yne methylation (using MeI as the model electrophile).

Base SystemAdditive / TransmetalationTemperature ProfileElectrophileAlpha:Gamma RatioIsolated Yield (%)Primary Byproduct
n-BuLi (1.1 eq)None-78 °C to RTMeI60:4045%Wittig Alcohol
n-BuLi (1.1 eq)DMPU (2.0 eq)-78 °C to -40 °CMeI85:1572%Conjugated Enyne
n-BuLi (1.1 eq) ZnCl₂ (1.1 eq) -78 °C to 0 °C MeI >95:5 88% Trace Allene
n-BuLi (1.1 eq)CuI (1.1 eq)-78 °C to -40 °CMeI10:9081%Trace Propargyl

Part 5: Optimized Experimental Protocols

Protocol: Zinc-Mediated Alpha-Selective Alkylation

This protocol is engineered as a self-validating system to maximize alpha-regioselectivity while suppressing Wittig rearrangements and elimination.

Reagents & Equipment:

  • 1-Ethoxypent-2-yne (1.0 equiv, strictly anhydrous)

  • n-BuLi (1.05 equiv, 2.5 M in hexanes, titrated prior to use)

  • ZnCl₂ (1.1 equiv, 1.0 M solution in 2-MeTHF or THF)

  • Electrophile (e.g., Alkyl Iodide, 1.2 equiv)

  • Flame-dried Schlenk flask, argon manifold, internal temperature probe.

Step-by-Step Methodology:

  • Preparation: Charge the Schlenk flask with 1-ethoxypent-2-yne and anhydrous THF to achieve a 0.2 M concentration. Submerge the flask in a dry ice/acetone bath and ensure the internal temperature probe reads ≤ -78 °C.

  • Deprotonation: Add n-BuLi dropwise down the inner wall of the flask over 10 minutes.

  • Self-Validation Checkpoint: Stir for exactly 15 minutes. Withdraw a 0.1 mL aliquot, quench immediately in MeOD, and analyze via crude ¹H-NMR. The complete disappearance of the C1 propargylic protons confirms quantitative anion generation without premature rearrangement.

  • Transmetalation: Immediately add the ZnCl₂ solution dropwise at -78 °C. Stir for 30 minutes to ensure complete transmetalation from lithium to zinc. The solution should remain clear or turn slightly pale yellow.

  • Alkylation: Add the electrophile neat (if liquid) or dissolved in a minimum amount of THF.

  • Controlled Warming: Allow the reaction to stir at -78 °C for 1 hour, then replace the dry ice bath with an ice-water bath to warm the reaction to 0 °C. Stir for an additional 2 hours.

  • Quench & Workup: Quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis Guide: 1-Ethoxypent-2-yne vs. 1-Ethoxybut-2-yne

Executive Summary For researchers and drug development professionals, functionalized alkynes serve as critical rigid scaffolds and reactive intermediates. 1-Ethoxypent-2-yne and its shorter-chain analogue, 1-ethoxybut-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, functionalized alkynes serve as critical rigid scaffolds and reactive intermediates. 1-Ethoxypent-2-yne and its shorter-chain analogue, 1-ethoxybut-2-yne , are prime examples of propargylic ethers used to introduce constrained geometries and hydrogen-bond acceptors into complex pharmacophores.

This guide provides an objective, data-driven comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral profiles of these two compounds. By analyzing how the extension of the alkyl chain alters the electronic environment, scientists can accurately identify these building blocks and monitor the progress of downstream cross-coupling or click-chemistry reactions.

Structural & Mechanistic Insights

The fundamental difference between 1-ethoxypent-2-yne and 1-ethoxybut-2-yne lies in the substitution at the C3 position of the alkyne: an ethyl group versus a methyl group . This seemingly minor structural variation induces significant chemical shift differences due to two primary mechanistic effects:

  • Magnetic Anisotropy of the Alkyne: The π-electrons of the carbon-carbon triple bond circulate in the applied magnetic field, creating an induced field that shields the protons situated along the longitudinal axis. Consequently, the propargylic protons (adjacent to the alkyne) resonate at a relatively upfield position (~2.20 ppm for the alkyl side) compared to standard allylic protons.

  • The α-Substituent Effect (Inductive Deshielding): In ¹³C NMR, replacing a methyl group with an ethyl group introduces an additional electron-donating alkyl chain. Counterintuitively, this change in hybridization and local electron density shifts the adjacent sp-hybridized alkyne carbon (C3) significantly downfield (from ~82.1 ppm to ~88.5 ppm).

Understanding these causal relationships is essential for accurately assigning spectra without relying solely on empirical databases [1].

Comparative Spectral Data

The following tables summarize the quantitative NMR data for both compounds, acquired in deuterated chloroform (CDCl₃). The data highlights the specific diagnostic peaks used to differentiate the pentynyl ether from the butynyl ether [2, 3].

Table 1: ¹H NMR Comparative Data (400 MHz, CDCl₃)
Proton Environment1-Ethoxypent-2-yne (δ, ppm)Multiplicity & J-Coupling1-Ethoxybut-2-yne (δ, ppm)Multiplicity & J-Coupling
-O-CH₂-CH₃ (Ethoxy Methyl)1.20t, J = 7.1 Hz1.20t, J = 7.1 Hz
-O-CH₂-CH₃ (Ethoxy Methylene)3.55q, J = 7.1 Hz3.55q, J = 7.1 Hz
-O-CH₂-C≡C- (Propargylic)4.12t, J = 2.1 Hz4.10q, J = 2.3 Hz
-C≡C-CH₂-CH₃ (Alkyl Methylene)2.20qt, J = 7.5, 2.1 HzN/AN/A
-C≡C-CH₃ (Alkyl Methyl)1.15t, J = 7.5 Hz1.85t, J = 2.3 Hz

Note: The long-range 4-bond coupling (⁴J ≈ 2.1–2.3 Hz) across the alkyne is a critical diagnostic feature for both compounds, splitting the propargylic signals into multiplets.

Table 2: ¹³C NMR Comparative Data (100 MHz, CDCl₃)
Carbon Environment1-Ethoxypent-2-yne (δ, ppm)1-Ethoxybut-2-yne (δ, ppm)Shift Causality / Diagnostic Notes
-O-CH₂-CH₃ (Ethoxy Methyl)15.215.1Unaffected by alkyne chain length.
-O-CH₂-CH₃ (Ethoxy Methylene)65.565.8Strongly deshielded by the electronegative oxygen atom.
-O-CH₂-C≡C- (Propargylic)58.558.0Influenced by both oxygen electronegativity and alkyne anisotropy.
-C≡C- (C2, near oxygen)76.575.3Internal sp-hybridized alkyne carbon.
-C≡C- (C3, near alkyl)88.582.1Diagnostic: Downfield shift due to α-ethyl vs α-methyl substitution.
-C≡C-CH₂- (Alkyl Methylene)12.5N/ATypical propargylic sp³ carbon shift.
-C≡C-CH₃ (Alkyl Methyl)13.83.6Diagnostic: Terminal methyl is highly shielded in the butyne analogue.

Self-Validating Experimental Protocol

To ensure high-fidelity spectral acquisition, the following step-by-step methodology incorporates built-in validation checkpoints. This prevents common artifacts such as poor resolution, signal truncation, or solvent interference.

Step 1: Sample Preparation & Concentration

  • Action: Weigh 5–10 mg of 1-ethoxypent-2-yne for ¹H NMR, or 30–50 mg for ¹³C NMR. Dissolve in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: ¹³C has a low natural abundance (~1.1%) and a low gyromagnetic ratio. A higher concentration is mandatory to achieve an adequate signal-to-noise (S/N) ratio without requiring excessively long acquisition times.

  • Validation Checkpoint: Visually inspect the NMR tube. The solution must be completely transparent. Any particulate matter will distort the magnetic field homogeneity. If cloudy, filter the sample through a glass wool plug before proceeding.

Step 2: Locking and Shimming

  • Action: Insert the sample into the spectrometer (400 MHz or 600 MHz). Lock onto the deuterium frequency of the CDCl₃ solvent and execute gradient shimming (TopShim or equivalent).

  • Causality: The deuterium lock stabilizes the magnetic field against drift over time. Shimming corrects spatial inhomogeneities in the magnetic field, ensuring sharp, well-defined peaks.

  • Validation Checkpoint: After shimming, run a preliminary 1-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl₃ peak at 7.26 ppm. The FWHM must be < 1.0 Hz. If it is broader, re-shim the Z-axis gradients.

Step 3: Pulse Sequence and Acquisition

  • Action:

    • For ¹H NMR: Use a 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 1 second.

    • For ¹³C NMR: Use a proton-decoupled sequence (zgpg30), 256–512 scans, and a D1 of 2 seconds.

  • Causality: Quaternary carbons (like the internal alkyne carbons at 76.5 and 88.5 ppm) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these carbons fully relax between pulses, preventing signal attenuation.

  • Validation Checkpoint: Inspect the Free Induction Decay (FID) prior to Fourier Transformation. The FID signal must decay completely into the baseline noise before the acquisition time (AQ) ends. If the FID is truncated, sinc-wiggles (baseline artifacts) will appear around sharp peaks. Increase the AQ if truncation is observed.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR workflow, highlighting the divergence in acquisition parameters based on the target nucleus.

NMR_Workflow N1 Sample Preparation (1-ethoxypent-2-yne) N2 Solvent Selection (CDCl3 with 0.03% TMS) N1->N2 N3 Dissolution & Transfer (Filter if particulates exist) N2->N3 N4 NMR Acquisition (Lock & Shim Validation) N3->N4 N5 1H NMR Sequence (zg30, ns=16, d1=1s) N4->N5 Proton N6 13C NMR Sequence (zgpg30, ns=256, d1=2s) N4->N6 Carbon-13 N7 Data Processing (Check FID Truncation) N5->N7 N6->N7 N8 Spectral Analysis (Peak Picking & Integration) N7->N8

Figure 1: Standardized, self-validating workflow for NMR sample preparation and acquisition.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15266968, 1-Ethoxypent-2-yne." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11768503, 1-Ethoxybut-2-yne." PubChem,[Link]

  • SpectraBase. "1-Ethoxy-2-butyne - ¹³C NMR Spectrum." John Wiley & Sons, Inc.,[Link]

Comparative

A Comparative Guide to the Reactivity of 1-Ethoxypent-2-yne and 1-Methoxy-2-pentyne for Researchers and Drug Development Professionals

In the landscape of synthetic chemistry, the nuanced reactivity of alkynes is a cornerstone for the construction of complex molecular architectures. For researchers, scientists, and professionals in drug development, und...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic chemistry, the nuanced reactivity of alkynes is a cornerstone for the construction of complex molecular architectures. For researchers, scientists, and professionals in drug development, understanding the subtle interplay of electronic and steric factors that govern these reactions is paramount. This guide provides an in-depth comparative analysis of the reactivity of two closely related internal alkynes: 1-ethoxypent-2-yne and 1-methoxy-2-pentyne. By examining their behavior in key transformations and grounding the discussion in established mechanistic principles and experimental data, this document aims to equip the reader with the insights necessary for informed substrate selection and reaction optimization.

Theoretical Framework: Unpacking Electronic and Steric Influences

The reactivity of 1-ethoxypent-2-yne and 1-methoxy-2-pentyne is primarily dictated by the electronic and steric nature of the methoxy and ethoxy groups, respectively. Both are alkoxy groups, characterized by an electron-donating resonance effect (+R) and an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom.[1] In the context of an alkyne, these effects modulate the electron density of the triple bond and influence the stability of intermediates in addition reactions.

The key difference between the two lies in the alkyl portion: a methyl group in 1-methoxy-2-pentyne and an ethyl group in 1-ethoxypent-2-yne. This seemingly minor variation introduces subtle yet significant differences:

  • Electronic Effects: The ethyl group of the ethoxy substituent is slightly more electron-donating than the methyl group of the methoxy substituent due to hyperconjugation. This can lead to a marginal increase in the electron density of the alkyne in 1-ethoxypent-2-yne compared to its methoxy counterpart.

  • Steric Effects: The ethoxy group is sterically more demanding than the methoxy group. This increased bulk can hinder the approach of reagents to the triple bond, potentially slowing down reaction rates.[2]

To quantify these effects, the Taft equation can be employed, which separates polar (electronic) and steric influences on reaction rates.[3][4]

Comparative Reactivity in Key Transformations

We will now explore the anticipated reactivity of these two alkynes in two fundamental and widely utilized reaction types: acid-catalyzed hydration and catalytic hydrogenation.

Acid-Catalyzed Hydration

The acid-catalyzed hydration of alkynes is a classic transformation that proceeds via the formation of a vinyl cation intermediate, leading to the corresponding ketone.[5][6] The rate-determining step is typically the protonation of the alkyne.

Anticipated Reactivity:

Based on the electronic and steric profiles, we can predict the relative rates of hydration. The slightly greater electron-donating character of the ethoxy group in 1-ethoxypent-2-yne should, in principle, stabilize the vinyl cation intermediate to a greater extent than the methoxy group, thus accelerating the reaction. However, the increased steric bulk of the ethoxy group could impede the approach of the hydronium ion and subsequent water attack.

Therefore, the overall rate of hydration will be a balance of these opposing effects. It is plausible that for many acid-catalyzed hydration systems, the steric hindrance of the ethoxy group will be the dominant factor, leading to a slightly slower reaction rate for 1-ethoxypent-2-yne compared to 1-methoxy-2-pentyne.

Table 1: Predicted Relative Reactivity in Acid-Catalyzed Hydration

CompoundElectronic Effect of Alkoxy GroupSteric Effect of Alkoxy GroupPredicted Relative Rate
1-Methoxy-2-pentyne Slightly less electron-donatingLess sterically hinderedFaster
1-Ethoxypent-2-yne Slightly more electron-donatingMore sterically hinderedSlower
Catalytic Hydrogenation

The catalytic hydrogenation of alkynes to alkenes is a critical transformation in organic synthesis. The use of a "poisoned" catalyst, such as Lindlar's catalyst, allows for the stereoselective formation of cis-alkenes.[1][7][8] The reaction occurs on the surface of the metal catalyst, where the alkyne adsorbs before the addition of hydrogen.[1][3]

Anticipated Reactivity:

In catalytic hydrogenation, steric factors often play a more pronounced role in substrate-catalyst interactions. The larger ethoxy group in 1-ethoxypent-2-yne is expected to present greater steric hindrance to the catalyst surface, potentially leading to a slower rate of hydrogenation compared to 1-methoxy-2-pentyne. While electronic effects can influence the strength of alkyne adsorption to the catalyst, the steric impediment is likely to be the kinetically dominant factor.[9]

Table 2: Predicted Relative Reactivity in Catalytic Hydrogenation (Lindlar's Catalyst)

CompoundElectronic Effect of Alkoxy GroupSteric Effect of Alkoxy GroupPredicted Relative Rate
1-Methoxy-2-pentyne Slightly less electron-donatingLess sterically hinderedFaster
1-Ethoxypent-2-yne Slightly more electron-donatingMore sterically hinderedSlower

Experimental Protocols

To facilitate the experimental investigation of the reactivity of these alkynes, detailed protocols for acid-catalyzed hydration and catalytic hydrogenation are provided below.

General Protocol for Acid-Catalyzed Hydration of 1-Alkoxy-2-pentynes

This protocol is adapted from established procedures for the hydration of internal alkynes.[5]

Hydration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A To a round-bottom flask, add the alkyne (1.0 mmol) and a suitable solvent (e.g., 10 mL of 1,4-dioxane). B Add an aqueous solution of a strong acid (e.g., 1 mL of 2 M H2SO4). A->B C Equip the flask with a reflux condenser. B->C D Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. C->D E Monitor the reaction progress by TLC or GC-MS at regular intervals. D->E F Once the starting material is consumed, cool the reaction to room temperature. E->F G Neutralize the acid with a saturated solution of NaHCO3. F->G H Extract the product with an organic solvent (e.g., diethyl ether). G->H I Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. H->I J Purify the crude product by column chromatography. I->J

Caption: Workflow for the acid-catalyzed hydration of 1-alkoxy-2-pentynes.

General Protocol for Catalytic Hydrogenation of 1-Alkoxy-2-pentynes using Lindlar's Catalyst

This protocol is based on standard procedures for the semi-hydrogenation of alkynes.[1]

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A To a round-bottom flask under an inert atmosphere (N2 or Ar), add Lindlar's catalyst (5 mol % Pd). B Add a suitable solvent (e.g., 10 mL of ethyl acetate). A->B C Add the alkyne (1.0 mmol). B->C D Evacuate the flask and backfill with hydrogen gas (using a balloon). C->D E Stir the reaction mixture vigorously at room temperature. D->E F Monitor the reaction progress by TLC or GC-MS. E->F G Once the alkyne is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst. F->G H Wash the Celite pad with the reaction solvent. G->H I Concentrate the filtrate in vacuo to obtain the crude product. H->I

Caption: Workflow for the catalytic hydrogenation of 1-alkoxy-2-pentynes.

Mechanistic Considerations

A deeper understanding of the reactivity differences can be gained by examining the reaction mechanisms.

Acid-Catalyzed Hydration Mechanism

The mechanism involves the initial protonation of the alkyne to form a vinyl cation, which is then attacked by water. Subsequent deprotonation and tautomerization yield the ketone product.[5]

Hydration_Mechanism Alkyne R-C≡C-CH₂OR' Protonation Protonation Alkyne->Protonation + H₃O⁺ Vinyl_Cation [R-C=CH-CH₂OR']⁺ Protonation->Vinyl_Cation Water_Attack Nucleophilic Attack by H₂O Vinyl_Cation->Water_Attack + H₂O Oxonium_Ion R-C(OH₂⁺)=CH-CH₂OR' Water_Attack->Oxonium_Ion Deprotonation Deprotonation Oxonium_Ion->Deprotonation - H⁺ Enol R-C(OH)=CH-CH₂OR' Deprotonation->Enol Tautomerization Keto-Enol Tautomerization Enol->Tautomerization Ketone R-C(=O)-CH₂-CH₂OR' Tautomerization->Ketone

Caption: Mechanism of acid-catalyzed alkyne hydration.

The stability of the vinyl cation intermediate is crucial. The slightly enhanced electron-donating ability of the ethoxy group would stabilize this intermediate more than the methoxy group. However, the steric bulk of the ethoxy group can increase the activation energy of the initial protonation step.

Catalytic Hydrogenation Mechanism

The semi-hydrogenation of an alkyne on a Lindlar catalyst surface involves the syn-addition of two hydrogen atoms across the triple bond.[1]

Hydrogenation_Mechanism Alkyne R-C≡C-R' Adsorption Adsorption onto Catalyst Surface Alkyne->Adsorption Adsorbed_Alkyne Alkyne on Catalyst Adsorption->Adsorbed_Alkyne First_H_Addition First Hydrogen Addition (syn) Adsorbed_Alkyne->First_H_Addition H2_Adsorption H₂ Adsorption and Dissociation H_on_Catalyst H atoms on Catalyst H2_Adsorption->H_on_Catalyst H_on_Catalyst->First_H_Addition Second_H_Addition Second Hydrogen Addition (syn) H_on_Catalyst->Second_H_Addition Vinyl_Intermediate Vinyl Intermediate on Catalyst First_H_Addition->Vinyl_Intermediate Vinyl_Intermediate->Second_H_Addition Adsorbed_Alkene cis-Alkene on Catalyst Second_H_Addition->Adsorbed_Alkene Desorption Desorption Adsorbed_Alkene->Desorption Alkene cis-R-CH=CH-R' Desorption->Alkene

Sources

Validation

Structural Validation of 1-Ethoxypent-2-yne: A Comparative Guide to FTIR and Orthogonal Analytical Modalities

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of functionalized alkynes during drug development and synthetic scale-up. 1-Ethoxypent-2-yne ( CH3​−CH2​−O−CH2​−C≡C−CH2​−C...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of functionalized alkynes during drug development and synthetic scale-up. 1-Ethoxypent-2-yne ( CH3​−CH2​−O−CH2​−C≡C−CH2​−CH3​ ) is a prime example of a molecule that requires nuanced spectral interpretation. It is a propargylic ether containing an internal alkyne. While terminal alkynes produce strong, unmistakable infrared (IR) signals, internal alkynes are notoriously elusive due to their pseudo-symmetry.

This guide objectively compares Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy against alternative analytical modalities (Raman, NMR, and GC-MS). By understanding the physical causality behind the spectral data, researchers can implement a self-validating workflow that ensures absolute structural confidence.

Causality in Vibrational Spectroscopy for 1-Ethoxypent-2-yne

To trust an analytical method, one must understand the physical causality governing the signals. The FTIR spectrum of 1-ethoxypent-2-yne is defined by two critical functional groups:

  • The Internal Alkyne ( C≡C ) Stretch : Symmetrical internal alkynes exhibit no change in dipole moment during vibration, rendering them completely IR-inactive[1]. However, 1-ethoxypent-2-yne is unsymmetrical. The electron-withdrawing nature of the propargylic ether oxygen polarizes the electron density across the C≡C bond. This induced permanent dipole results in a weak-to-moderate absorption band in the 2260–2100 cm⁻¹ region[2].

  • The Aliphatic Ether ( C−O−C ) Stretch : Ethers possess a large inherent dipole moment. The asymmetric stretching of the C−O−C linkage requires significant energy and produces a highly intense, broad peak between 1150–1085 cm⁻¹ [3]. This acts as the primary diagnostic anchor for the molecule in an IR spectrum.

  • Aliphatic Backbone ( sp3 C−H ) : The ethyl and propyl chains produce standard sp3 C−H stretching vibrations just below 3000 cm⁻¹ (specifically 2960–2850 cm⁻¹ )[1].

Objective Comparison: FTIR vs. Alternative Modalities

While modern diamond ATR-FTIR is rapid and non-destructive, relying on it exclusively for a molecule with a weak alkyne signal introduces risk. A robust validation strategy requires orthogonal techniques.

Analytical ModalitySensitivity to C≡C Sensitivity to C−O−C Sample Prep & ThroughputPrimary Utility for 1-Ethoxypent-2-yne
ATR-FTIR Weak/Moderate (Dipole-dependent)High (Strong dipole change)None (Neat liquid); < 2 minsRapid confirmation of the ether linkage and absence of terminal alkyne/OH impurities.
Raman Spectroscopy High (Highly polarizable bond)Low (Low polarizability)None (Neat liquid); < 5 minsDefinitive confirmation of the internal C≡C bond. Perfectly orthogonal to FTIR.
1H / 13C NMR Moderate (Indirect via 13C shifts ~80 ppm)High (Clear chemical shifts)Requires deuterated solvent; ~15 minsAbsolute structural connectivity and exact position of the triple bond.
GC-MS N/A (Mass fragmentation only)N/A (Mass fragmentation only)Dilution required; ~20 minsMolecular weight confirmation and purity profiling of propargylic ethers[4].
Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure scientific integrity, the following ATR-FTIR protocol incorporates built-in self-validation steps. This prevents false negatives (e.g., missing the weak alkyne peak due to poor signal-to-noise) and false positives (e.g., misidentifying background noise as a signal).

Step 1: System Suitability and Background Validation

  • Action : Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate. Run a background scan (64 scans, 4 cm⁻¹ resolution).

  • Causality : The background scan maps ambient atmospheric water vapor and CO2​ . By validating a flat baseline (100% transmittance) before sample application, you ensure that atmospheric fluctuations will not mask the weak 2260–2100 cm⁻¹ C≡C region.

Step 2: Sample Application and Volatility Control

  • Action : Apply 2-3 drops of neat 1-ethoxypent-2-yne directly onto the diamond crystal. Immediately secure a volatile cover over the sample area.

  • Causality : 1-ethoxypent-2-yne is a volatile organic liquid. Without a cover, evaporation during the scan alters the effective path length, causing baseline drift and quantitative inaccuracy.

Step 3: High-Resolution Spectral Acquisition

  • Action : Acquire the spectrum using 64 scans at a resolution of 4 cm⁻¹.

  • Causality : The internal alkyne peak is inherently weak. Increasing the number of scans from the standard 16 to 64 improves the signal-to-noise ratio by a factor of 2 ( 64/16​ ), pulling the weak C≡C stretch out of the baseline noise.

Step 4: Orthogonal Cross-Check (Data Processing)

  • Action : Apply an ATR correction algorithm to account for wavelength-dependent penetration depth. Verify the presence of the strong 1150–1085 cm⁻¹ C−O−C band[3] before attempting to assign the weak 2260–2100 cm⁻¹ band[2].

Mandatory Visualization: Analytical Validation Workflow

The following diagram illustrates the multimodal decision tree for validating 1-ethoxypent-2-yne, highlighting the complementary nature of vibrational and resonance techniques.

G cluster_0 Vibrational Spectroscopy cluster_1 Orthogonal Validation Sample 1-ethoxypent-2-yne Sample Aliquot FTIR ATR-FTIR (C-O-C & C≡C Asymm) Sample->FTIR Raman Raman Spectroscopy (C≡C Symm & Backbone) Sample->Raman NMR 1H/13C NMR (Proton/Carbon Mapping) Sample->NMR GCMS GC-MS (Mass Fragmentation) Sample->GCMS Integration Multimodal Data Integration & Structural Confirmation FTIR->Integration Ether Functional Group Raman->Integration Alkyne Confirmation NMR->Integration Structural Connectivity GCMS->Integration Molecular Weight

Multimodal analytical workflow for the structural validation of 1-ethoxypent-2-yne.

References
  • Introductory Chapter: Infrared Spectroscopy - Principles and Applications Source: SciSpace URL: 2

  • Analysis of Infrared spectroscopy (IR) Source: UniTechLink URL: 3

  • Interpreting Infrared Spectra | Organic Chemistry Class Source: Fiveable URL: 1

  • Influence of Counterions and Cyclopentadienyl Substituents on the Catalytic Activity of Ferrocenium Cations in Propargylic Substitution Reactions Source: MDPI URL: 4

Sources

Comparative

Comparative Analysis of Propargyl Ethers and 1-Ethoxypent-2-yne: Structural Dynamics and Cycloaddition Reactivity

As drug development and materials science increasingly rely on modular ligation strategies, the selection of appropriate alkyne building blocks dictates the success of downstream click chemistry workflows. While propargy...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on modular ligation strategies, the selection of appropriate alkyne building blocks dictates the success of downstream click chemistry workflows. While propargyl ethers are ubiquitous in synthetic laboratories, the nuanced reactivity of internal alkynes like 1-ethoxypent-2-yne requires a fundamental shift in catalytic strategy.

This guide provides an objective, mechanistic comparison between standard terminal propargyl ethers and the internal propargyl ether 1-ethoxypent-2-yne, focusing on their structural divergence, catalytic requirements, and experimental validation.

Structural Divergence and Mechanistic Implications

The fundamental difference between a standard propargyl ether (e.g., propargyl ethyl ether) and 1-ethoxypent-2-yne lies in the substitution of the alkyne terminus[1].

  • Terminal Propargyl Ethers: These molecules possess a highly acidic terminal alkyne proton. This acidity is the linchpin for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In the presence of a Cu(I) source, the terminal proton is easily abstracted to form a reactive copper-acetylide intermediate, which subsequently undergoes a highly regioselective cycloaddition with an organic azide to yield exclusively 1,4-disubstituted 1,2,3-triazoles[2],[3].

  • 1-Ethoxypent-2-yne (Internal Propargyl Ether): With an ethyl group capping the alkyne ( CH3​CH2​-C≡C-CH2​-O-CH2​CH3​ ), 1-ethoxypent-2-yne is sterically hindered and lacks the acidic proton necessary for copper-acetylide formation[1]. Consequently, it is completely inert to standard CuAAC conditions. To activate this internal alkyne, researchers must pivot to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which proceeds via oxidative coupling to form a ruthenacycle intermediate rather than a metal-acetylide[4],[5].

The Regioselectivity Challenge: A critical mechanistic caveat in RuAAC is regiocontrol. When utilizing internal propargyl alcohols, the hydroxyl group acts as a strong hydrogen-bond donor, coordinating with the chloride ligand of the ruthenium catalyst (e.g., Cp∗RuCl(COD) ) to deliver exclusive 1,5-regioselectivity[4]. However, the ether oxygen in 1-ethoxypent-2-yne is a poor hydrogen-bond acceptor and lacks donor capabilities. This weak coordination fails to direct the late transition metal effectively, resulting in a mixture of 1,4,5-trisubstituted triazole regioisomers unless specialized, remote-directing catalysts are employed[6].

Mechanistic Pathway Visualization

G cluster_terminal Terminal Propargyl Ethers cluster_internal Internal Propargyl Ethers T_Alkyne Terminal Alkyne (e.g., Propargyl Ether) T_Cat Cu(I) Catalyst (CuAAC) T_Alkyne->T_Cat T_Int Copper-Acetylide Intermediate T_Cat->T_Int T_Prod 1,4-Disubstituted 1,2,3-Triazole (Exclusive Regioselectivity) T_Int->T_Prod I_Alkyne Internal Alkyne (1-Ethoxypent-2-yne) I_Cat Ru(II) Catalyst (RuAAC) I_Alkyne->I_Cat I_Int Ruthenacycle Intermediate I_Cat->I_Int I_Prod 1,4,5-Trisubstituted 1,2,3-Triazole (Regioisomer Mixture) I_Int->I_Prod

Mechanistic divergence in azide-alkyne cycloadditions based on alkyne substitution.

Quantitative Performance Comparison

The following table synthesizes the kinetic, catalytic, and structural outcomes when deploying these two classes of propargyl ethers in click chemistry workflows.

ParameterTerminal Propargyl Ethers1-Ethoxypent-2-yne (Internal)
Alkyne Classification Terminal ( R-C≡C-H )Internal ( R-C≡C-R′ )
Primary Catalyst System CuSO4​ / Sodium Ascorbate (CuAAC) Cp∗RuCl(COD) (RuAAC)
Reactive Intermediate Copper-AcetylideRuthenacycle
Reaction Temperature Room Temperature (20–25 °C)Elevated (40–80 °C)
Typical Reaction Time 15–30 minutes (to >90% conversion)12–48 hours
Triazole Product 1,4-Disubstituted 1,2,3-Triazole1,4,5-Trisubstituted 1,2,3-Triazole
Regioselectivity >99% (Exclusive 1,4-isomer)Poor (Mixture of regioisomers)

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection and analytical checkpoints is explicitly detailed to prevent silent failures during synthesis.

Protocol A: CuAAC of Terminal Propargyl Ethers

Objective: Rapid, regioselective synthesis of a 1,4-disubstituted triazole.

  • Reagent Preparation: Dissolve the terminal propargyl ether (1.0 equiv) and the target organic azide (1.05 equiv) in a 1:1 mixture of t-BuOH and H2​O . Causality: The biphasic solvent system ensures the solubility of both organic substrates and inorganic catalysts, driving the reaction kinetics.

  • Catalyst Generation In Situ: Add CuSO4​⋅5H2​O (5 mol%) followed by sodium ascorbate (10 mol%). Causality: Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ. This is vastly superior to using direct Cu(I) salts (like CuI), which are prone to disproportionation and oxidation in aerobic environments, leading to unwanted alkyne homocoupling (Glaser coupling)[3].

  • Reaction Monitoring: Stir at room temperature for 30 minutes. Validate the reaction progress via TLC or FT-IR. Self-Validation: The reaction is complete when the distinct terminal alkyne C-H stretch at ∼3300 cm−1 and the azide N=N=N stretch at ∼2100 cm−1 completely disappear from the IR spectrum.

  • Isolation: Extract with ethyl acetate, wash with brine, and dry over Na2​SO4​ . The crude product is typically >95% pure 1,4-disubstituted triazole.

Protocol B: RuAAC of 1-Ethoxypent-2-yne

Objective: Synthesis of a fully substituted 1,4,5-triazole via ruthenacycle intermediates.

  • Inert Atmosphere Setup: In an oven-dried Schlenk flask, dissolve 1-ethoxypent-2-yne (1.0 equiv) and the organic azide (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or toluene. Causality: Non-coordinating solvents are mandatory. Solvents like acetonitrile will aggressively coordinate to the ruthenium center, displacing the cyclooctadiene (COD) ligand and poisoning the catalyst[4].

  • Catalyst Addition: Degas the solution via three freeze-pump-thaw cycles. Under an argon blanket, add Cp∗RuCl(COD) (5–10 mol%). Causality: Rigorous degassing is critical because the Ru(II) catalyst is highly sensitive to oxidation, which halts the catalytic cycle before the ruthenacycle can form[5].

  • Thermal Activation: Heat the reaction mixture to 60 °C for 24 hours. Internal alkynes have a higher activation barrier for oxidative coupling compared to terminal alkynes.

  • Analytical Validation & Regioisomer Quantification: Concentrate the crude mixture and analyze via 1H and 13C NMR. Self-Validation: The successful consumption of 1-ethoxypent-2-yne is validated by the disappearance of the internal alkyne carbon signals at ∼80 ppm in the 13C NMR. Because the ether group fails to direct the ruthenium catalyst[6], you must integrate the distinct methylene protons adjacent to the triazole ring in the 1H NMR to quantify the resulting ratio of the two 1,4,5-trisubstituted regioisomers.

References

  • PubChem. "1-Ethoxypent-2-yne | C7H12O | CID 15266968." URL:[Link][1]

  • Chemical Reviews. "A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids." URL: [Link][3]

  • RHHZ. "Remote ether groups-directed regioselective and chemoselective cycloaddition of azides and alkynes." URL: [Link][6]

  • Chemical Reviews. "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications." URL: [Link][4]

  • Journal of the American Chemical Society. "Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism." URL:[Link][5]

Sources

Validation

elemental analysis techniques for confirming 1-ethoxypent-2-yne purity

Orthogonal Elemental Analysis Strategies for Confirming 1-Ethoxypent-2-yne Purity: A Comparative Guide Confirming the absolute purity of volatile organic intermediates is a critical bottleneck in drug development and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Elemental Analysis Strategies for Confirming 1-Ethoxypent-2-yne Purity: A Comparative Guide

Confirming the absolute purity of volatile organic intermediates is a critical bottleneck in drug development and materials science. 1-Ethoxypent-2-yne (C₇H₁₂O, MW: 112.17 g/mol ) is a highly reactive, volatile alkyne ether[1]. Because of its volatility and the potential for trace catalytic carryover from alkyne synthesis (such as Sonogashira coupling), relying solely on chromatographic techniques like GC-MS is insufficient. Chromatographic purity does not equate to absolute elemental purity.

As an Application Scientist, I approach 1-ethoxypent-2-yne validation through a multi-tiered, orthogonal elemental analysis strategy. This involves verifying the bulk stoichiometric C/H/O ratio while simultaneously screening for trace inorganic and halogenated impurities.

The Physicochemical Challenges of 1-Ethoxypent-2-yne

Designing an analytical workflow for this specific molecule requires overcoming two distinct physicochemical hurdles:

  • High Volatility (Evaporative Mass Loss): 1-ethoxypent-2-yne readily evaporates at room temperature. In traditional open-boat elemental analysis, sample mass is lost between weighing and combustion, leading to severe inaccuracies—particularly in "oxygen-by-difference" calculations[2].

  • Matrix Complexity in Trace Analysis: Direct introduction of organic liquids into an Inductively Coupled Plasma (ICP) destabilizes the argon plasma and causes carbon deposition on interface cones, necessitating aggressive matrix destruction prior to analysis[3].

Comparative Evaluation of Elemental Techniques

To establish a comprehensive purity profile, we must compare techniques across three domains: Bulk Organics, Trace Metals, and Trace Halogens.

Bulk Organic Purity: Micro-Combustion vs. GC-Assisted Profiling
  • Micro-Combustion (Pregl-Dumas CHNS/O): This is the traditional gold standard for determining C, H, and O mass fractions. The sample is combusted at ~925°C in an oxygen-rich environment[4]. For volatile liquids like 1-ethoxypent-2-yne, standard open tin boats fail. The liquid must be sealed in cold-weldable capsules to prevent evaporative loss prior to dropping into the furnace[5].

  • GC-FID/MS Assisted Elemental Profiling: A modern alternative designed to overcome the volatile sample loss inherent in traditional CHNS/O analyzers. By coupling gas chromatography separation with Flame Ionization Detection (FID) and Mass Spectrometry (MS), analysts can bypass physical weighing losses, yielding highly accurate elemental ratios for volatile liquids without relying on error-prone "oxygen-by-difference" estimations[2].

Trace Inorganic Purity: ICP-MS (ICH Q3D Compliance)
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Alkyne synthesis often utilizes palladium or copper catalysts. ICP-MS is the compendial method required by the for quantifying Class 1, 2A, and 2B elemental impurities in pharmaceutical development[3],[6]. It offers sub-parts-per-billion (ppb) detection limits, far exceeding the capabilities of older ICP-OES techniques, especially for critical elements like Arsenic and Lead[7].

Trace Halogens: Combustion Ion Chromatography (CIC)
  • If 1-ethoxypent-2-yne is synthesized from halogenated precursors (e.g., 1-bromo-2-pentyne), trace halogens may remain. CIC combusts the sample and absorbs the off-gas into an aqueous solution for Ion Chromatography, providing orthogonal Cl, Br, and I quantification that standard combustion analyzers miss.

Quantitative Data & Method Comparison

Before analysis, the theoretical stoichiometric baseline of the target molecule must be established to validate experimental results.

Table 1: Theoretical Elemental Composition of 1-ethoxypent-2-yne (C₇H₁₂O)

Element Atomic Mass Atoms Mass Fraction (%)
Carbon (C) 12.011 7 74.95%
Hydrogen (H) 1.008 12 10.78%

| Oxygen (O) | 15.999 | 1 | 14.26% |

Table 2: Comparison of Elemental Analysis Techniques for Volatile Organics

Analytical Technique Primary Target LOD / LOQ Range Required Sample Prep Key Limitation
Micro-Combustion (CHNS/O) Bulk C, H, O ratios 0.1% - 100% Cold-welded tin/silver capsules Highly susceptible to evaporative mass loss
GC-FID/MS Profiling Bulk C, H, O ratios 0.1% - 100% Direct liquid injection / dilution Requires extensive calibration curves
ICP-MS Trace Metals (Pd, Cu, Pb) 0.001 - 10 ppb Microwave digestion (HNO₃/H₂O₂) High carbon load extinguishes plasma

| Combustion Ion Chromatography | Trace Halogens (Cl, Br, I) | 0.1 - 10 ppm | Direct injection into combustion tube | Cannot differentiate organic vs inorganic halogens |

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a mechanism to prove its own validity during the run.

Protocol A: Volatile-Optimized CHN/O Combustion Analysis
  • Causality: Weighing a volatile liquid in an open container causes continuous mass loss, artificially inflating the apparent carbon/hydrogen percentages if the weight recorded by the microbalance is higher than the actual mass combusted[8].

  • Procedure:

    • Tare a specialized cold-weldable tin capsule on a microbalance (0.001 mg resolution)[5].

    • Inject 2–3 mg of 1-ethoxypent-2-yne using a micro-syringe.

    • Immediately crimp and cold-weld the capsule using a mechanical sealing press.

    • Self-Validation Step (Seal Integrity): Re-weigh the sealed capsule and observe the weight for 60 seconds. A stable weight confirms a hermetic seal; a dropping weight indicates a micro-leak, dictating that the sample must be discarded.

    • Combust at 925°C and compare the output gases (CO₂, H₂O) to the theoretical 74.95% C and 10.78% H baseline.

Protocol B: Closed-Vessel Microwave Digestion for ICP-MS
  • Causality: Injecting 1-ethoxypent-2-yne directly into the ICP-MS introduces a massive carbon load. This forms polyatomic interferences (e.g., ⁴⁰Ar¹²C⁺ interfering with ⁵²Cr⁺) and physically deposits soot on the interface cones, extinguishing the plasma[9].

  • Procedure:

    • Transfer 0.1 g of 1-ethoxypent-2-yne into a high-pressure PTFE microwave digestion vessel.

    • Add 5 mL of concentrated ultra-pure HNO₃ and 1 mL of 30% H₂O₂.

    • Self-Validation Step (Spike Recovery): Prepare a duplicate vessel spiked with a known concentration (e.g., 10 ppb) of target ICH Q3D metals (Pd, Cu, As, Pb).

    • Digest using a ramp-to-temperature microwave program (e.g., 200°C for 20 minutes) to completely mineralize the organic matrix into CO₂ and H₂O[7],[10].

    • Dilute to 50 mL with ultra-pure water and analyze via ICP-MS in collision/reaction cell mode (using He gas) to mitigate residual polyatomic interferences[6].

    • A spike recovery of 90-110% validates that no volatile metals were lost during digestion and that matrix suppression has been successfully eliminated.

Analytical Workflow Visualization

ElementalAnalysisWorkflow Sample 1-ethoxypent-2-yne (Volatile Alkyne Ether) Bulk Bulk Organic Purity (C, H, O Ratios) Sample->Bulk TraceMetals Trace Inorganic Impurities (ICH Q3D Metals) Sample->TraceMetals TraceHalogens Trace Halogens (Cl, Br, I Residues) Sample->TraceHalogens Combustion Micro-Combustion CHN/O (Cold-Sealed Capsules) Bulk->Combustion Standard GCFID GC-FID/MS Elemental Profiling (Volatile Mitigation) Bulk->GCFID Alternative ICPMS ICP-MS Analysis (Microwave Digestion) TraceMetals->ICPMS Compendial CIC Combustion Ion Chromatography (CIC) TraceHalogens->CIC Orthogonal

Figure 1: Orthogonal elemental analysis decision tree for volatile liquids like 1-ethoxypent-2-yne.

References

  • National Center for Biotechnology Information (NCBI). "1-Ethoxypent-2-yne | C7H12O | CID 15266968." PubChem. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q3D Elemental Impurities Guidelines." ICH Official Website. URL: [Link]

  • MDPI. "CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques." Applied Sciences. URL: [Link]

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." MT Analytical Guides. URL:[Link]

  • Analytik Jena. "Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D." Application Notes. URL: [Link]

Sources

Comparative

A Comparative Guide to Alkyne Reactivity in Sonogashira Coupling: Terminal Alkynes vs. 1-ethoxypent-2-yne

Introduction: The Strategic Importance of the Sonogashira Coupling In the landscape of modern organic synthesis, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Sonogashira Coupling

In the landscape of modern organic synthesis, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] Its power lies in its ability to construct complex molecular architectures, such as conjugated enynes and arylalkynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced organic materials.[3] The reaction is prized for its typically mild conditions, often conducted at room temperature, and its tolerance of a wide array of functional groups, making it an indispensable tool for researchers in drug development and materials science.[1][4] This guide provides an in-depth comparison of the reactivity of canonical terminal alkynes versus 1-ethoxypent-2-yne, a representative internal alkyne, within the context of the Sonogashira reaction, offering field-proven insights into the causality behind substrate choice and reaction success.

The Mechanistic Imperative: Why Terminal Alkynes are the Substrates of Choice

The textbook Sonogashira coupling is not merely a reaction of an alkyne, but specifically a reaction of a terminal alkyne. This distinction is not trivial; it is a fundamental mechanistic requirement.[5][6] The entire catalytic cycle hinges on the presence of a weakly acidic proton on one of the sp-hybridized carbons of the alkyne (pKa ≈ 25).[6]

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][7]

  • The Palladium Cycle: This begins with the oxidative addition of an aryl or vinyl halide (R¹-X) to a palladium(0) complex, forming a Pd(II) intermediate.[2]

  • The Copper Cycle: Concurrently, the terminal alkyne (H-C≡C-R²) reacts with a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base. The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper to form a crucial copper acetylide intermediate (Cu-C≡C-R²).[5][6]

  • Transmetalation: The copper acetylide then transfers its acetylide group to the palladium(II) complex. This step, known as transmetalation, is the nexus of the two cycles.

  • Reductive Elimination: Finally, the resulting palladium complex undergoes reductive elimination, forming the desired C(sp)-C(sp²) bond of the product (R¹-C≡C-R²) and regenerating the active Pd(0) catalyst.[8]

This mechanistic pathway unequivocally demonstrates that the acidic terminal proton is not just a spectator; it is an active and essential participant in the formation of the key copper acetylide intermediate.

Visualizing the Catalytic Pathway

Sonogashira_Mechanism cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation product_complex R¹-Pd(II)L₂-C≡C-R² transmetalation->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-C≡C-R² reductive_elimination->product cu_catalyst Cu(I)X alkyne H-C≡C-R² (Terminal Alkyne) cu_acetylide Cu-C≡C-R² alkyne->cu_acetylide + Cu(I)X, Base - HX, -Base-H⁺ base Base cu_acetylide->transmetalation Key Transfer Step

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

The Case of 1-ethoxypent-2-yne: An Internal Alkyne's Inability to Participate

Now, let us consider the structure of 1-ethoxypent-2-yne. It is an internal alkyne, meaning the carbon-carbon triple bond is located within the carbon chain, not at the end. Both sp-hybridized carbons are bonded to other carbon atoms (or in this case, a carbon and an oxygen). Crucially, it lacks the acidic terminal proton that is the linchpin of the Sonogashira mechanism.

Visualizing the Structural Difference

Alkyne_Comparison cluster_terminal Terminal Alkyne (e.g., 1-Pentyne) cluster_internal Internal Alkyne (1-ethoxypent-2-yne) Terminal_Struct CH₃-CH₂-CH₂-C≡C-H Terminal_Proton Acidic Proton Terminal_Struct->Terminal_Proton Internal_Struct CH₃-CH₂-C≡C-CH₂-O-CH₂-CH₃ No_Proton No Terminal Proton Experimental_Workflow start Start: Dry Schlenk Flask setup Add Pd(PPh₃)₂Cl₂, CuI, and 4-Iodoanisole start->setup inert Evacuate and backfill with Argon/Nitrogen (3x) setup->inert solvent Add anhydrous, degassed solvent (THF) inert->solvent reagents Add NEt₃ followed by Phenylacetylene via syringe solvent->reagents reaction Stir at room temperature (or heat to 40-60 °C) reagents->reaction monitor Monitor by TLC/GC-MS reaction->monitor workup Quench, extract with EtOAc, wash with NH₄Cl(aq) monitor->workup purify Dry, concentrate, and purify via column chromatography workup->purify end Characterize Product purify->end

Caption: General experimental workflow for a Sonogashira coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.02 eq). [4]2. Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Maintaining an inert atmosphere is critical to prevent catalyst degradation and the homocoupling of the alkyne. [9]3. Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF) via syringe. To the stirred solution, add triethylamine (3.0 eq).

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive halides (e.g., bromides), gentle heating (40-60 °C) may be required. [8]6. Work-up: Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues.

  • Extraction: Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine. [9]8. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Future Perspectives: Coupling Internal Alkynes

While the classical Sonogashira reaction is incompatible with internal alkynes, the field of organic methodology is constantly evolving. Research into C-H activation and other novel catalytic systems aims to address this limitation. Strategies such as "dehydrogenative coupling" are emerging, which operate under different mechanisms and may provide future pathways for the direct coupling of internal alkynes with various partners. [2]However, for the specific and widely utilized Sonogashira cross-coupling reaction, the fundamental distinction holds true: reactivity is a privilege of terminal alkynes.

Conclusion

For researchers, scientists, and drug development professionals, understanding the mechanistic underpinnings of a reaction is paramount to its successful application. The Sonogashira coupling is a powerful synthetic tool, but its power is predicated on the unique reactivity of the terminal alkyne's C(sp)-H bond. Internal alkynes, such as 1-ethoxypent-2-yne, lack this essential feature and are therefore unsuitable substrates for this classic transformation. The choice between a terminal and an internal alkyne is not a matter of optimization but a fundamental decision that dictates the viability of the Sonogashira coupling pathway.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Synthesis. Sonogashira Coupling. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • PMC. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • YouTube. (2020). Sonogashira Coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • Scribd. Experimental Procedure - Sonogashira Coupling. [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

  • PMC. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • ACS Publications. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ACS Publications. (2021). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. [Link]

  • YouTube. (2020). Sonogashira cross-coupling reaction. [Link]

  • ACS Publications. (2016). Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. [Link]

  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • PubChem. 1-ethoxypent-2-yne. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Ethoxypent-2-yne proper disposal procedures

The disposal of 1-Ethoxypent-2-yne (CAS: 20635-10-3)[1] requires rigorous safety protocols due to its dual hazard profile as both a highly flammable liquid and a potent peroxide-forming chemical. As an alkynyl ether, the...

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Author: BenchChem Technical Support Team. Date: April 2026

The disposal of 1-Ethoxypent-2-yne (CAS: 20635-10-3)[1] requires rigorous safety protocols due to its dual hazard profile as both a highly flammable liquid and a potent peroxide-forming chemical. As an alkynyl ether, the molecule contains alpha-hydrogens adjacent to the ether oxygen that are highly susceptible to radical abstraction. Upon exposure to atmospheric oxygen, this initiates an autooxidation cascade, resulting in the formation of unstable, shock-sensitive hydroperoxides[2].

To ensure laboratory safety and regulatory compliance, disposal operations must be treated not merely as waste removal, but as a high-risk chemical deactivation workflow.

Pre-Disposal Hazard Assessment

Before any physical manipulation of the chemical container occurs, a strict visual assessment must be conducted. The causality here is critical: as the parent ether evaporates over time, the less volatile hydroperoxides concentrate. These can polymerize and precipitate out of solution as solid crystals.

Mechanistic Warning: If solid peroxides have formed in the threads of the bottle cap, the simple kinetic friction of unscrewing the lid provides sufficient activation energy to trigger a violent detonation[3].

  • Clear Liquid: Proceed to quantitative testing.

  • Visible Crystals, Stratification, or Discoloration: DO NOT TOUCH THE CONTAINER. Evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department or a specialized reactive-hazards bomb squad[3].

Quantitative Peroxide Action Levels

Disposal logistics are entirely dictated by the concentration of peroxides present in the solvent. All quantitative data must be evaluated against standard EPA and institutional EHS thresholds[4].

Peroxide Concentration (ppm)Hazard AssessmentRequired Disposal Action
0 - 24 ppm Safe for standard handlingDispose of as routine non-halogenated flammable liquid waste.
25 - 100 ppm Elevated reactive riskDo not distill or concentrate. Treat with a reducing agent prior to disposal, or segregate for immediate EHS pickup.
> 100 ppm Severe explosion hazardDO NOT MOVE. Evacuate the area and contact EHS or a high-hazard reactive materials team immediately[4].

Experimental Workflow: Peroxide Testing & Disposal

The following protocols are designed as self-validating systems; no chemical is moved to the next logistical stage without empirical confirmation of its safety state.

Protocol A: Quantitative Peroxide Testing

Causality: This test utilizes semi-quantitative redox dip strips (KI-starch). Iodide is oxidized by any hydroperoxides present in the 1-Ethoxypent-2-yne to form iodine, which subsequently forms a blue complex with starch. The intensity of the blue color is directly proportional to the peroxide concentration.

  • Preparation: Don appropriate PPE (flame-resistant lab coat, heavy nitrile gloves, chemical splash goggles, and a face shield). Conduct all work behind a blast shield in a certified fume hood.

  • Sampling: Carefully open the container. Dip a semi-quantitative peroxide test strip into the 1-Ethoxypent-2-yne for 1 second.

  • Incubation: Allow the strip to develop for the manufacturer-specified time (typically 15-30 seconds).

  • Quantification: Compare the color change against the colorimetric scale to determine the concentration in ppm.

Protocol B: Chemical Deactivation (For 25 - 100 ppm)

Causality: If moderate peroxides are detected, they must be chemically reduced to their corresponding, stable alcohols before the solvent can be safely bulked with other flammable waste.

  • Reduction: Slowly add a freshly prepared aqueous solution of ferrous sulfate ( FeSO4​ ) or sodium bisulfite ( NaHSO3​ ) to the 1-Ethoxypent-2-yne while stirring gently.

  • System Validation (Critical): Retest the organic layer using a new peroxide test strip. Self-Validation Rule: If the strip reads > 10 ppm, the reduction is incomplete. You must repeat Step 1 until the test confirms complete deactivation.

  • Separation: Once validated, separate the layers. The organic layer proceeds to Protocol C; the aqueous layer is disposed of as aqueous hazardous waste.

Protocol C: Routine Flammable Waste Disposal (< 25 ppm)
  • Transfer: Using a grounded, chemically compatible funnel, transfer the safe liquid into an approved high-density polyethylene (HDPE) or steel waste carboy designated for "Non-Halogenated Flammable Liquids."

  • Inerting: Flush the headspace of the waste container with an inert gas (Nitrogen or Argon) to displace oxygen and halt any further autooxidation.

  • Final Disposal: For commercial-scale disposal, the EPA-preferred method for liquid organic peroxides is dilution with a non-flammable hydrocarbon solvent followed by professional incineration[5].

Disposal Decision Matrix

DisposalWorkflow Start 1-Ethoxypent-2-yne Disposal Initiation VisInsp Visual Inspection (Do Not Move Container) Start->VisInsp CheckCrystals Crystals, Stratification, or Discoloration? VisInsp->CheckCrystals Evacuate Evacuate & Call EHS/Bomb Squad CheckCrystals->Evacuate Yes TestPeroxide Conduct Peroxide Test (Dip Strip/Iodine) CheckCrystals->TestPeroxide No CheckLevel Peroxide Level? TestPeroxide->CheckLevel SafeLevel < 25 ppm (Safe for Handling) CheckLevel->SafeLevel < 25 ppm DangerLevel > 25 ppm (Hazardous) CheckLevel->DangerLevel > 25 ppm RoutineWaste Dispose as Routine Flammable Waste SafeLevel->RoutineWaste Deactivate Chemical Deactivation or High-Hazard Waste DangerLevel->Deactivate

Decision tree for the safe evaluation and disposal of 1-Ethoxypent-2-yne based on peroxide levels.

References

  • University of North Carolina Environment, Health and Safety. "Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds." [Link]

  • Stanford Environmental Health & Safety. "Information on Peroxide-Forming Compounds."[Link]

Sources

Handling

Personal protective equipment for handling 1-Ethoxypent-2-yne

As a Senior Application Scientist, ensuring the safety of your laboratory personnel and the integrity of your research is paramount. Handling 1-Ethoxypent-2-yne (also known as Ethyl 2-pentynyl ether) requires a rigorous,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safety of your laboratory personnel and the integrity of your research is paramount. Handling 1-Ethoxypent-2-yne (also known as Ethyl 2-pentynyl ether) requires a rigorous, causality-driven approach to safety. This compound presents a dual-hazard profile: it is highly flammable and possesses an ether linkage adjacent to an aliphatic chain, making it highly susceptible to auto-oxidation and the formation of explosive hydroperoxides.

This guide provides a comprehensive, self-validating operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of 1-Ethoxypent-2-yne.

Physicochemical & Hazard Profile

Before selecting PPE or designing a workflow, we must understand the fundamental properties of the molecule driving our safety decisions.

Table 1: Quantitative Data and Hazard Causality

PropertyValueCausality / Safety Implication
IUPAC Name 1-ethoxypent-2-yneContains both ether and alkyne moieties, dictating high reactivity and peroxide risk.
CAS Number [1]Unique identifier required for precise SDS and hazard retrieval.
Molecular Weight [2]Low molecular weight correlates with high vapor pressure and inhalation risk.
Boiling Point [3]Highly volatile at room temperature; mandates continuous local exhaust ventilation.
GHS Hazard Class [4]Readily ignites; requires strict grounding and bonding to prevent static sparks[4].
UN Number [5]Dictates transport, secondary containment, and emergency spill response protocols.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive alkyne ethers. Every piece of equipment must be selected based on the specific degradation mechanisms of the chemical.

Table 2: PPE Specifications and Mechanistic Causality

PPE CategorySpecificationMechanistic Causality
Hand Protection Butyl Rubber (≥0.3 mm thickness)Ethers rapidly permeate standard latex and thin nitrile. Butyl rubber provides superior chemical resistance against aliphatic ethers, preventing transdermal absorption.
Eye/Face Protection Splash Goggles + Polycarbonate Face ShieldProtects against sudden pressure releases, splashes during peroxide testing, or glassware failure during inert gas purging.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex/Cotton)Mitigates severe burn risks from highly flammable vapors (H226)[4]. Prevents ignition of standard synthetic clothing from static sparks.
Respiratory Protection Fume Hood (Face Velocity 80-100 fpm)Primary engineering control to prevent inhalation. If handling outside a hood, a full-face respirator with an ABEK filter is mandatory.

Operational Protocol: Handling & Disposal

To ensure trustworthiness and safety, this protocol operates as a self-validating system : you will systematically verify the safety of the environment, the chemical, and the waste at each step.

Phase 1: Pre-Operational Setup & Engineering Controls
  • Ventilation Verification: Confirm the fume hood face velocity is actively measuring between 80-100 fpm. Clear the workspace of all unnecessary equipment to ensure unhindered laminar airflow.

  • Ignition Source Elimination: Remove all hot plates, static-generating plastics, and open flames. Because 1-Ethoxypent-2-yne is a [6], ambient static can ignite its vapors.

  • Grounding and Bonding: Attach grounding cables to all metal receiving containers and Schlenk lines (P240)[4] to dissipate static charges during solvent transfer.

Phase 2: Inert Atmosphere Handling (Schlenk Technique)
  • Glassware Purging: Cycle all reaction flasks through three vacuum-argon backfill cycles. The ether oxygen is highly susceptible to auto-oxidation, forming explosive hydroperoxides upon exposure to atmospheric oxygen.

  • Solvent Transfer: Use gas-tight, Luer-lock syringes or stainless steel cannulas for all transfers. Never pour 1-Ethoxypent-2-yne directly in the open air.

  • Temperature Control: If concentrating the solvent, ensure the water bath temperature does not exceed 30 °C to prevent rapid volatilization and pressure buildup.

Phase 3: Post-Operational Peroxide Testing & Quenching

Self-Validating Safety Check: Never assume an ether is peroxide-free based on its visual appearance or age.

  • Initial Testing: Dip a commercial peroxide test strip (e.g., Quantofix) into the 1-Ethoxypent-2-yne solution for 1 second. Shake off the excess and wait 15 seconds.

  • Threshold Analysis: Compare the strip to the colorimetric scale. If the concentration is <5 ppm, it is safe for standard flammable storage. If >20 ppm, do not distill, concentrate, or store .

  • Chemical Quenching: To neutralize peroxides, slowly add a freshly prepared 10% w/v aqueous Ferrous Sulfate (FeSO4) solution to the ether. Stir vigorously for 15 minutes. The FeSO4 acts as a reducing agent, safely breaking down the hydroperoxides.

  • Validation: Re-test the organic layer with a new peroxide strip. Repeat the FeSO4 wash until peroxides register at exactly 0 ppm.

Phase 4: Hazardous Waste Segregation
  • Segregation: Transfer the peroxide-free waste into a designated, grounded "Non-Halogenated Flammable Solvents" container.

  • Labeling: Clearly label the container with the chemical name, CAS 20635-10-3[1], and the warning: "Contains Ethers - Verified Peroxide Free".

  • Storage: Store the waste container in a dedicated, ventilated flammable storage cabinet away from direct sunlight (UV light accelerates peroxide formation) until EHS collection.

Safety Workflow Visualization

The following diagram maps the logical progression of risk mitigation when handling this compound.

G A Risk Assessment (CAS 20635-10-3) B Fume Hood & Ventilation Check (Face Velocity 80-100 fpm) A->B C Don Specialized PPE (Butyl Gloves, FR Coat, Face Shield) B->C D Inert Atmosphere Handling (Schlenk Line / Glovebox) C->D E Post-Op: Peroxide Testing (Quantofix Strips) D->E F Peroxides > 20 ppm? E->F G Quench with FeSO4 (Reducing Agent) F->G Yes H Store under N2/Ar (Dark, 2-8°C) F->H No I Hazardous Waste Disposal (Class 3 Flammable) G->I H->I End of Shelf Life

Workflow for the safe handling, PPE donning, and peroxide management of 1-Ethoxypent-2-yne.

References

  • PubChem. "1-Ethoxypent-2-yne | C7H12O | CID 15266968". National Center for Biotechnology Information. Available at:[Link]

  • Rearus. "Этил-2-пентинил эфир, 97% - Характеристики реактива". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethoxypent-2-yne
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Reactant of Route 2
1-Ethoxypent-2-yne
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